MOTS-c (human)
Description
BenchChem offers high-quality MOTS-c (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MOTS-c (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[5-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTHCOXVWRKRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H152N28O22S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2174.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MOTS-c mechanism of action in skeletal muscle
An In-depth Technical Guide on the Core Mechanism of Action of MOTS-c in Skeletal Muscle
Introduction
MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Initially identified in 2015, MOTS-c is recognized for its role as a mitokine—a mitochondrial-derived signaling peptide that can act both within the cell and systemically as a hormone-like factor.[3][4] It primarily targets skeletal muscle, where it exerts significant influence over glucose metabolism, insulin sensitivity, and muscle mass regulation.[3][5] Its expression is induced by exercise, and it is considered an "exercise mimetic" due to its ability to replicate many of the beneficial metabolic effects of physical activity.[1][6][7] This guide provides a detailed overview of the molecular mechanisms through which MOTS-c functions in skeletal muscle, supported by quantitative data and experimental methodologies for researchers and drug development professionals.
Core Signaling Pathways of MOTS-c in Skeletal Muscle
MOTS-c exerts its effects through multiple interconnected signaling pathways. The two most prominent and well-characterized pathways involve the activation of AMP-activated protein kinase (AMPK) and the direct binding and activation of Casein Kinase 2 (CK2).
AMPK Pathway Activation
A primary mechanism by which MOTS-c enhances metabolic function in skeletal muscle is through the activation of the AMPK pathway.[3][6] MOTS-c inhibits the folate cycle, which leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][8] AICAR is an endogenous activator of AMPK, a master regulator of cellular energy homeostasis.[6][8] Activated AMPK promotes glucose uptake by stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhances fatty acid oxidation.[3][9] This action improves insulin sensitivity and overall metabolic flexibility in the muscle.[2][5]
CK2-AKT-FOXO1 Pathway and Muscle Atrophy Regulation
More recently, Casein Kinase 2 (CK2) has been identified as a direct and functional binding target of MOTS-c.[10][11] In skeletal muscle, MOTS-c binding activates CK2, initiating a signaling cascade that protects against muscle atrophy.[10][11] Activated CK2 inhibits Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway.[4][12] The inhibition of PTEN leads to increased phosphorylation and activation of AKT.[4][13] Activated AKT, in turn, phosphorylates and inhibits the Forkhead Box O1 (FOXO1) transcription factor.[4][14] Since FOXO1 promotes the expression of genes involved in muscle wasting, including myostatin, its inhibition by the MOTS-c/CK2/AKT axis leads to a reduction in muscle atrophy signaling.[4][13]
Quantitative Data on MOTS-c Effects
The biological effects of MOTS-c in skeletal muscle have been quantified in numerous preclinical studies. The following tables summarize key findings related to its expression, impact on physical performance, and influence on muscle cell differentiation.
| Parameter | Model | Observation | Fold Change/Percentage Increase | Reference |
| Endogenous Expression | Human Skeletal Muscle (Vastus Lateralis) | Post-exercise (stationary bike) | ~11.9-fold increase | [15][16] |
| Human Plasma | Post-exercise (stationary bike) | ~1.5-fold increase | [15][16] | |
| Rodent Skeletal Muscle | 4-8 weeks of voluntary running | ~1.5 to 5-fold increase | [17][18] | |
| Physical Performance | Untrained Mice | Single dose (15 mg/kg) MOTS-c | 12% increase in running time | [18] |
| Untrained Mice | Single dose (15 mg/kg) MOTS-c | 15% increase in running distance | [18] | |
| Old Mice (22 mo.) | Two-week MOTS-c treatment | ~2-fold increase in treadmill capacity | [7] | |
| Glucose Metabolism | Human Skeletal Muscle Cells | MOTS-c Treatment | Significant increase in 2-deoxy-d-glucose (2DG) uptake | [10] |
| High-Fat Diet Fed Mice | MOTS-c Treatment | Prevention of diet-induced insulin resistance | [2][3] | |
| Myoblast Differentiation | C2C12 Murine Myoblasts | 6-day MOTS-c (10 nM) incubation | Increased myogenin gene expression | [19] |
| C2C12 Murine Myoblasts | 6-day MOTS-c (10 & 100 nM) incubation | Increased MyoD protein expression | [19] |
Key Experimental Methodologies
The study of MOTS-c's mechanism of action relies on a variety of established in vivo and in vitro experimental protocols.
In Vivo Assessment of Metabolic Function
A common workflow to assess the systemic effects of MOTS-c involves using mouse models of metabolic stress, such as diet-induced obesity or aging, followed by functional and molecular analyses.
-
Animal Models : C57BL/6J mice are commonly used. To induce metabolic dysfunction, models include high-fat diet (HFD) feeding or the use of aged mice (e.g., >20 months old).[3][10]
-
MOTS-c Administration : MOTS-c is typically administered via intraperitoneal (IP) injections at doses ranging from 0.5 mg/kg to 15 mg/kg daily.[18][20]
-
Metabolic Phenotyping : Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess whole-body glucose homeostasis and insulin sensitivity.[3]
-
Tissue Analysis : At the end of the study, skeletal muscles (e.g., gastrocnemius, soleus) are harvested. Western blotting is used to quantify the phosphorylation status and total protein levels of key signaling molecules like AKT, AMPK, and FOXO1.[4] Quantitative PCR (qPCR) is used to measure the expression of target genes.[19]
In Vitro Glucose Uptake Assay
To directly measure the effect of MOTS-c on muscle cell glucose metabolism, a 2-deoxy-D-glucose (2DG) uptake assay is frequently employed using cultured myotubes.
-
Cell Lines : Murine C2C12 or rat L6 myoblasts are standard choices. They are differentiated into myotubes to create a model of mature muscle fibers.[4][19]
-
Treatment : Differentiated myotubes are treated with MOTS-c at various concentrations (e.g., 1-10 µM). To probe specific pathways, inhibitors such as CX-4945 (a CK2 inhibitor) can be co-administered.[10][20]
-
Glucose Uptake Measurement : Cells are typically starved of glucose for a short period before being incubated with radio-labeled 2-deoxy-D-glucose (a glucose analog that is taken up but not fully metabolized).[10]
-
Quantification : After incubation, cells are washed and lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which serves as a direct measure of glucose uptake. Results are often normalized to the total protein concentration in each sample.[10]
References
- 1. MOTS-c - Wikipedia [en.wikipedia.org]
- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News and Research: MOTS-c as an exercise mimetic [geneticlifehacks.com]
- 8. mdpi.com [mdpi.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. biotechpeptides.com [biotechpeptides.com]
- 15. biorxiv.org [biorxiv.org]
- 16. peptidesciences.com [peptidesciences.com]
- 17. mots-c-increases-in-skeletal-muscle-following-long-term-physical-activity-and-improves-acute-exercise-performance-after-a-single-dose - Ask this paper | Bohrium [bohrium.com]
- 18. MOTS-c increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 20. researchgate.net [researchgate.net]
The Mitochondrial-Derived Peptide MOTS-c: A Technical Guide to its Signaling Pathway and AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MOTS-c, a peptide encoded by the mitochondrial genome, has emerged as a critical regulator of metabolic homeostasis. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central cellular energy sensor. This technical guide provides an in-depth overview of the MOTS-c signaling pathway, its activation of AMPK, and the downstream physiological effects. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual representations of the signaling cascade and experimental workflows to support further research and drug development in the field of metabolic diseases, aging, and exercise physiology.
Introduction
Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that can communicate with the nucleus and other cellular compartments to regulate a wide range of biological processes. This communication is mediated, in part, by a class of molecules known as mitochondrial-derived peptides (MDPs). MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide that has garnered significant attention for its profound effects on metabolism, insulin sensitivity, and physical performance.[1] A key mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) pathway.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering a comprehensive overview of the MOTS-c signaling pathway and its interaction with AMPK.
The MOTS-c Signaling Pathway and AMPK Activation
The canonical MOTS-c signaling pathway leading to AMPK activation is initiated by cellular stress, such as exercise or metabolic challenge. Under these conditions, MOTS-c can translocate from the mitochondria to the cytoplasm and, in some cases, to the nucleus.[1]
Mechanism of AMPK Activation
MOTS-c does not directly bind to AMPK. Instead, it indirectly activates AMPK by influencing upstream metabolic pathways. The primary proposed mechanism involves the inhibition of the folate-methionine cycle. This inhibition leads to an accumulation of the metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is an analog of AMP and a well-known allosteric activator of AMPK.
dot
Downstream Effects of MOTS-c-Mediated AMPK Activation
Activated AMPK (p-AMPK) orchestrates a cellular response to restore energy homeostasis. This includes:
-
Enhanced Glucose Uptake: p-AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, increasing glucose uptake from the bloodstream.
-
Increased Fatty Acid Oxidation: p-AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for oxidation.
-
Mitochondrial Biogenesis: p-AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
-
Nuclear Translocation and Gene Regulation: Under certain stress conditions, MOTS-c can translocate to the nucleus in an AMPK-dependent manner, where it can regulate the expression of genes involved in antioxidant responses and metabolic adaptation.
dot
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of MOTS-c.
Table 1: In Vivo Effects of MOTS-c Treatment in Mice
| Parameter | Model | Treatment | Outcome | Reference |
| Body Weight | High-Fat Diet (HFD) induced obese mice | 0.5 mg/kg/day MOTS-c for 8 weeks | Prevention of HFD-induced obesity | [2] |
| Insulin Sensitivity | Aged mice (12 months) | 5 mg/kg/day MOTS-c for 7 days | Restoration of muscle insulin sensitivity to levels of young mice | [2] |
| Glucose Tolerance | HFD-fed mice | 5 mg/kg/day MOTS-c for 7 days | Significantly enhanced glucose clearance | [2] |
| Physical Performance | Aged mice (22 months) | 15 mg/kg/day MOTS-c for 2 weeks | ~2-fold enhancement in treadmill performance | [3] |
| Lifespan | Aged mice (23.5 months) | 15 mg/kg 3x/week | 6.4% increase in median lifespan (trend) | [2] |
Table 2: In Vitro Effects of MOTS-c Treatment
| Parameter | Cell Line | Treatment | Outcome | Reference |
| AMPK Phosphorylation | C2C12 myoblasts | 10 µM MOTS-c | Increased phosphorylation of AMPK | [3] |
| Glucose Uptake | C2C12 myotubes | 10 µM MOTS-c | Increased glucose uptake | [3] |
| Cell Survival | C2C12 myoblasts under metabolic stress | 10 µM MOTS-c | Increased cell survival | [3] |
| Gene Expression | HEK293 cells under glucose restriction | MOTS-c overexpression | Regulation of 802 genes (412 downregulated, 390 upregulated) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the MOTS-c signaling pathway.
Western Blot for Phosphorylated AMPK
This protocol is for the detection of phosphorylated AMPK (p-AMPK) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)
-
Primary antibody: Rabbit anti-total AMPKα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with MOTS-c or control. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AMPKα.
dot
2-NBDG Glucose Uptake Assay
This protocol measures glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
C2C12 myotubes (or other relevant cell line)
-
Glucose-free DMEM
-
2-NBDG stock solution (e.g., 10 mM in DMSO)
-
Insulin (positive control)
-
Phloretin (inhibitor control)
-
Ice-cold PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation: Seed C2C12 myoblasts and differentiate into myotubes.
-
Starvation: Wash cells with PBS and incubate in glucose-free DMEM for 2 hours to starve the cells of glucose.
-
Treatment: Treat cells with MOTS-c, insulin (e.g., 100 nM), or vehicle control in glucose-free DMEM for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Termination and Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Analysis:
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Directly visualize and quantify the fluorescence in the cells using a fluorescence microscope.
-
In Vitro AMPK Kinase Activity Assay
This protocol directly measures the enzymatic activity of AMPK.
Materials:
-
Recombinant active AMPK
-
Kinase assay buffer
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Reaction Setup: In a microfuge tube, combine kinase assay buffer, recombinant AMPK, SAMS peptide, and the compound of interest (e.g., MOTS-c-treated cell lysate).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the SAMS peptide using a scintillation counter.
Conclusion
MOTS-c represents a novel and promising therapeutic target for a range of metabolic and age-related diseases. Its ability to activate AMPK, a central regulator of cellular energy metabolism, underscores its potential to improve insulin sensitivity, enhance physical performance, and promote metabolic homeostasis. The in-depth technical information provided in this guide, including quantitative data summaries and detailed experimental protocols, is intended to facilitate further research into the intricate signaling mechanisms of MOTS-c and accelerate the development of novel therapeutics based on this fascinating mitochondrial-derived peptide. As our understanding of the broader physiological roles of MOTS-c continues to expand, it is poised to become a key player in the fields of metabolism, aging, and pharmacology.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
MOTS-c as an Exercise-Mimetic Peptide: A Technical Guide
Abstract: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] Functioning as a mitochondrial signaling peptide, or "mitokine," MOTS-c acts systemically to mimic many of the beneficial effects of exercise.[4][5] Under conditions of metabolic stress, it translocates from the mitochondria to the nucleus, where it regulates gene expression to adapt to cellular needs.[6][7][8] Its primary mechanisms involve the activation of the AMP-activated protein kinase (AMPK) pathway and the regulation of glucose and fatty acid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases, obesity, and age-related functional decline.[5][9][10][11] This guide provides an in-depth overview of the core signaling pathways, quantitative effects, and key experimental methodologies used to study MOTS-c.
Core Mechanism of Action
MOTS-c exerts its effects through two primary, interconnected signaling pathways: activation of the AMPK energy-sensing pathway and direct regulation of nuclear gene expression.
AMPK Pathway Activation
The most well-characterized mechanism of MOTS-c is the activation of AMPK, a master regulator of cellular energy.[5][11][12] MOTS-c does not activate AMPK directly but rather by modulating cellular metabolism. It inhibits the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an endogenous AMPK agonist.[2][5][10][13] Activated AMPK then phosphorylates downstream targets to promote catabolic processes (glucose uptake, fatty acid oxidation) and inhibit anabolic processes (lipogenesis), thereby restoring cellular energy balance.[11][14]
Nuclear Translocation and Gene Regulation
In response to metabolic stressors like exercise or glucose restriction, MOTS-c translocates from the mitochondria to the nucleus.[4][6][7][13] This translocation is dependent on AMPK activity.[4] In the nucleus, MOTS-c directly regulates the expression of a wide array of adaptive genes.[7][8] It interacts with and regulates stress-responsive transcription factors, including Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2), by binding to Antioxidant Response Elements (AREs) in gene promoters.[11] This allows for a coordinated response to maintain cellular homeostasis.[7]
References
- 1. [PDF] The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance. | Semantic Scholar [semanticscholar.org]
- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. The mitochondrial-derived peptide MOTS-c relieves hyperglycemia and insulin resistance in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 11. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corepeptides.com [corepeptides.com]
Mitochondrial-Derived Peptides and Their Role in Aging: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Mitochondrion as a Signaling Hub in Aging
Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as critical signaling organelles that play a pivotal role in the aging process.[1] A decline in mitochondrial quality and activity is a hallmark of aging and is strongly correlated with a wide range of age-related diseases, including neurodegeneration, cardiovascular disease, and diabetes.[2][3] Beyond their roles in energy production, calcium homeostasis, and apoptosis, mitochondria communicate their functional state to the rest of the cell and organism through retrograde signaling pathways.[2] A novel class of signaling molecules central to this communication is the Mitochondrial-Derived Peptides (MDPs) .
MDPs are a family of bioactive microproteins encoded by small open reading frames (sORFs) within the mitochondrial genome.[1][4] To date, eight such peptides have been identified: Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and six Small Humanin-Like Peptides (SHLPs 1-6).[1][4] These peptides are essential for modulating cellular stress responses, metabolism, and survival.[5][6] Crucially, the circulating levels of several MDPs decline significantly with age, and this decline is associated with the onset of age-related dysfunction.[2][5] This guide provides an in-depth technical overview of the major MDPs, summarizing the quantitative data on their role in aging, detailing key experimental methodologies, and visualizing their core signaling pathways.
The Major Mitochondrial-Derived Peptides in Aging
Humanin (HN)
Humanin was the first MDP to be discovered, identified in a screen for proteins that protect neuronal cells from Alzheimer's disease-related toxicity.[7] It is a 24-amino acid peptide encoded within the mitochondrial 16S rRNA gene.[7][8]
-
Function and Mechanism: Humanin exerts potent cytoprotective and neuroprotective effects.[8][9] It acts both intracellularly and extracellularly to suppress apoptosis by interacting with pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10] It also improves insulin sensitivity and protects against oxidative stress and inflammation.[11][12] Studies have demonstrated that Humanin can rescue retinal pigment epithelium from oxidative injury by enhancing mitochondrial function and activating STAT3-mediated pathways.[5]
-
Role in Aging and Disease: Circulating Humanin levels decrease with age in both mice and humans.[12][13] Conversely, children of centenarians, who are genetically predisposed to a longer lifespan, have significantly higher levels of Humanin compared to age-matched controls.[9][14][15] Low levels of Humanin are associated with Alzheimer's disease, atherosclerosis, and diabetes.[9][12] Administration of Humanin analogs, such as HNG, improves metabolic health parameters and reduces inflammatory markers in middle-aged mice.[7][14][15]
MOTS-c
MOTS-c is a 16-amino acid peptide encoded by a sORF within the mitochondrial 12S rRNA gene.[2][16] It is a key regulator of metabolic homeostasis and has been described as an "exercise mimetic" for its ability to improve physical performance and insulin sensitivity.[1][17]
-
Function and Mechanism: MOTS-c's primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[17][18] This activation enhances glucose utilization and fatty acid oxidation.[17] Under conditions of cellular stress, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in metabolic adaptation and antioxidant responses, in part through interaction with the transcription factor NRF2.[2][5][16]
-
Role in Aging and Disease: MOTS-c levels decline with age in human circulation and in the skeletal muscle of mice.[2][12] This age-related decline is linked to metabolic dysfunction, including insulin resistance.[17] Late-life intermittent treatment with MOTS-c has been shown to increase the healthy lifespan in mice.[19] Its ability to improve metabolic function and reduce inflammation suggests significant therapeutic potential for a host of age-related conditions, including type 2 diabetes, sarcopenia, and cardiovascular disease.[19][20]
Small Humanin-Like Peptides (SHLPs)
An in silico search of the same mitochondrial 16S rRNA gene that encodes Humanin revealed six additional sORFs, giving rise to SHLPs 1 through 6.[6][10] These peptides have diverse, and sometimes opposing, biological activities.
-
Function and Mechanism: The functions of the six SHLPs vary. SHLP2 and SHLP3 exhibit cytoprotective effects similar to Humanin, reducing apoptosis and reactive oxygen species (ROS) generation while improving mitochondrial metabolism.[6][10][21][22] SHLP2, in particular, has been shown to function as an insulin sensitizer both centrally and peripherally.[6][10] In contrast, SHLP6 has been found to induce apoptosis in multiple cell lines.[4][6][10]
-
Role in Aging and Disease: Similar to Humanin and MOTS-c, circulating levels of SHLP2 have been shown to decrease with age in mice.[6][10] Given their roles in regulating cell survival and metabolism, the age-dependent decline in protective SHLPs may contribute to the progression of age-related diseases.[10][21] For instance, SHLP2 protects cells from amyloid-beta-induced toxicity, suggesting a potential role in neurodegeneration.[4][23]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and human studies on the relationship between MDPs and aging.
Table 1: Age-Related Changes in Mitochondrial-Derived Peptide Levels
| Peptide | Species/Model | Finding | Reference(s) |
| Humanin | Humans (>80 years) | Circulating levels decrease by approximately one-third. | [13] |
| Humans (Children of Centenarians) | Circulating levels are approximately two-fold higher than in age-matched controls. | [13] | |
| Mice (18 months) | Circulating levels decrease by approximately 40%. | [13] | |
| MOTS-c | Humans (45-55 years) | Circulating levels are 11% lower compared to young adults (18-30 years). | [2] |
| Humans (70-81 years) | Circulating levels are 21% lower compared to young adults (18-30 years). | [2] | |
| Humans | Plasma levels show a significant reduction with age (P<0.001 for young vs. older). | [19] | |
| SHLP2 | Mice | Circulating levels decline with age. | [6][10] |
Table 2: Effects of MDPs on Lifespan and Healthspan in Model Organisms
| Peptide/Intervention | Model Organism | Dosage/Method | Key Result(s) | Reference(s) |
| Humanin | C. elegans | Genetic Overexpression | Increased average lifespan from 17.7 days to 19.0 days. | [24] |
| Humanin Analogue (HNG) | Mice (starting at 18 months) | 4 mg/kg via intraperitoneal injection, bi-weekly | Improved metabolic healthspan parameters; did not significantly increase lifespan in this study. | [7][13] |
| MOTS-c | Mice (starting at 24 months) | Intermittent treatment (3x weekly) | Increased healthy lifespan. | [19] |
Table 3: Cellular and Metabolic Effects of MDP Administration
| Peptide | Model System | Key Result(s) | Reference(s) |
| Humanin Analogue (HNGF6A) | Isolated mouse islets | Increased glucose-stimulated insulin secretion by 3-fold (control) and 2.5-fold (diabetic). | [13] |
| Zucker diabetic fatty rats | Reduced glucose levels by approximately 50%. | [13] | |
| SHLP2 | Cultured retinal cells | Increased cell viability by 21.95% after exposure to toxic Aβ42. | [23] |
| SHLP2 & SHLP3 | In vitro cell culture | Significantly reduced apoptosis and the generation of reactive oxygen species. | [6][10] |
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental designs is crucial for understanding the roles of MDPs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Signaling Pathways
Generalized Experimental Workflow
Experimental Protocols and Methodologies
Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are summaries of key protocols used in the study of MDPs and aging.
-
Peptide Administration in Animal Models:
-
Intraperitoneal (I.P.) Injection: A common method for systemic delivery. For example, the Humanin analogue HNG was administered to middle-aged mice at a dose of 4 mg/kg twice weekly to assess its impact on healthspan.[7][13]
-
Intracerebroventricular (ICV) Infusion: Used to study the central effects of MDPs on metabolism. In studies of SHLP2, the peptide was infused directly into the brain of rodents to perform systemic hyperinsulinemic-euglycemic clamp studies, which assess insulin sensitivity.[6][10]
-
-
Assessment of Metabolic Function:
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. The technique involves a constant infusion of insulin, along with a variable infusion of glucose, to maintain euglycemia. The rate of glucose infusion required indicates the body's sensitivity to insulin. This method was used to demonstrate that centrally administered SHLP2 increased peripheral glucose uptake and suppressed hepatic glucose production.[6][10]
-
Glucose Tolerance Test (GTT): Used to assess how quickly an organism can clear glucose from the blood. Mice are fasted, given a bolus of glucose, and blood glucose levels are measured over time. This is a common test in studies of MOTS-c, which is known to improve glucose tolerance.[17]
-
-
Cellular Assays for Cytoprotection:
-
Apoptosis Induction: To test the anti-apoptotic effects of MDPs like Humanin and SHLP2/3, apoptosis is often induced in cell cultures using agents like staurosporine (STS) or tumor necrosis factor-alpha (TNF-α). The ability of the peptide to reduce markers of cell death (e.g., caspase activation, DNA fragmentation) is then quantified.[6][10]
-
Oxidative Stress Assays: Cells are treated with an oxidizing agent (e.g., H₂O₂) in the presence or absence of an MDP. The generation of reactive oxygen species (ROS) is then measured using fluorescent probes, and cell viability is assessed to determine the peptide's protective capacity.[11]
-
Aβ Toxicity Model: To study neuroprotection, neuronal or retinal cell lines are exposed to toxic amyloid-beta (Aβ) oligomers. The protective effect of an MDP is quantified by measuring the percentage increase in cell viability compared to untreated, Aβ-exposed cells.[23]
-
Conclusion and Future Directions for Drug Development
The discovery of mitochondrial-derived peptides has fundamentally expanded our understanding of mitochondrial signaling and its profound impact on aging and healthspan.[5] The evidence strongly indicates that MDPs like Humanin, MOTS-c, and the protective SHLPs are critical regulators of cellular resilience, metabolism, and longevity.[2][14] Their decline with age presents a compelling therapeutic target. Strategies aimed at restoring youthful levels of these peptides—either through direct administration of synthetic analogs or by stimulating their endogenous production—hold immense promise for treating a wide spectrum of age-related diseases.[2][5]
For drug development professionals, the path forward involves several key areas of focus:
-
Pharmacokinetics and Delivery: Developing stable, long-acting MDP analogs with favorable pharmacokinetic profiles and effective delivery mechanisms to target tissues.
-
Clinical Trials: Moving promising preclinical findings into human studies to assess the safety and efficacy of MDP-based therapies for conditions like type 2 diabetes, sarcopenia, and neurodegenerative diseases.[25]
-
Biomarker Development: Establishing robust assays to measure circulating MDP levels in humans, which could serve as biomarkers for healthy aging and disease risk.
-
Mechanism of Action: Further elucidating the specific receptors and downstream signaling pathways for each MDP to enable more targeted therapeutic design.
References
- 1. JCI - Mitochondria-derived peptides in aging and healthspan [jci.org]
- 2. Mitochondrial-derived peptides in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial-derived peptides in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanin and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 11. Frontiers | Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 12. Humanin and Age-Related Diseases: A New Link? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Overexpression of Mitochondrial Peptide Humanin as a Potential Approach to Slowing Aging – Fight Aging! [fightaging.org]
- 15. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan | Aging [aging-us.com]
- 16. mdpi.com [mdpi.com]
- 17. swolverine.com [swolverine.com]
- 18. muscleandbrawn.com [muscleandbrawn.com]
- 19. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. renewyouth.com [renewyouth.com]
- 21. neurosciencenews.com [neurosciencenews.com]
- 22. phoenixpeptide.com [phoenixpeptide.com]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. researchgate.net [researchgate.net]
- 25. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
The Mitochondrial-Derived Peptide MOTS-c: A Technical Guide to its Nuclear Translocation Under Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular homeostasis is maintained through a complex and dynamic interplay between organelles. Emerging evidence has highlighted a critical communication axis between mitochondria and the nucleus, mediated by a class of molecules known as mitochondrial-derived peptides (MDPs). Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered significant attention for its role in metabolic regulation and cellular stress responses. This technical guide provides an in-depth exploration of the nuclear translocation of MOTS-c, a key mechanism by which it influences cellular function under stress. We will delve into the signaling pathways governing this process, present quantitative data on its nuclear accumulation, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of MOTS-c and the broader field of mitonuclear communication.
Introduction: MOTS-c as a Mitonuclear Messenger
MOTS-c is a 16-amino-acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1] Initially identified for its metabolic regulatory functions, subsequent research has revealed its crucial role as a retrograde signaling molecule that communicates mitochondrial status to the nucleus, particularly under conditions of cellular stress.[1][2] In resting cells, MOTS-c is predominantly localized to the mitochondria.[3][4] However, upon exposure to various stressors, it dynamically relocates to the nucleus to regulate gene expression and promote cellular adaptation and survival.[2][5][6] This nuclear translocation represents a novel layer of mitonuclear communication, where a mitochondrial-encoded factor directly influences the nuclear transcriptional program.
Stress-Induced Nuclear Translocation of MOTS-c
A variety of cellular stressors can trigger the migration of MOTS-c from the mitochondria to the nucleus. The primary inducers identified to date are metabolic in nature.
Types of Stressors:
-
Metabolic Stress: Conditions of nutrient deprivation, such as glucose restriction and serum starvation, are potent inducers of MOTS-c nuclear translocation.[2][5]
-
Oxidative Stress: Increased levels of reactive oxygen species (ROS) can also promote the movement of MOTS-c to the nucleus.[2]
-
Exercise: Physical exercise, a form of physiological stress, has been shown to increase the expression and promote the nuclear translocation of MOTS-c.[1][7][8]
The translocation of MOTS-c to the nucleus is a rapid process, with nuclear accumulation observed within 30 to 60 minutes of stress induction.[2][9]
The AMPK-Dependent Signaling Pathway
The nuclear translocation of MOTS-c is not a passive process but is actively regulated by a well-defined signaling pathway. The central player in this pathway is the 5'-adenosine monophosphate-activated protein kinase (AMPK), a key cellular energy sensor.
Under conditions of metabolic stress, the cellular AMP/ATP ratio increases, leading to the activation of AMPK.[5] Activated AMPK then facilitates the translocation of MOTS-c to the nucleus.[5][6] Pharmacological activators of AMPK, such as metformin and AICAR, can mimic this stress-induced translocation.[5][9] Conversely, inhibition of AMPK activity, either pharmacologically or through genetic knockdown, prevents the stress-induced nuclear accumulation of MOTS-c.[5][9] This establishes the AMPK-dependent nature of this process.
Once in the nucleus, MOTS-c interacts with various nuclear components to regulate gene expression. It has been shown to bind to chromatin and interact with stress-responsive transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2).[5][10] This interaction allows MOTS-c to influence the transcription of a wide range of genes, particularly those containing antioxidant response elements (AREs), thereby promoting cellular resilience to stress.[5][7][10]
Quantitative Analysis of MOTS-c Nuclear Accumulation
The translocation of MOTS-c to the nucleus under stress has been quantified in several studies. The following table summarizes representative quantitative data from the literature.
| Cell Type | Stress Condition | Duration of Stress | Fold Increase in Nuclear MOTS-c (approx.) | Reference |
| HepG2 | Glucose Restriction (GR) | 1 hour | ~2.5 | [5] |
| HepG2 | Serum Deprivation (SD) | 1 hour | ~2.0 | [5] |
| C2C12 | Metformin (AMPK activator) | 1 hour | Significant increase | [9] |
| C2C12 | AICAR (AMPK activator) | 1 hour | Significant increase | [9] |
Note: The fold increase is often determined by densitometry of Western blots from subcellular fractionation experiments.
Experimental Protocols for Studying MOTS-c Nuclear Translocation
The study of MOTS-c nuclear translocation relies on a combination of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of cellular compartments and the subsequent detection of MOTS-c protein levels in each fraction.
Objective: To quantify the amount of MOTS-c in the nuclear versus the cytosolic and mitochondrial fractions under control and stress conditions.
Materials:
-
Cell culture reagents
-
Stress-inducing agents (e.g., glucose-free media, metformin)
-
Cell lysis buffer (hypotonic)
-
Nuclear extraction buffer (high salt)
-
Mitochondrial isolation kit (optional, for cleaner fractions)
-
Dounce homogenizer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MOTS-c, anti-Lamin B1 (nuclear marker), anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with the specific stressor for the indicated time. Include an untreated control group.
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape into a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytosolic Fractionation: Resuspend the cell pellet in hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Isolation of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic and mitochondrial fractions. The pellet contains the nuclei.
-
Nuclear Protein Extraction: Wash the nuclear pellet with PBS. Resuspend the pellet in high-salt nuclear extraction buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of the cytosolic and nuclear fractions using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-MOTS-c and loading controls for each fraction) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MOTS-c signal to the respective loading control for each fraction.
Immunofluorescence Microscopy
This technique allows for the visualization of MOTS-c localization within the cell.
Objective: To visually confirm the nuclear translocation of MOTS-c under stress conditions.
Materials:
-
Cells cultured on glass coverslips
-
Stress-inducing agents
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MOTS-c
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Apply stress treatment as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-MOTS-c primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of MOTS-c and DAPI fluorescence. Merged images will show the colocalization of MOTS-c with the nucleus.
Functional Implications and Therapeutic Potential
The nuclear translocation of MOTS-c is not merely a cellular relocalization but a critical step in a broader adaptive response to stress. By regulating nuclear gene expression, MOTS-c can influence a range of cellular processes, including:
-
Antioxidant Defense: Upregulation of genes containing AREs enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[5][10]
-
Metabolic Reprogramming: MOTS-c can influence metabolic pathways to help cells adapt to nutrient scarcity.[2][3]
-
Inflammation: MOTS-c has been shown to have anti-inflammatory effects, which may be mediated in part by its nuclear actions.[2]
Given its role in promoting cellular resilience, MOTS-c has emerged as a promising therapeutic target for a variety of age-related and metabolic diseases, including insulin resistance, obesity, and cardiovascular disease.[3][4] Understanding the mechanisms of its nuclear translocation is therefore of paramount importance for the development of novel therapeutic strategies that leverage the beneficial effects of this mitochondrial-derived peptide.
Conclusion
The stress-induced nuclear translocation of MOTS-c represents a fascinating and functionally significant example of mitonuclear communication. This process, governed by the AMPK signaling pathway, allows the mitochondria to directly influence the nuclear transcriptional landscape in response to cellular challenges. The ability of MOTS-c to orchestrate an adaptive gene expression program underscores its importance in maintaining cellular homeostasis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this phenomenon and unlock the full therapeutic potential of MOTS-c. As our understanding of the intricate dialogue between mitochondria and the nucleus deepens, so too will our ability to intervene in disease processes and promote healthy aging.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear transcriptional regulation by mitochondrial-encoded MOTS-c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - ProQuest [proquest.com]
- 10. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
MOTS-c as a Potential Mitokine: A Technical Guide for Researchers
Abstract
Mitochondria, long recognized as the powerhouses of the cell, are emerging as critical signaling hubs that communicate with other cellular compartments to regulate homeostasis. This communication is mediated, in part, by a class of molecules known as mitokines. MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that functions as a potent mitokine.[1][2][3] Under conditions of metabolic stress, such as exercise, MOTS-c translocates from the mitochondria to the nucleus to regulate gene expression, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][5] It has demonstrated significant therapeutic potential in preclinical models, improving insulin sensitivity, enhancing physical capacity, and reversing age-related metabolic decline.[3][6][7] This technical guide provides an in-depth overview of MOTS-c, detailing its core signaling pathways, summarizing key quantitative data, outlining experimental protocols for its study, and discussing its future therapeutic outlook for researchers, scientists, and drug development professionals.
Introduction
The Concept of Mitokines
Mitokines are peptides and proteins encoded by the mitochondrial genome that are released from the mitochondria to act as signaling molecules, both within the cell and systemically.[3][5] This retrograde signaling from the mitochondrion to the nucleus allows the cell to adapt to metabolic stress, coordinating a response to maintain homeostasis. MOTS-c is a prime example of such a mitokine, sometimes referred to as a "mitochondrial hormone" due to its presence in circulation and its systemic effects.[3][5][8]
Discovery and Origin of MOTS-c
MOTS-c was identified as a bioactive peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][7] This discovery challenged the traditional view that the mitochondrial genome only encoded for 13 proteins essential for the electron transport chain.[4][9] MOTS-c is a 16-amino-acid peptide that is highly conserved across species.[10] Its expression is detected in multiple tissues, including skeletal muscle, and its levels in both tissue and plasma have been shown to decline with age.[1][2][11]
Core Signaling Pathways of MOTS-c
The mechanism of action for MOTS-c is multifaceted, involving its translocation to the nucleus and its influence on key metabolic sensing pathways in the cytosol.
Cellular Stress and Nuclear Translocation
Under basal conditions, MOTS-c is primarily localized to the mitochondria.[5][12] However, in response to metabolic stressors like glucose restriction or exercise, it translocates to the nucleus.[1][2][13] This nuclear import is dependent on the activation of AMPK, a master regulator of cellular energy status.[4][5][14] This process allows for direct communication between the metabolic state of the mitochondria and the transcriptional machinery of the nucleus.
References
- 1. mdpi.com [mdpi.com]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Nuclear transcriptional regulation by mitochondrial-encoded MOTS-c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 11. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 12. researchgate.net [researchgate.net]
- 13. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of MOTS-c with Nuclear DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a key signaling molecule in mitonuclear communication. Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it directly influences nuclear gene expression to maintain cellular homeostasis. This guide provides a comprehensive technical overview of the mechanisms governing MOTS-c's nuclear interaction, its role in transcriptional regulation, and the experimental protocols used to elucidate these functions.
Introduction
Traditionally, the nucleus has been viewed as the primary regulator of mitochondrial function. However, the discovery of mitochondrial-derived peptides (MDPs) like MOTS-c has revealed a bidirectional communication network. MOTS-c, a 16-amino-acid peptide encoded by the mitochondrial 12S rRNA gene, acts as a retrograde signal, relaying information about the metabolic state of the mitochondria to the nucleus.[1][2] This interaction is crucial for adaptive responses to cellular stress, including metabolic deprivation and oxidative stress.
Under basal conditions, MOTS-c is primarily localized within the mitochondria.[3] However, upon metabolic stress, such as glucose restriction, it rapidly translocates to the nucleus.[2][4] This nuclear translocation is a critical step in its function as a regulator of nuclear gene expression.
The Signaling Pathway of MOTS-c Nuclear Translocation
The nuclear translocation of MOTS-c is an active process dependent on the metabolic sensor AMP-activated protein kinase (AMPK).[1][4] Metabolic stress leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then facilitates the movement of MOTS-c into the nucleus. While the precise mechanism of this AMPK-dependent transport is still under investigation, it represents a key regulatory node in the MOTS-c signaling cascade.
Interaction with Nuclear DNA and Transcriptional Regulation
Once in the nucleus, MOTS-c directly associates with chromatin.[1] It interacts with key transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating Transcription Factor 1 (ATF1).[2] This interaction modulates the binding of these transcription factors to their target DNA sequences, thereby regulating the expression of a host of genes.
A primary target of the MOTS-c/NRF2 complex is the Antioxidant Response Element (ARE), a cis-acting enhancer sequence found in the promoter regions of numerous genes involved in the antioxidant defense system.[1][5] By influencing NRF2 activity, MOTS-c upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]
Quantitative Data Summary
The interaction of MOTS-c with nuclear DNA results in significant changes in gene expression. The following tables summarize key quantitative findings from published studies.
| Experiment | Condition | Target | Fold Enrichment (vs. Control) | Reference |
| ChIP-qPCR | Glucose Restriction (3h) | HO-1 Promoter (ARE) | ~4.5 | [1] |
| Glucose Restriction (3h) | NQO1 Promoter (ARE) | ~3.5 | [1] | |
| tBHP (100 µM, 3h) | HO-1 Promoter (ARE) | ~3.0 | [1] | |
| tBHP (100 µM, 3h) | NQO1 Promoter (ARE) | ~2.5 | [1] |
Table 1: MOTS-c Binding to ARE-Containing Promoters. This table summarizes the fold enrichment of MOTS-c binding to the promoter regions of HO-1 and NQO1 under metabolic stress conditions, as determined by Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR). The data is graphically represented in the source and has been estimated for this table.
| Gene | Regulation | Fold Change (MOTS-c vs. EV) | Function |
| Top Upregulated | |||
| HMOX1 | Upregulated | > 2 | Antioxidant defense |
| NQO1 | Upregulated | > 1.5 | Detoxification |
| GCLM | Upregulated | > 1.5 | Glutathione synthesis |
| Top Downregulated | |||
| FOS | Downregulated | < -1.5 | Transcription factor (AP-1) |
| JUN | Downregulated | < -1.5 | Transcription factor (AP-1) |
| EGR1 | Downregulated | < -2 | Transcription factor |
Table 2: Representative Differentially Expressed Genes from RNA-Seq Analysis. This table presents a selection of key genes that are significantly up- or downregulated upon MOTS-c overexpression during glucose restriction. The fold changes are estimations based on the heatmap provided in the primary literature.[1] In total, 390 genes were upregulated and 412 were downregulated.[1]
| Experiment | Condition | Reporter Construct | Fold Change in Activity | Reference |
| Luciferase Reporter Assay | MOTS-c Overexpression | ARE-Luciferase | ~1.8 | [1] |
| MOTS-c OE + NRF2 siRNA | ARE-Luciferase | ~1.1 (attenuated) | [1] |
Table 3: MOTS-c Dependent Transcriptional Activation. This table shows the fold change in luciferase activity driven by an ARE-containing promoter in cells overexpressing MOTS-c, demonstrating NRF2-dependent transcriptional activation. The data is graphically represented in the source and has been estimated for this table.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for MOTS-c
This protocol is adapted from established ChIP methodologies and optimized for the immunoprecipitation of a peptide-DNA complex.[1][7]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-MOTS-c antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for target promoter regions or by next-generation sequencing (ChIP-Seq).
Subcellular Fractionation for MOTS-c Localization
This protocol allows for the separation of nuclear, cytoplasmic, and mitochondrial fractions to determine the subcellular localization of MOTS-c.[1]
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and mitochondrial fractions.
-
Isolation of Mitochondria: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with intermittent vortexing.
-
Fraction Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against MOTS-c and markers for each subcellular compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytoplasm).
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to quantify the ability of MOTS-c to activate transcription from a specific promoter, such as one containing AREs.[1]
-
Plasmid Construction: Clone the promoter region of interest (e.g., multiple copies of the ARE sequence) upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing MOTS-c (or an empty vector control). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
Cell Treatment: Treat the cells with any desired compounds or subject them to specific conditions (e.g., metabolic stress).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
The discovery of MOTS-c's ability to translocate to the nucleus and directly regulate gene expression represents a paradigm shift in our understanding of mitonuclear communication. This mitochondrial-derived peptide acts as a critical sensor of metabolic stress, initiating a nuclear response to restore cellular homeostasis. The interaction of MOTS-c with transcription factors such as NRF2, and the subsequent activation of the antioxidant response, highlights a novel therapeutic avenue for diseases associated with metabolic dysfunction and oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of MOTS-c and other mitochondrial-derived peptides in health and disease.
References
- 1. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial-Derived Peptide MOTS-c Attenuates Oxidative Stress Injury and the Inflammatory Response of H9c2 Cells Through the Nrf2/ARE and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide MOTS-c is a regulator of plasma metabolites and enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MOTS-c Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for obesity and type 2 diabetes.[2] MOTS-c administration in mouse models of diet-induced obesity has been shown to prevent weight gain, improve insulin sensitivity, and enhance glucose metabolism, primarily by targeting skeletal muscle.[3][4] These effects are largely mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[3][5]
These application notes provide a comprehensive overview of the protocols for administering MOTS-c to mouse models of obesity, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the reported effects of MOTS-c administration on key metabolic parameters in mouse models of diet-induced obesity.
Table 1: Effects of MOTS-c on Body Weight and Food Intake
| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Body Weight | Effect on Food/Caloric Intake | Reference |
| CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 8 weeks | Prevented HFD-induced obesity | No change in caloric intake | [3] |
| C57BL/6 | High-Fat Diet | Not specified | Not specified | Prevented HFD-induced obesity | Independent of caloric intake | [3] |
| CD-1 | Normal Diet | 5 mg/kg/day (IP, BID) | 4 days | Modest reduction | Modest reduction | [3] |
| Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Reduced fat accumulation | Not specified | [6] |
| Diet-Induced Obese Mice | Not specified | 2.5 mg/kg (IP, 2x/day) | 3 days | Not specified | Not specified | [6] |
Table 2: Effects of MOTS-c on Glucose Homeostasis and Insulin Sensitivity
| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Glucose/Insulin Levels | Key Molecular Changes | Reference |
| CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 8 weeks | Prevented HFD-induced hyperinsulinemia | Increased AMPK phosphorylation and GLUT4 expression in skeletal muscle | [3] |
| Aged Mice | Not specified | Not specified | Not specified | Improved insulin sensitivity | Not specified | [4] |
| Diet-Induced Obese Mice | Not specified | Not specified | Not specified | Enhanced insulin sensitivity | Not specified | [7] |
| Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Improved insulin sensitivity | Activation of AMPK | [6] |
Table 3: Effects of MOTS-c on Energy Metabolism and Organ Health
| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Energy Expenditure | Effect on Liver | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 3 weeks | Increased respiratory exchange ratio and heat production | Dramatically reduced hepatic lipid accumulation |[3] | | Diet-Induced Obese Mice | Not specified | Not specified | Not specified | Increased beta-oxidation of fatty acids | Reduced fatty liver |[6][7] | | Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Increased brown fat activation | Reduced fat accumulation in the liver |[6] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity and MOTS-c Administration
This protocol describes the induction of obesity in mice using a high-fat diet and the subsequent administration of MOTS-c.
Materials:
-
Male CD-1 or C57BL/6 mice (8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Control Diet (matched to HFD)
-
MOTS-c peptide (synthetic)
-
Sterile saline solution
-
Insulin syringes (for intraperitoneal injection)
Procedure:
-
Acclimate mice for one week with ad libitum access to standard chow and water.
-
Randomly assign mice to experimental groups (e.g., Control Diet + Vehicle, HFD + Vehicle, HFD + MOTS-c).
-
Provide mice with their respective diets for the duration of the study (typically 8-12 weeks to induce obesity).
-
Reconstitute MOTS-c peptide in sterile saline to the desired concentration (e.g., for a 0.5 mg/kg dose in a 25g mouse, prepare a solution of 0.125 mg/mL and inject 100 µL).
-
Administer MOTS-c or vehicle (saline) via intraperitoneal (IP) injection daily at a consistent time. Dosages can range from 0.5 mg/kg/day to 15 mg/kg/day depending on the study design.[3][8]
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, collect blood and tissues for further analysis.
Protocol 2: Assessment of Glucose Homeostasis
This protocol outlines the procedures for evaluating the effects of MOTS-c on glucose and insulin levels.
Materials:
-
Glucometer and test strips
-
Insulin ELISA kit
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Fasting Glucose Measurement: Fast mice for 6 hours before measuring blood glucose from a tail vein blood sample using a glucometer.
-
Insulin Level Measurement: Collect whole blood at the time of euthanasia. Separate plasma by centrifugation and measure insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose (time 0).
-
Administer a bolus of glucose (2 g/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Protocol 3: Analysis of Tissue-Specific Molecular Changes
This protocol details the methods for examining molecular changes in skeletal muscle and liver tissue.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against p-AMPK (Thr172), AMPK, GLUT4, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin)
Procedure:
-
Western Blotting:
-
Harvest skeletal muscle (e.g., gastrocnemius or quadriceps) and liver tissues and snap-freeze in liquid nitrogen.
-
Homogenize tissues in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
-
Histology:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain sections with hematoxylin and eosin (H&E) to visualize lipid droplet accumulation.
-
Signaling Pathways and Experimental Workflow
MOTS-c Signaling Pathway in Obesity
The primary mechanism of MOTS-c in combating obesity and improving metabolic health involves the activation of the AMPK pathway in skeletal muscle.[3] This activation leads to a cascade of downstream effects that enhance glucose uptake and fatty acid oxidation.
Caption: MOTS-c signaling pathway in skeletal muscle.
Experimental Workflow for Studying MOTS-c in Obese Mice
The following diagram illustrates a typical experimental workflow for investigating the effects of MOTS-c in a diet-induced obesity mouse model.
Caption: Experimental workflow for MOTS-c studies in obese mice.
References
- 1. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The mitochondrial-derived peptide MOTS-c is a regulator of plasma metabolites and enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for siRNA Knockdown of MOTS-c in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a key regulator of metabolic homeostasis and cellular stress responses. It plays a significant role in various physiological processes, including insulin sensitivity, glucose metabolism, and myogenesis.[1][2] The study of MOTS-c function often involves the use of small interfering RNA (siRNA) to specifically silence its expression in vitro. This document provides detailed application notes and protocols for the siRNA-mediated knockdown of MOTS-c in relevant cell lines, such as myoblasts.
Key Signaling Pathways Involving MOTS-c
MOTS-c exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting the results of MOTS-c knockdown studies.
One of the primary pathways regulated by MOTS-c is the AMP-activated protein kinase (AMPK) pathway .[2][3] MOTS-c has been shown to activate AMPK, a central energy sensor in cells.[1] Activated AMPK, in turn, phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic, energy-consuming pathways. Knockdown of MOTS-c would be expected to attenuate AMPK activation.
Another important pathway influenced by MOTS-c is the STAT3 signaling pathway . MOTS-c can interact with STAT3 and inhibit its transcriptional activity, which has implications for processes like myogenesis.
The AKT/FOXO1 pathway is also implicated in MOTS-c's mechanism of action, particularly in the context of muscle atrophy.[4] By modulating this pathway, MOTS-c can influence the expression of genes involved in muscle protein degradation.
Figure 1: Simplified diagram of key signaling pathways influenced by MOTS-c.
Experimental Protocols
Cell Culture
The mouse myoblast cell line, C2C12, is a commonly used in vitro model for studying MOTS-c function in muscle biology.[5][6] Human primary myoblasts are also a relevant system.
C2C12 Cell Culture Protocol:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
siRNA Transfection
The following protocol is a general guideline for siRNA transfection using a lipid-based reagent like Lipofectamine™ RNAiMAX. Optimization is recommended for each cell line and siRNA sequence.
Materials:
-
Validated siRNA targeting MOTS-c (human or mouse) and a non-targeting scramble siRNA control.
-
Opti-MEM™ I Reduced Serum Medium.
-
Sterile microcentrifuge tubes.
-
Cell culture plates (e.g., 24-well or 6-well).
Transfection Protocol (per well of a 24-well plate):
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium at a density that will result in 60-80% confluency at the time of transfection.[8]
-
siRNA Dilution: In a sterile microcentrifuge tube, dilute 3 pmol of siRNA in 25 µL of Opti-MEM™ I Medium. Mix gently.
-
Lipofectamine™ RNAiMAX Dilution: In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 25 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.[11]
-
Transfection: Add the 50 µL of siRNA-lipid complex to the well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
Figure 2: Experimental workflow for siRNA knockdown of MOTS-c in vitro.
Validation of MOTS-c Knockdown
Quantitative Real-Time PCR (qRT-PCR):
This is the standard method to quantify the reduction in MOTS-c mRNA levels.
Protocol:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for MOTS-c and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of MOTS-c mRNA can be calculated using the ΔΔCt method.
Western Blotting:
This method is used to confirm the reduction of MOTS-c protein levels.
Protocol:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MOTS-c, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the MOTS-c protein levels to a loading control like GAPDH or β-actin.
Downstream Functional Assays
Western Blot for Phosphorylated Proteins (e.g., p-AMPK):
To investigate the effect of MOTS-c knockdown on signaling pathways, Western blotting for phosphorylated proteins is performed.
Protocol:
-
Sample Preparation: Prepare cell lysates as described above, ensuring the use of phosphatase inhibitors.
-
Immunoblotting: Follow the standard Western blot protocol, using primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AMPKα (Thr172)) and an antibody for the total protein as a loading control.
Cell Viability/Proliferation Assays (MTT/XTT):
These colorimetric assays are used to assess the effect of MOTS-c knockdown on cell viability and proliferation.
MTT Assay Protocol:
-
Cell Treatment: After siRNA transfection, incubate the cells for the desired period.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
XTT Assay Protocol:
-
Cell Treatment: After siRNA transfection, incubate the cells for the desired period.
-
XTT Reagent Addition: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. Add the working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from MOTS-c knockdown experiments.
Table 1: MOTS-c Knockdown Efficiency
| Target Gene | Cell Line | siRNA Concentration (nM) | Transfection Reagent | Time Post-Transfection (hr) | % mRNA Knockdown (qRT-PCR) | % Protein Knockdown (Western Blot) |
| MOTS-c | C2C12 | 25 | Lipofectamine RNAiMAX | 48 | Data to be filled | Data to be filled |
| MOTS-c | Human Myoblasts | 25 | Lipofectamine RNAiMAX | 48 | Data to be filled | Data to be filled |
| Scramble | C2C12 | 25 | Lipofectamine RNAiMAX | 48 | No significant change | No significant change |
| Scramble | Human Myoblasts | 25 | Lipofectamine RNAiMAX | 48 | No significant change | No significant change |
Table 2: Effect of MOTS-c Knockdown on Downstream Signaling
| Condition | Cell Line | Fold Change in p-AMPK/Total AMPK | Fold Change in p-AKT/Total AKT | Fold Change in p-STAT3/Total STAT3 |
| Scramble siRNA | C2C12 | 1.0 (Control) | 1.0 (Control) | 1.0 (Control) |
| MOTS-c siRNA | C2C12 | Data to be filled | Data to be filled | Data to be filled |
| Scramble siRNA | Human Myoblasts | 1.0 (Control) | 1.0 (Control) | 1.0 (Control) |
| MOTS-c siRNA | Human Myoblasts | Data to be filled | Data to be filled | Data to be filled |
Table 3: Effect of MOTS-c Knockdown on Cell Viability
| Condition | Cell Line | % Cell Viability (MTT/XTT Assay) vs. Scramble |
| Scramble siRNA | C2C12 | 100% |
| MOTS-c siRNA | C2C12 | Data to be filled |
| Scramble siRNA | Human Myoblasts | 100% |
| MOTS-c siRNA | Human Myoblasts | Data to be filled |
Troubleshooting
-
Low Knockdown Efficiency:
-
Optimize siRNA concentration (typically 10-100 nM).
-
Optimize the ratio of siRNA to transfection reagent.
-
Ensure cell confluency is optimal at the time of transfection.
-
Test different, pre-validated siRNA sequences.
-
-
High Cell Toxicity:
-
Reduce the concentration of siRNA and/or transfection reagent.
-
Reduce the incubation time with the transfection complex.
-
Ensure cells are healthy and not passaged too many times.
-
-
Inconsistent Results:
-
Use a consistent cell passage number.
-
Ensure accurate and consistent pipetting.
-
Include appropriate positive and negative controls in every experiment.
-
By following these detailed protocols and application notes, researchers can effectively perform siRNA-mediated knockdown of MOTS-c to investigate its role in various cellular processes and signaling pathways.
References
- 1. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c Promotes Glycolysis via AMPK-HIF-1α-PFKFB3 Pathway to Ameliorate Cardiopulmonary Bypass-induced Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA knockdown of alanine aminopeptidase impairs myoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A siRNA Mediated Screen During C2C12 Myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. ulab360.com [ulab360.com]
- 10. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. siRNA knockdown [protocols.io]
Application Notes and Protocols: Immunofluorescence Staining for MOTS-c Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescent detection and localization of the mitochondrial-derived peptide, MOTS-c. The protocols outlined below are designed for both cultured cells and tissue sections, offering a framework for investigating the subcellular distribution of MOTS-c and its translocation in response to various stimuli.
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that plays a crucial role in metabolic homeostasis and cellular stress responses.[1][2][3] Under basal conditions, MOTS-c is found in the cytoplasm with some association with mitochondria.[4] However, in response to metabolic stress, MOTS-c translocates to the nucleus where it regulates the expression of a variety of genes, including those with antioxidant response elements (ARE).[1][4][5] This nuclear translocation is a key aspect of its function, making immunofluorescence a critical technique for studying its activity.
Signaling Pathways Involving MOTS-c
MOTS-c primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[6][7] By inhibiting the folate cycle, MOTS-c leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a known activator of AMPK.[1] Activated AMPK, in turn, influences a cascade of downstream targets to regulate glucose and fatty acid metabolism.[1] Furthermore, MOTS-c has been shown to interact with the Nrf2/ARE signaling pathway, promoting the transcription of antioxidant and cytoprotective genes.[8][9][10]
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. The Mitochondrial-Derived Peptide MOTS-c Attenuates Oxidative Stress Injury and the Inflammatory Response of H9c2 Cells Through the Nrf2/ARE and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MOTS-c Administration in Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide derived from the mitochondrial genome that has emerged as a significant factor in metabolic regulation and aging.[1][2][3] Its levels have been observed to decline with age, and preclinical studies suggest that systemic administration of MOTS-c can counteract age-related physical decline and metabolic dysfunction.[1][2][4] These application notes provide a comprehensive overview of the protocols for MOTS-c administration in the context of aging research, based on established preclinical studies.
Data Presentation: Efficacy of MOTS-c in Preclinical Aging Models
The following tables summarize the quantitative outcomes of MOTS-c administration in aged mice from various studies.
Table 1: Effects of MOTS-c on Physical Performance in Aged Mice
| Age of Mice | MOTS-c Dosage | Administration Route & Duration | Key Findings | Reference |
| 2, 12, 22, and 23.5 months | 15 mg/kg/day | Intraperitoneal (IP), 2 weeks | Improved physical performance in mice of all ages.[1] | [1] |
| 22 months (Old) | Not specified | Systemic treatment, 2 weeks | Doubled running time on a treadmill, outperforming middle-aged (12 months) counterparts.[5][6] | [5][6] |
| 23.5 months (Old) | 15 mg/kg, 3x/week | Intraperitoneal (IP), late-life treatment | Improved grip strength, gait (stride length), and walking performance.[7][8] | [7][8] |
| Young (2 mo.), Middle-aged (12 mo.), Old (22 mo.) | Not specified | Injections | Significantly better performance on rotating rod and accelerating treadmill tests compared to untreated mice of the same age.[7] | [7] |
Table 2: Metabolic Effects of MOTS-c Administration in Aging Models
| Animal Model | MOTS-c Dosage | Administration Route & Duration | Key Metabolic Effects | Reference |
| High-fat diet-fed male mice | 0.5 mg/kg/day | Intraperitoneal (IP), 3 weeks | Prevented weight gain, improved glucose homeostasis, and reduced liver lipid accumulation. Increased energy expenditure.[9] | [9] |
| 17-week-old male mice on a high-fat diet | 2.5 mg/kg | Intraperitoneal (IP), twice a day for 3 days | Lowered glucose and insulin levels, suggesting enhanced insulin sensitivity. Reduced plasma oxidized glutathione, indicating decreased oxidative stress.[1] | [1] |
| Ovariectomized mice (post-menopause model) | Not specified | Not specified | Increased brown fat activation, reduced inflammatory markers in white adipose tissue, lowered serum and liver fatty acid levels, and limited weight gain.[1] | [1] |
| Middle-aged mice (12 months old) | 5 mg/kg | Intraperitoneal (IP), 7 days | Restored skeletal muscle insulin sensitivity to levels seen in young mice (3 months old).[9] | [9] |
Table 3: Effects of MOTS-c on Lifespan in Mice
| Age of Mice at Start of Treatment | MOTS-c Dosage | Administration Route & Frequency | Lifespan Effects | Reference |
| 23.5 months (Old) | 15 mg/kg | Intraperitoneal (IP), 3x/week | Trend toward increased lifespan. 6.4% increase in median lifespan and a 7% increase in maximum lifespan. | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of MOTS-c in Mice
1. Materials:
-
Lyophilized MOTS-c peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile insulin syringes (or other appropriate syringes for intraperitoneal injection)
-
Vortex mixer
-
Analytical balance
2. Reconstitution of MOTS-c:
-
Allow the lyophilized MOTS-c vial to equilibrate to room temperature.
-
Calculate the required volume of saline or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Aseptically add the calculated volume of sterile saline or PBS to the vial.
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
3. Dosing and Administration:
-
Calculate the injection volume for each mouse based on its body weight and the desired dosage (e.g., 15 mg/kg).
-
Draw the calculated volume of the reconstituted MOTS-c solution into a sterile insulin syringe.
-
Administer the solution via intraperitoneal (IP) injection. Proper handling and restraint of the animal are crucial.
-
For long-term studies, prepare fresh solutions regularly or store aliquots of the stock solution at -20°C or -80°C to maintain peptide stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Physical Performance - Treadmill Test
1. Acclimation:
-
Acclimate the mice to the treadmill apparatus for several days before the actual test.
-
Initial acclimation sessions should involve placing the mice on a stationary treadmill for a few minutes.
-
Subsequent sessions should involve running at a low speed (e.g., 5-10 m/min) for a short duration (e.g., 5-10 minutes).
2. Experimental Procedure:
-
Place the mouse on the treadmill.
-
Start the treadmill at a low speed and gradually increase the speed according to the experimental protocol (e.g., increase by 2 m/min every 2 minutes).
-
Continue the test until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., a gentle touch or air puff).
-
Record the total running time and distance for each mouse.
Protocol 3: Assessment of Muscle Strength - Grip Strength Test
1. Apparatus:
-
A grip strength meter equipped with a horizontal bar or grid.
2. Procedure:
-
Hold the mouse by the base of its tail and allow it to grasp the bar or grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until its grip is broken.
-
The meter will record the peak force exerted by the mouse.
-
Perform multiple trials (e.g., 3-5) for each mouse and calculate the average or maximum grip strength.
Signaling Pathways and Experimental Workflows
MOTS-c Signaling Pathway
Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it influences gene expression.[1][2] A key signaling pathway activated by MOTS-c involves the activation of AMP-activated protein kinase (AMPK).[4][10] AMPK activation, in turn, can lead to enhanced glucose uptake and utilization, in part through the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells.[5]
Caption: MOTS-c signaling pathway in skeletal muscle.
Experimental Workflow for a MOTS-c Aging Study in Mice
The following diagram illustrates a typical experimental workflow for investigating the effects of MOTS-c on aging in a mouse model.
Caption: Typical experimental workflow for a MOTS-c aging study.
References
- 1. mdpi.com [mdpi.com]
- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This Exercise-Induced Peptide May Offset Age-Related Decline | Psychology Today [psychologytoday.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable MOTS-c Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis and cellular stress responses.[1][2][3][4][5][6] Its ability to enhance insulin sensitivity, promote glucose utilization, and protect against metabolic and oxidative stress makes it a compelling target for therapeutic development in areas such as diabetes, obesity, and age-related diseases.[1][2][3][4][6] The generation of stable cell lines that constitutively express MOTS-c is a critical tool for in-depth functional studies, target validation, and high-throughput screening of small molecules that modulate its activity.[7][8][9][10]
These application notes provide a comprehensive guide to developing and characterizing a stable MOTS-c expressing cell line. The protocols outlined below cover plasmid construction, stable transfection, single-cell cloning, and functional validation of MOTS-c expression and activity.
Data Presentation: Quantitative Analysis of MOTS-c Stable Cell Lines
The following tables summarize expected quantitative data from a successfully generated MOTS-c stable cell line (MOTS-c-ST) compared to a control cell line stably transfected with an empty vector (EV-ST). The data is compiled from studies on HEK293 cells stably expressing MOTS-c.[1]
Table 1: Analysis of AMPK Signaling Pathway Activation
| Analyte | Fold Change (MOTS-c-ST vs. EV-ST) | Method |
| p-AMPK (Thr172) / Total AMPK Ratio | ~1.5 - 2.0 fold increase | Western Blot |
| p-ACC / Total ACC Ratio | ~1.5 - 2.0 fold increase | Western Blot |
| AICAR Levels | ~2.0 - 3.0 fold increase | Mass Spectrometry |
Table 2: Metabolic Phenotype of MOTS-c Stable Cell Line
| Parameter | Observation in MOTS-c-ST Cells | Method |
| Extracellular Glucose | Significant Decrease | Colorimetric Assay |
| Extracellular Lactate | Significant Increase | Colorimetric Assay |
| Basal Oxygen Consumption Rate (OCR) | Significant Decrease | Extracellular Flux Analysis |
| Extracellular Acidification Rate (ECAR) | Significant Increase | Extracellular Flux Analysis |
Table 3: Gene Expression Changes in MOTS-c Stable Cell Line
| Gene Category | Regulation in MOTS-c-ST Cells | Method |
| Antioxidant Response Element (ARE) Genes | Upregulation | Luciferase Reporter Assay, qRT-PCR |
| Glycolytic Pathway Genes | Upregulation | Microarray, RNA-seq |
| Fatty Acid Oxidation Genes | Upregulation | Microarray, RNA-seq |
Experimental Protocols
Protocol 1: Construction of MOTS-c Expression Vector
This protocol describes the cloning of the human MOTS-c coding sequence into a mammalian expression vector containing a selectable marker, such as neomycin resistance (for G418 selection).
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1(+) or similar)
-
Synthetic DNA fragment encoding human MOTS-c (MRWQEMGYIFYPRKLR) with appropriate restriction sites
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
Design and synthesize a DNA fragment encoding the 16-amino-acid sequence of human MOTS-c. Flank the coding sequence with appropriate restriction enzyme sites that are compatible with the multiple cloning site of the chosen mammalian expression vector.
-
Digest both the expression vector and the synthetic MOTS-c DNA fragment with the selected restriction enzymes.
-
Purify the digested vector and insert fragments using a gel purification kit.
-
Ligate the MOTS-c insert into the digested expression vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells.
-
Select transformed colonies on an appropriate antibiotic plate (e.g., ampicillin for pcDNA3.1).
-
Isolate plasmid DNA from several colonies and confirm the correct insertion of the MOTS-c sequence by restriction digestion and Sanger sequencing.
-
Purify a large quantity of the confirmed MOTS-c expression plasmid for transfection.
Protocol 2: Generation of a Stable MOTS-c Expressing Cell Line
This protocol outlines the steps for transfecting a chosen mammalian cell line and selecting for stable integrants.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, C2C12)
-
Complete culture medium
-
MOTS-c expression plasmid and empty vector control plasmid
-
Transfection reagent (e.g., lipofection-based or electroporation system)
-
Selection antibiotic (e.g., G418)
-
96-well, 24-well, and 6-well cell culture plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
Part A: Determination of Optimal Antibiotic Concentration (Kill Curve)
-
Plate the parental cell line at a low density in a 24-well plate.
-
The following day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., for G418, 100 µg/mL to 1000 µg/mL).[7][11]
-
Culture the cells for 7-10 days, replacing the antibiotic-containing medium every 2-3 days.[7][11]
-
Identify the lowest antibiotic concentration that results in 100% cell death. This concentration will be used for selecting stable transfectants.[7][11]
Part B: Transfection and Selection
-
Plate the host cell line in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the MOTS-c expression plasmid or the empty vector control using the chosen transfection method according to the manufacturer's protocol.[7][8]
-
48 hours post-transfection, split the cells into larger flasks and begin selection by adding the predetermined optimal concentration of the selection antibiotic to the culture medium.[12]
-
Maintain the cells under selection, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until discrete antibiotic-resistant colonies are visible (typically 2-3 weeks).[12]
Part C: Isolation of Monoclonal Cell Lines
-
Isolate well-separated colonies using one of the following methods:
-
Cloning Cylinders: Place a cloning cylinder greased with sterile vacuum grease over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well.
-
Limiting Dilution: Trypsinize the plate of resistant colonies and perform serial dilutions to seed cells into a 96-well plate at a density of approximately 0.5 cells per well.[13][14]
-
-
Expand the isolated clones in selection medium.
-
Screen the expanded clones for MOTS-c expression and activity using the protocols below.
Protocol 3: Validation of MOTS-c Expression by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MOTS-c, anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC, anti-ACC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the MOTS-c stable clones and control cells and determine the protein concentration of the lysates.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MOTS-c, anti-p-AMPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels for phosphorylation analysis.[15]
Protocol 4: Functional Characterization of MOTS-c Stable Cell Lines
Part A: Glucose Uptake Assay (2-NBDG)
-
Seed MOTS-c stable and control cells in a 24-well plate.
-
Once confluent, starve the cells in serum-free, low-glucose medium for 2-4 hours.[16]
-
Wash the cells with PBS and incubate with a solution containing 2-NBDG (a fluorescent glucose analog) for 30-60 minutes.[17][18][19]
-
Wash the cells with ice-cold PBS to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize by fluorescence microscopy.[17][19]
Part B: Metabolic Flux Analysis (Seahorse)
-
Seed MOTS-c stable and control cells in a Seahorse XF cell culture microplate.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.[20]
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[20][21]
-
Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-DG to measure basal ECAR, glycolysis, and glycolytic capacity.[20][21]
Mandatory Visualizations
Caption: MOTS-c signaling pathway.
Caption: Workflow for generating a stable cell line.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low transfection efficiency | Suboptimal transfection reagent or protocol; unhealthy cells. | Optimize transfection conditions; use a different transfection method (e.g., electroporation); ensure cells are in logarithmic growth phase.[7] |
| No antibiotic-resistant colonies | Incorrect antibiotic concentration; inefficient plasmid integration. | Re-run the kill curve to determine the correct antibiotic concentration; linearize the plasmid before transfection to improve integration.[2] |
| Low MOTS-c expression in clones | Gene silencing; poor promoter activity. | Screen more clones; use a stronger promoter in the expression vector; treat cells with a histone deacetylase inhibitor. |
| High variability between clones | Random integration of the plasmid into the genome. | Screen a larger number of clones to find one with the desired expression level and phenotype; consider using a targeted integration system (e.g., CRISPR/Cas9). |
| No functional effect despite MOTS-c expression | MOTS-c is not properly folded or localized; the cell line is not responsive. | Sequence the integrated MOTS-c gene to check for mutations; perform immunofluorescence to check for subcellular localization; test a different cell line. |
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. neb.com [neb.com]
- 4. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. Mitochondria-derived peptide MOTS-c restores mitochondrial respiration in type 2 diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 14. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of CAR T cell metabolism in an optimized protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in MOTS-c ELISA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with their MOTS-c (Mitochondrial-derived peptide c) ELISA experiments.
Troubleshooting Low Signal in MOTS-c ELISA
Low or no signal is a common issue in ELISA assays. The following guide provides a systematic approach to identifying and resolving the root cause of weak signals in your MOTS-c ELISA.
Diagram: Troubleshooting Workflow for Low ELISA Signal
Caption: A logical workflow to diagnose the cause of a low signal in an ELISA assay.
Frequently Asked Questions (FAQs)
Q1: My standard curve is flat or has very low optical density (OD) values. What is the likely cause?
A flat or low standard curve is a clear indication of a systemic issue in the assay. Here are the primary things to check:
-
Improper Standard Reconstitution: Ensure the lyophilized standard was centrifuged before opening and reconstituted with the correct volume and type of diluent as specified in the kit manual.[1] An incorrectly prepared standard stock will affect all subsequent dilutions.
-
Degraded Standards: Standards can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Always prepare fresh standard dilutions for each experiment.
-
Reagent Problems: Check the expiration dates of all kit components, especially the enzyme conjugate and substrate.[2][3] Ensure they have been stored at the recommended temperatures and protected from light.
-
Incorrect Reagent Preparation: Double-check all dilution calculations for the detection antibody and streptavidin-HRP (SABC/HRP) conjugate. These reagents are often provided in a concentrated form.[2][4]
Q2: My samples show a lower signal than the lowest standard. What does this mean?
In a competitive ELISA, which is common for MOTS-c, a higher concentration of MOTS-c in the sample leads to a lower signal. Therefore, if your sample OD is lower than the lowest standard's OD, it indicates a high concentration of MOTS-c in your sample, which is outside the detection range of the standard curve.
-
Action: You will need to dilute your samples further and re-run the assay to bring the concentration within the linear range of the standard curve.[5]
Q3: I see a signal in my standards, but not in my samples. What should I do?
This situation suggests an issue specific to your samples or their preparation.
-
Low Analyte Concentration: The MOTS-c concentration in your samples may be below the detection limit of the assay. You could try concentrating the sample, if feasible, or use a more sensitive assay kit.
-
Sample Matrix Interference: Components in your sample matrix (e.g., lipids, proteins, anticoagulants) may be interfering with the antibody-antigen binding. It is recommended to dilute samples at least 1:2 with the provided sample dilution buffer to minimize matrix effects.[2]
-
Improper Sample Handling: MOTS-c can be unstable. Repeated freeze-thaw cycles should be avoided.[4] Samples should be kept on ice during preparation and stored at -80°C for long-term use.[6]
Q4: The overall signal for the entire plate, including the zero standard, is very low. What could be the problem?
A universally low signal points to a problem with one of the common reagents or a critical step in the protocol.
-
Inactive Enzyme Conjugate or Substrate: The HRP conjugate or TMB substrate may have lost activity due to improper storage or expiration.[7] The TMB substrate should be colorless before use.[8]
-
Omission of a Key Reagent: A common error is accidentally skipping the addition of the detection antibody or the HRP conjugate.[4]
-
Insufficient Incubation Times: Incubation times that are too short will not allow for optimal binding and color development.[8]
-
Incorrect Temperature: Assays should be performed at the temperature specified in the protocol (often 37°C or room temperature).[2][4] Ensure reagents are brought to room temperature before use.[2][3]
-
Washing Issues: Overly aggressive or excessive washing steps can strip away bound antibodies or antigen.[4]
Data Presentation
Table 1: Troubleshooting Checklist for Low Signal
| Category | Possible Cause | Recommended Solution |
| Reagents | Expired or improperly stored reagents | Verify expiration dates and storage conditions (typically 2-8°C).[2][3] |
| Incorrect reagent preparation/dilution | Double-check all calculations and pipetting volumes.[9] | |
| Inactive enzyme conjugate or substrate | Test reagents with a positive control. Use fresh substrate.[7] | |
| Protocol | Incorrect incubation times or temperatures | Adhere strictly to the protocol's specified times and temperatures.[5] |
| Inadequate washing | Ensure correct wash buffer volume and number of washes. Avoid over-washing.[4] | |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for 15-20 minutes before use.[2][3] | |
| Pipetting errors | Calibrate pipettes. Ensure no air bubbles are introduced into wells.[9] | |
| Standards | Improper reconstitution or degradation | Reconstitute a new vial of standard. Prepare fresh dilutions for each assay.[1] |
| Samples | Analyte concentration below detection limit | Concentrate the sample or use a more sensitive kit. |
| Sample matrix interference | Dilute samples with the provided sample diluent.[2] |
Table 2: Example MOTS-c ELISA Standard Curve Data (Competitive Assay)
Note: This is example data. Always generate your own standard curve for each assay.
| MOTS-c Conc. (pg/mL) | Average OD (450nm) | Signal Interpretation |
| 2000 | 0.158 | High MOTS-c, Low Signal |
| 1000 | 0.275 | |
| 500 | 0.489 | |
| 250 | 0.812 | |
| 125 | 1.354 | |
| 62.5 | 1.988 | |
| 0 (Blank) | 2.550 | No MOTS-c, High Signal |
Experimental Protocols
Diagram: Principle of a Competitive ELISA for MOTS-c
Caption: In a competitive ELISA, a higher sample concentration leads to a lower final signal.
Key Experimental Methodology: MOTS-c Competitive ELISA
This protocol is a generalized representation based on commercially available MOTS-c ELISA kits.[2][4] Always refer to the specific manual provided with your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (18-25°C) for at least 20 minutes before use.[2][4]
-
Prepare Wash Buffer by diluting the concentrated buffer with deionized or distilled water as instructed.
-
Prepare Standard Dilutions: Reconstitute the lyophilized standard to create a stock solution. Perform serial dilutions using the sample dilution buffer to create the points for the standard curve.
-
Prepare Biotin-labeled Antibody working solution within 30 minutes of use by diluting the concentrated antibody with the appropriate diluent.[2]
-
-
Assay Procedure:
-
Set up the plate layout for standards, samples, and blank wells. It is recommended to run all standards and samples in duplicate.[2]
-
Wash the pre-coated plate twice with Wash Buffer.[2]
-
Add 50 µL of each Standard or Sample to the appropriate wells.
-
Immediately add 50 µL of the Biotin-labeled Antibody working solution to each well. Gently tap the plate to mix.
-
Seal the plate and incubate for 45 minutes at 37°C.[2]
-
-
Detection:
-
Aspirate the liquid from each well and wash the plate three to five times with Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of SABC (HRP-Streptavidin Conjugate) working solution to each well.
-
-
Signal Development and Reading:
-
Wash the plate five times as described previously.
-
Add 90 µL of TMB Substrate solution to each well.
-
Seal the plate and incubate in the dark at 37°C for 10-20 minutes.[2][4] Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm on a microplate reader immediately after adding the stop solution.[4]
-
-
Data Analysis:
-
Calculate the average OD for each set of duplicate standards and samples.
-
Plot the average OD (y-axis) against the known concentrations of the standards (x-axis).
-
Since this is a competitive assay, the resulting curve will be inverse, with higher concentrations yielding lower ODs.
-
Determine the concentration of MOTS-c in your samples by interpolating their average OD values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.[2]
-
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Human MOTS-c ELISA Kit (A326739) [antibodies.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. biocompare.com [biocompare.com]
- 9. Human MOTS-c(Mitochondrial-derived peptide MOTS-c)Elisa kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Optimizing MOTS-c Western Blot: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Western blot experiments for the mitochondrial-derived peptide, MOTS-c. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MOTS-c?
A1: MOTS-c is a 16-amino acid peptide, and its theoretical molecular weight is approximately 2.1 kDa. Due to its small size, special considerations are required during gel electrophoresis and membrane transfer.
Q2: Which type of membrane is best for transferring the MOTS-c peptide?
A2: For small peptides like MOTS-c, a polyvinylidene fluoride (PVDF) membrane with a smaller pore size (e.g., 0.2 µm) is recommended. PVDF membranes generally have a higher binding capacity for proteins, which is advantageous for detecting low-abundance targets.[1]
Q3: What are the recommended starting concentrations for a primary MOTS-c antibody?
A3: Most manufacturers suggest a starting dilution range of 1:500 to 1:1,000 for Western blotting.[2][3] However, the optimal concentration will depend on the specific antibody, the abundance of MOTS-c in your sample, and the detection system used. It is crucial to perform an antibody titration to determine the ideal dilution for your experimental conditions.
Q4: How can I be sure that the band I am detecting is specific to MOTS-c?
A4: To confirm antibody specificity, it is advisable to include a positive control, such as a recombinant MOTS-c peptide or a cell lysate known to express high levels of MOTS-c. Additionally, a negative control, like a lysate from cells where MOTS-c expression has been knocked down, can help validate the signal.
Troubleshooting Guide
This guide addresses common issues encountered during MOTS-c Western blotting in a question-and-answer format.
Problem: Weak or No Signal
-
Is your protein sample properly prepared?
-
Lysis Buffer: Ensure you are using a lysis buffer suitable for mitochondrial proteins. Consider using a buffer containing strong detergents like SDS to ensure complete cell lysis. The addition of protease and phosphatase inhibitors to the lysis buffer is critical to prevent protein degradation.[4][5]
-
Protein Concentration: MOTS-c can be of low abundance. Increase the total protein loaded per well to 50-100 µg.[6] Consider enriching your sample for mitochondrial fractions.
-
-
Are your gel electrophoresis and transfer conditions optimized for a small peptide?
-
Gel Percentage: Use a high-percentage Tris-Tricine or Tris-Glycine gel (e.g., 15-20%) to resolve small peptides like MOTS-c effectively.
-
Transfer Time: Shorter transfer times are often necessary for small proteins to prevent them from passing through the membrane ("over-transfer").[7] It may be beneficial to use two membranes to capture any protein that passes through the first.[7]
-
-
Is your antibody incubation and detection optimized?
-
Primary Antibody Concentration: If the signal is weak, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[8]
-
Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution.
-
Detection Reagent: Use a high-sensitivity chemiluminescent substrate to enhance the signal from low-abundance proteins.[4]
-
Problem: High Background
-
Is your blocking step sufficient?
-
Blocking Buffer: Use a common blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. The choice of blocking buffer can be antibody-dependent, so consult the antibody datasheet. In some cases, reducing the concentration of the blocking agent may be necessary for low-abundance proteins.[1]
-
Blocking Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
-
Are your antibody concentrations too high?
-
Are your washing steps adequate?
-
Washing Buffer and Duration: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
Problem: Non-specific Bands
-
Is your sample quality optimal?
-
Protein Degradation: The presence of multiple bands could indicate protein degradation. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.
-
Sample Overload: Loading too much protein can lead to aggregation and non-specific bands. Optimize the amount of protein loaded.
-
-
Is your antibody specific?
-
Antibody Validation: Validate your primary antibody with appropriate positive and negative controls.
-
Antibody Dilution: A high concentration of the primary antibody can sometimes result in binding to other proteins. Try increasing the antibody dilution.
-
Quantitative Data Summary
The following tables provide a summary of recommended starting parameters for MOTS-c Western blotting, compiled from various antibody datasheets and optimization guides.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Recommended Starting Dilution |
| MOTS-c Polyclonal | Western Blot | 1:500 - 1:1,000 |
| HRP-conjugated Secondary | Western Blot | 1:5,000 - 1:20,000 |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally.[2][3][6][9]
Table 2: Key Experimental Parameters for MOTS-c Detection
| Parameter | Recommendation |
| Sample Preparation | |
| Lysis Buffer | RIPA or other SDS-containing buffer with fresh protease/phosphatase inhibitors |
| Protein Load | 50 - 100 µg of total protein per lane |
| Gel Electrophoresis | |
| Gel Type | 15-20% Tris-Tricine or Tris-Glycine gel |
| Protein Transfer | |
| Membrane Type | 0.2 µm PVDF membrane |
| Transfer Method | Wet or semi-dry transfer, optimize time to prevent over-transfer |
| Immunodetection | |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
| Detection | High-sensitivity ECL substrate |
Experimental Protocols
Detailed MOTS-c Western Blot Protocol
This protocol provides a step-by-step guide for the detection of MOTS-c.
1. Sample Preparation (Cell Lysate)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail (1 mL per 10^7 cells).
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (50-100 µg) and boil at 95-100°C for 5 minutes.
2. Gel Electrophoresis
-
Load the prepared samples and a molecular weight marker into the wells of a high-percentage (15-20%) SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (0.2 µm), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For wet transfer, a common starting point is 100V for 30-60 minutes, but this needs to be optimized for MOTS-c to prevent over-transfer.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary MOTS-c antibody diluted in blocking buffer (e.g., 1:500 to 1:1,000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. MOTS-c Polyclonal Antibody, FITC (MOTSC-FITC) [thermofisher.com]
- 3. MOTS-c Polyclonal Antibody (MOTSC-101AP) [thermofisher.com]
- 4. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 5. Western Blot Sample Preparation Protocol [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: MOTS-c Plasma Level Measurement
Welcome to the technical support center for researchers investigating the mitochondrial-derived peptide, MOTS-c. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent MOTS-c plasma levels observed in human studies.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Variability in MOTS-c Measurements
Question: My measured MOTS-c plasma concentrations show high variability between replicates or between samples that should be similar. What are the potential causes?
Answer: High variability is a common issue stemming from multiple sources. The key is to systematically review your workflow, from sample handling to the final assay steps.
Potential Causes & Solutions:
-
Pre-Analytical Inconsistencies: This is the most significant source of error.[1]
-
Inconsistent Sample Collection: Variations in the time of day for blood draws, patient fasting status, or the type of collection tube can introduce variability. Ensure a standardized protocol for all sample collections.
-
Delayed Sample Processing: Cellular metabolism continues in whole blood, which can alter analyte concentrations.[2] Plasma should be separated from blood cells within 30 minutes of collection by centrifugation (e.g., 1,000 x g for 15 minutes at 2-8°C).[3]
-
Improper Storage: Repeated freeze-thaw cycles can degrade peptides like MOTS-c. Aliquot plasma samples after the initial processing and store them at -80°C for long-term stability.[3] Avoid using samples that have been stored for an extended period without validation.[4]
-
-
Assay-Related Issues:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially for small volumes, can lead to significant errors. Ensure your pipettes are calibrated and use proper techniques to avoid air bubbles.[5]
-
Inadequate Washing: Insufficient washing of ELISA plate wells can result in high background and poor precision. Ensure all wells are filled and completely aspirated during each wash step. Automated plate washers are recommended for uniformity.[6]
-
Temperature Fluctuations: Assays should be performed at a consistent temperature. Allow all reagents to come to room temperature for at least 20 minutes before starting.[3][5] Avoid placing the plate in areas with temperature gradients.
-
Issue 2: Measured MOTS-c Levels Are Significantly Different from Published Data
Question: My results show MOTS-c concentrations that are drastically higher or lower than what is reported in the literature. Why is this happening?
Answer: Discrepancies with published data are common and highlight the existing challenge in standardizing MOTS-c measurement. The reported mean values of endogenous MOTS-c serum/plasma concentrations vary widely in the literature.[7]
Potential Causes & Solutions:
-
ELISA Kit Differences:
-
Manufacturer Variability: Different ELISA kits use different antibodies and standards, which can lead to systematic differences in measured concentrations. Knoop et al. established reference values for MOTS-c plasma concentration in healthy humans of 45.9–218.5 ng/mL, while other studies report much lower values in the pg/mL or low ng/mL range.[7][8][9]
-
Antibody Specificity: The specificity of the antibodies used in the kit is crucial. There may be cross-reactivity with other peptides or proteins, leading to artificially high readings.[10] Western blotting can be a useful tool to confirm the primary antibody's activity.[6]
-
Lot-to-Lot Variation: There can be variability between different lots of the same ELISA kit. If you switch to a new lot mid-study, it is essential to run bridging experiments with control samples.
-
-
Sample Matrix:
-
Serum vs. Plasma: The choice between serum and plasma can affect results, as the coagulation process in serum preparation can alter the concentration of some metabolites.[2]
-
Anticoagulant Choice: The type of anticoagulant used (e.g., EDTA, heparin) can interfere with the assay. Refer to the ELISA kit manual for recommended anticoagulants.[3]
-
-
Data Interpretation:
-
Subject Cohort: MOTS-c levels are known to be influenced by age, sex, obesity, and metabolic health.[9][11][12] For example, levels tend to decrease with age and in certain disease states like type 2 diabetes.[9][11] Ensure you are comparing your results to studies with similar subject demographics and health statuses.
-
Issue 3: Poor ELISA Performance (High Background, Low Signal, or Poor Standard Curve)
Question: I am experiencing technical problems with my ELISA, such as a high background signal, a weak or no signal, or a poor standard curve. How can I troubleshoot this?
Answer: These issues usually point to a problem with the assay reagents or protocol execution. Below is a table summarizing common causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of washes or the soak time. Ensure complete aspiration of wash buffer after each step. |
| Antibody concentration too high. | Perform a titration to determine the optimal concentration for the detection antibody. | |
| Cross-reactivity or non-specific binding. | Use the blocking buffer recommended by the kit manufacturer. Ensure adequate incubation time for the blocking step. | |
| Contaminated reagents or buffers. | Use fresh, sterile buffers and reagents.[6] | |
| Weak or No Signal | Inactive reagents (e.g., expired kit, improper storage). | Check the expiration dates and storage conditions of all kit components.[5] |
| Incorrect reagent preparation or addition. | Double-check all dilution calculations and ensure reagents are added in the correct order as specified in the protocol.[4][5] | |
| Insufficient incubation times or incorrect temperature. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Low level of target protein in the sample. | Confirm that your target protein is expressed in your samples. You may need to concentrate your sample or use a more sensitive assay.[6] | |
| Poor Standard Curve | Improper standard preparation. | Ensure the lyophilized standard is fully reconstituted. Perform serial dilutions carefully and accurately. Prepare a fresh standard curve for each plate.[4] |
| Pipetting inaccuracy. | Calibrate pipettes and use proper pipetting techniques.[5] | |
| Incorrect plate reader settings. | Verify that you are using the correct wavelength for reading the absorbance. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological ranges of MOTS-c in human plasma?
A1: There is significant variability in reported MOTS-c concentrations in the literature, likely due to differences in measurement techniques and study cohorts. Some studies report ranges from 45.9–218.5 ng/mL in healthy adults, while others have found much lower concentrations, such as 0.48 ± 0.16 ng/mL in lean individuals.[7][8][13] Another study on children reported mean levels of 561.64 ± 19.19 ng/mL in healthy controls.[9] This wide range underscores the need for careful validation and consistent methodology within a given study.
Q2: How do physiological and pathological factors influence MOTS-c levels?
A2: MOTS-c levels are dynamic and influenced by various factors.
| Factor | Reported Effect on MOTS-c Levels | Citations |
| Age | Levels decrease with advancing age. | [9][11][12] |
| Obesity | Results are inconsistent. Some studies show decreased levels in obese children and adolescents, while others report no significant difference in adults. | [8][11][14][15] |
| Insulin Resistance / Type 2 Diabetes | Levels are generally reported to be lower in individuals with type 2 diabetes and are negatively correlated with markers of insulin resistance like HOMA-IR in some populations. | [9][11][15] |
| Exercise | Acute endurance exercise has been shown to increase plasma MOTS-c levels. | [7][12] |
| Sex | Some studies suggest potential sex-specific differences, but findings are not always consistent. | [16] |
Q3: What is the recommended protocol for collecting and processing plasma for MOTS-c analysis?
A3: Adherence to a strict, standardized pre-analytical protocol is critical.
-
Patient Preparation: Whenever possible, collect samples at the same time of day and after a consistent fasting period.
-
Sample Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Avoid hemolyzed samples, as they may not be suitable for use.[3]
-
Processing: Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 2-8°C.[3]
-
Aliquoting and Storage: Immediately after centrifugation, carefully collect the supernatant (plasma) and transfer it into pre-labeled cryovials. Store aliquots at -80°C to prevent degradation from freeze-thaw cycles.[3]
Q4: Besides ELISA, are there other methods to quantify MOTS-c?
A4: While ELISA is the most common method, mass spectrometry-based techniques are emerging as a more specific and potentially more accurate alternative for quantifying MOTS-c and other small peptides.[17] However, these methods require specialized equipment and expertise.
Experimental Protocols & Visualizations
Generic Competitive ELISA Protocol for MOTS-c Measurement
This protocol is a synthesized example based on common procedures. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (18-25°C) for at least 20 minutes before use.[3]
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed.[3]
-
Reconstitute the lyophilized standard with the provided Sample Dilution Buffer to create a stock solution. Allow it to sit for a few minutes to ensure complete dissolution, then mix gently.[3]
-
Create a standard curve by performing serial dilutions of the stock solution.
-
-
Assay Procedure:
-
Add 50 µL of each standard, blank, and sample into the appropriate wells of the microplate, which is pre-coated with a target-specific antibody.
-
Immediately add 50 µL of Biotin-labeled Antibody to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[3]
-
Wash the plate three times with Wash Buffer, ensuring complete aspiration of liquid after each wash.[3]
-
Add 100 µL of HRP-Streptavidin (SABC) working solution to each well and incubate for 30 minutes at 37°C.[3]
-
Wash the plate five times with Wash Buffer.[3]
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[3]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 10 minutes.
-
-
Calculation:
-
Calculate the average OD for each set of replicates.
-
Construct a standard curve by plotting the OD values against the concentration of the standards.
-
Determine the concentration of MOTS-c in the samples by interpolating their OD values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.[3]
-
Visualizations
Caption: Workflow for MOTS-c measurement highlighting critical points for inconsistency.
References
- 1. journaldamc.com [journaldamc.com]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 7. MOTS-c Serum Concentration Positively Correlates with Lower-Body Muscle Strength and Is Not Related to Maximal Oxygen Uptake—A Preliminary Study [mdpi.com]
- 8. Plasma MOTS-c levels are associated with insulin sensitivity in lean but not in obese individuals | Semantic Scholar [semanticscholar.org]
- 9. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 10. Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections [jlmqa.org]
- 11. researchgate.net [researchgate.net]
- 12. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma MOTS-c levels are associated with insulin sensitivity in lean but not in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum MOTS-C Levels are Decreased in Obese Children and Associated with Vascular Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: MOTS-c Peptide Handling and Storage
Welcome to the technical support center for MOTS-c peptide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of MOTS-c in solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with MOTS-c peptide.
Issue 1: Rapid Degradation of Reconstituted MOTS-c
Question: I've reconstituted my MOTS-c peptide, but I suspect it's degrading quickly, leading to inconsistent experimental results. What could be the cause and how can I prevent this?
Answer: Rapid degradation of reconstituted MOTS-c can be attributed to several factors. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Possible Causes and Solutions:
| Potential Cause | Solution |
| Improper Storage Temperature | Lyophilized MOTS-c is stable at room temperature for a few weeks but should be stored at -18°C or lower for long-term stability.[1] Once reconstituted, the solution should be stored at 4°C for short-term use (up to 30 days) and at -20°C or lower for longer-term storage.[1][2][3] |
| Incorrect Reconstitution Solvent | Use high-purity water, such as sterile 18MΩ-cm H2O, HPLC-grade water, or bacteriostatic water for reconstitution.[1][2] The choice of solvent can impact peptide stability. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles as this can degrade the peptide.[1][2] It is recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing. |
| Bacterial Contamination | If not using bacteriostatic water, ensure that your solvent and handling procedures are sterile to prevent bacterial growth, which can lead to peptide degradation. |
| Exposure to Light | Protect the lyophilized powder and the reconstituted solution from light.[4] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MOTS-c degradation.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store lyophilized MOTS-c peptide?
A1: Lyophilized MOTS-c is stable for up to three weeks at room temperature.[1] For long-term storage, it is recommended to store it desiccated below -18°C.[1] Some sources suggest stability for up to 2 years in a refrigerator and 3 years in a freezer.[4]
Q2: How long is MOTS-c stable after reconstitution?
A2: When stored at 4°C (refrigerated), MOTS-c in solution is stable for at least 30 days with minimal degradation.[2] For longer-term storage of the reconstituted peptide, it is best to store it at -18°C or below, where it can be stable for several months.[1][2]
Q3: What is the expected degradation profile of reconstituted MOTS-c under refrigeration?
A3: A study on MOTS-c stability after reconstitution and storage at 1.6–3.3°C showed the following changes over time[5]:
| Time Point | Purity Change | Volume Change |
| Baseline | 99.279% | 11.45 µL/mg |
| 7 Days | +0.04% | -0.35% |
| 14 Days | -0.15% | -4.24% |
| 30 Days | -1.35% | -7.14% |
The purity remained above 99% for the first 14 days and dropped to approximately 97.9% by day 30.[5]
Handling and Preparation
Q4: What is the recommended solvent for reconstituting MOTS-c?
A4: It is recommended to reconstitute lyophilized MOTS-c in sterile 18MΩ-cm H2O, HPLC-grade water, or bacteriostatic water.[1][2] The choice of solvent may depend on the intended downstream application and desired storage time.
Q5: Are there any specific handling precautions I should take?
A5: Yes, to ensure the integrity of the peptide:
-
Allow the vial to warm to room temperature before opening to prevent condensation, as moisture can decrease the long-term stability of the solid peptide.[6]
-
Use sterile techniques and a sterile environment during reconstitution to prevent contamination.
-
Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use vials before freezing.[1][2]
Experimental Considerations
Q6: Can I expect oxidation of MOTS-c in solution?
A6: MOTS-c contains methionine, which is susceptible to oxidation. However, a study using high-resolution mass spectrometry found that the oxidation of methionine in MOTS-c remained constant over a 30-day period when stored at both 4°C and 37°C in HPLC-grade water, indicating high stability against oxidation under these conditions.[2][7]
Q7: What is the primary signaling pathway activated by MOTS-c?
A7: MOTS-c primarily acts through the Folate-AICAR-AMPK pathway.[8][9] Upon entering the cell and translocating to the nucleus, it can regulate the expression of various genes, influencing processes like energy metabolism, insulin sensitivity, and the inflammatory response.[8][10]
Caption: Simplified signaling pathway of MOTS-c.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MOTS-c
Objective: To properly reconstitute lyophilized MOTS-c for experimental use.
Materials:
-
Vial of lyophilized MOTS-c
-
Sterile, high-purity water (e.g., bacteriostatic water, HPLC-grade water)
-
Sterile syringe and needles
-
Sterile, low-protein-binding microcentrifuge tubes for aliquots
-
Laminar flow hood or sterile workspace
Procedure:
-
Remove the vial of lyophilized MOTS-c from storage (-20°C or 4°C) and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Perform all subsequent steps in a sterile environment.
-
Using a sterile syringe, slowly inject the desired volume of the recommended solvent down the side of the vial. For example, add 1 mL of bacteriostatic water to a 10 mg vial to create a 10 mg/mL stock solution.
-
Gently swirl or roll the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, as this can cause aggregation.
-
Once dissolved, if not for immediate use, aliquot the solution into sterile, low-protein-binding single-use tubes.
-
For short-term storage (up to 30 days), store the aliquots at 4°C, protected from light.
-
For long-term storage (several months), store the aliquots at -20°C or lower.
Protocol 2: Assessment of MOTS-c Stability by High-Resolution Mass Spectrometry (HRMS)
Objective: To quantitatively assess the stability of a MOTS-c solution over time by monitoring its degradation and oxidation products. This protocol is based on the methodology described in a study presented at the 2022 ARVO Annual Meeting.[2][7]
Materials:
-
Reconstituted MOTS-c solution (e.g., 12.5 µg/mL in HPLC-grade water)
-
Incubators or refrigerators set to desired storage temperatures (e.g., 4°C and 37°C)
-
UPLC-HRMS system (e.g., Xevo G2-XS Quadrupole Time-of-Flight mass spectrometer)
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 100% Acetonitrile
-
Leucine Enkephalin for lock mass correction
Experimental Workflow Diagram:
Caption: Workflow for assessing MOTS-c stability via UPLC-HRMS.
Procedure:
-
Sample Preparation: Prepare a solution of MOTS-c at a known concentration (e.g., 12.5 µg/mL) in HPLC-grade water. Distribute the solution into multiple aliquots for each time point and temperature condition to be tested (e.g., Day 0, Day 7, Day 14, Day 30 at 4°C and 37°C).
-
Incubation: Store the aliquots at their respective temperatures for the designated time periods. The Day 0 sample should be analyzed immediately.
-
UPLC Separation: At each time point, inject the sample into the UPLC system. Use a linear gradient over 30 minutes with a flow rate of 0.3 mL/min, transitioning from 97% Mobile Phase A to 97% Mobile Phase B.
-
HRMS Analysis:
-
Perform mass spectrometric analysis using positive electrospray ionization (ESI) mode.
-
Set the capillary transfer temperature to 300°C and the spray voltage to 3.0 kV.
-
Acquire full scan data over a mass range of 100–2000 m/z with a resolution of 30,000 FWHM.
-
Use Leucine Enkephalin as a lock mass for accurate mass correction.
-
-
Data Analysis:
-
Process the acquired spectra to identify the main ions corresponding to intact MOTS-c (MW: 2173.11 g/mol ; expected ions: [M+5H]⁵⁺ at 435.84 m/z, [M+4H]⁴⁺ at 544.54 m/z, and [M+3H]³⁺ at 725.72 m/z).[7]
-
Search for and identify potential degradation products (e.g., fragments) and oxidation products (e.g., methionine sulfoxide).
-
Compare the peak intensities of the intact MOTS-c and any identified degradation products across the different time points and temperatures to determine the stability profile.
-
References
- 1. MOTS-C Peptide | MOTS-C Synthetic Hormone | ProSpec [prospecbio.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. MOTS-c Peptide Stability: 30+ Days After Reconstitution with Proper Storage | UK Peptides [uk-peptides.co.uk]
- 4. happyhormonesmd.com [happyhormonesmd.com]
- 5. peptidecrafters.com [peptidecrafters.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polarispeptides.com [polarispeptides.com]
- 10. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
MOTS-c Immunofluorescence Technical Support Center
Welcome to the technical support center for MOTS-c immunofluorescence. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their MOTS-c immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high background in my MOTS-c immunofluorescence staining. What are the common causes?
High background can be caused by several factors:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample.
-
High antibody concentration: Using too much primary or secondary antibody can lead to increased background.[1]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can result in high background.[1]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.
-
Issues with fixation: Over-fixation or the use of certain fixatives like glutaraldehyde can increase background fluorescence.
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.
Q2: How can I reduce non-specific binding of my MOTS-c primary antibody?
To reduce non-specific binding of your primary antibody, consider the following:
-
Optimize antibody concentration: Perform a titration experiment to determine the optimal dilution for your MOTS-c antibody. Start with the manufacturer's recommended dilution and test a range of higher dilutions.
-
Increase blocking time: Extend the incubation time with your blocking buffer to ensure all non-specific sites are covered.
-
Use a blocking peptide: A MOTS-c blocking peptide can be used as a negative control to confirm the specificity of the antibody. Pre-incubating the antibody with the blocking peptide should abolish the specific signal. One study demonstrated a lack of signal when a blocking peptide was used for MOTS-c immunofluorescence in INS-1 cells.[2]
-
Choose the right blocking buffer: The most common blocking buffers are Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.
Q3: My secondary antibody seems to be causing high background. What can I do?
If you suspect the secondary antibody is the source of high background, try these troubleshooting steps:
-
Run a secondary antibody-only control: This involves incubating your sample with only the secondary antibody (no primary antibody). If you observe staining, it indicates non-specific binding of the secondary antibody.
-
Use a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing serum proteins from the species of your sample, reducing the likelihood of cross-reactivity.
-
Optimize secondary antibody concentration: Just like the primary antibody, titrate your secondary antibody to find the lowest concentration that still provides a strong signal.
Q4: What is autofluorescence and how can I minimize it in my MOTS-c experiments?
Autofluorescence is the natural fluorescence of biological materials. To minimize its impact:
-
Use a control slide: An unstained sample will reveal the level of autofluorescence in your tissue or cells.
-
Choose the right fluorophore: If your sample has strong green autofluorescence, consider using a red or far-red fluorophore.
-
Use a quenching agent: Commercially available quenching kits can help reduce autofluorescence.
-
Proper fixation: Avoid glutaraldehyde as a fixative, as it can increase autofluorescence.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions for high background in MOTS-c immunofluorescence.
| Problem | Possible Cause | Recommended Solution |
| High background across the entire sample | Primary or secondary antibody concentration is too high. | Perform a titration of both antibodies to find the optimal concentration.[1] |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature). Use 5-10% normal serum from the species of the secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. | |
| Speckled or punctate background | Antibody aggregation. | Centrifuge the antibody solution before use. |
| Precipitates in the buffer. | Filter all buffers. | |
| High background in specific cellular compartments | Non-specific binding of the primary antibody. | Use a blocking peptide to confirm specificity.[2] Optimize the primary antibody dilution. |
| High background in the green channel | Autofluorescence. | Use an unstained control to assess autofluorescence. Switch to a red or far-red fluorophore. Use an autofluorescence quenching reagent. |
Experimental Protocols
Recommended Antibody Dilutions (Starting Points)
It is crucial to note that the optimal antibody concentration is application-specific and should be determined by the end-user through titration. The following are suggested starting dilutions based on manufacturer's datasheets.
| Antibody | Application | Suggested Starting Dilution | Vendor |
| MOTS-c Polyclonal Antibody | Immunohistochemistry (IHC) | 1:50 - 1:250 | Thermo Fisher Scientific[3] |
| MOTS-c Antibody | Immunocytochemistry (ICC)/Immunofluorescence (IF) | 5-20 ug/mL | MyBioSource[4] |
Standard Immunofluorescence Protocol for MOTS-c
This protocol provides a general workflow. Optimization of incubation times, temperatures, and concentrations will be necessary for specific experimental conditions.
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips. Wash with PBS.
-
For tissue sections: Use cryosections or paraffin-embedded sections. If using paraffin, deparaffinize and rehydrate the sections.
-
-
Fixation:
-
Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the MOTS-c primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.[5]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background in MOTS-c immunofluorescence experiments.
Caption: Troubleshooting workflow for high background in MOTS-c immunofluorescence.
References
Technical Support Center: Improving the Solubility of Synthetic MOTS-c
Welcome to the technical support center for synthetic MOTS-c (mitochondrial open reading frame of the 12S rRNA-c). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of synthetic MOTS-c for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is synthetic MOTS-c and what are its basic properties?
A1: Synthetic MOTS-c is a 16-amino acid peptide with the sequence Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg. It is a mitochondrial-derived peptide that plays a significant role in regulating metabolic homeostasis.[1][2][3] Its molecular weight is approximately 2174.6 g/mol .[4] Understanding the primary amino acid sequence is crucial for predicting its solubility characteristics.
Q2: What are the recommended initial solvents for dissolving synthetic MOTS-c?
A2: For initial solubilization, sterile, nuclease-free water or bacteriostatic water is often recommended.[5][6] Based on general peptide solubility guidelines, the choice of solvent can be guided by the peptide's overall charge. MOTS-c has a net positive charge at neutral pH, making it a basic peptide. Therefore, if solubility in water is limited, a small amount of a dilute acidic solution, such as 10-25% acetic acid, can be used.[7][8] For highly hydrophobic preparations or if aggregation is observed, organic solvents like dimethyl sulfoxide (DMSO) can be employed, followed by careful dilution in an aqueous buffer.[7][9]
Q3: What is the recommended storage procedure for synthetic MOTS-c?
A3:
-
Lyophilized Powder: For long-term storage, lyophilized MOTS-c should be kept in a freezer at -20°C or -80°C, protected from light.[5][6][10] It is stable for extended periods in this state.
-
Reconstituted Solution: Once dissolved, it is recommended to store the MOTS-c solution at 2-8°C in a refrigerator.[6] For short-term use (up to a month), refrigeration is suitable. For longer-term storage of the reconstituted peptide, it is best to aliquot the solution into single-use volumes and freeze them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][10]
Q4: How can I prevent aggregation of synthetic MOTS-c during solubilization and storage?
A4: Peptide aggregation can be a significant issue. To minimize this:
-
Gentle Mixing: When reconstituting, gently swirl or roll the vial instead of vigorous shaking or vortexing to avoid foaming and mechanical stress on the peptide.[6]
-
Sonication: Brief periods of sonication in an ice-water bath can help to break up aggregates and enhance solubility.[9][11]
-
Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be considered, followed by dilution.[7]
-
Appropriate pH: Maintaining a suitable pH can prevent aggregation. Since MOTS-c is a basic peptide, dissolving it in a slightly acidic buffer may improve solubility and reduce aggregation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor initial solubility in water. | The specific salt form or purity of the synthetic MOTS-c may affect its aqueous solubility. The peptide may have a high degree of hydrophobicity. | First, try gentle agitation and sonication.[9] If the peptide remains insoluble, add a small amount of 10-25% acetic acid dropwise until the peptide dissolves.[7][8] Alternatively, for non-biological assays, a small volume of an organic solvent like DMSO can be used for initial dissolution, followed by slow, dropwise dilution into the aqueous buffer with constant, gentle stirring.[7][9] |
| Precipitation occurs after dilution in buffer. | The peptide concentration may have exceeded its solubility limit in the final buffer. The pH or ionic strength of the buffer may not be optimal for keeping the peptide in solution. | Try diluting the initial stock solution further before adding it to the final buffer. Ensure the final concentration is within the known soluble range for your experimental conditions. Consider adjusting the pH of the final buffer. For basic peptides like MOTS-c, a slightly acidic to neutral pH is often preferable.[7] |
| Loss of biological activity after reconstitution. | Repeated freeze-thaw cycles can degrade the peptide. The peptide may have oxidized, especially if it contains methionine residues and was dissolved in DMSO.[7] Improper storage (e.g., at room temperature for extended periods) can lead to degradation. | Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.[10] If using DMSO for a peptide containing methionine, like MOTS-c, be aware of potential oxidation; use fresh, high-quality DMSO and minimize exposure to air. Always store reconstituted peptide solutions at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term).[5][6] |
| Inconsistent experimental results. | Inaccurate concentration of the peptide stock solution due to incomplete solubilization. Degradation of the peptide over time. | Ensure the peptide is fully dissolved before making final dilutions. Use a spectrophotometer to determine the peptide concentration if possible, using its molar extinction coefficient. Use freshly prepared solutions or properly stored aliquots for each experiment to ensure consistency. |
Quantitative Data Summary
| Solvent/Vehicle | Concentration | Application |
| Cell Culture Medium (e.g., DMEM, RPMI) | 1 nM, 10 nM, 100 nM | In vitro cell-based assays[8][12] |
| Saline or PBS | 2.5 mg/kg, 5 mg/kg (intraperitoneal injection) | In vivo animal studies[5][13] |
Experimental Protocols
Protocol 1: Reconstitution of Synthetic MOTS-c for In Vitro Cell Culture Experiments
Objective: To prepare a sterile stock solution of synthetic MOTS-c for treating cells in culture.
Materials:
-
Lyophilized synthetic MOTS-c
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Laminar flow hood
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized MOTS-c to ensure all the powder is at the bottom.[11]
-
In a laminar flow hood, carefully open the vial.
-
Add the required volume of sterile, nuclease-free water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, gently pipette the solution up and down to aid dissolution.
-
Once fully dissolved, the solution should be clear.
-
For long-term storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C or -80°C.
-
For immediate use, the stock solution can be stored at 2-8°C for a limited time as specified by the manufacturer or based on stability studies.
-
When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
Protocol 2: Preparation of Synthetic MOTS-c for In Vivo Animal Studies
Objective: To prepare a solution of synthetic MOTS-c for administration to animals (e.g., via intraperitoneal injection).
Materials:
-
Lyophilized synthetic MOTS-c
-
Sterile saline (0.9% NaCl) or sterile PBS
-
Sterile vials for reconstitution and dilution
-
Syringes and needles for reconstitution and injection
Procedure:
-
Follow steps 1-4 from Protocol 1 to reconstitute the lyophilized MOTS-c in a small, known volume of sterile saline or PBS to create a concentrated stock solution.
-
Calculate the final volume needed for injection based on the animal's weight and the desired dose (e.g., 5 mg/kg).
-
In a sterile vial, dilute the required amount of the MOTS-c stock solution with sterile saline or PBS to the final injection volume.
-
Gently mix the solution.
-
Draw the solution into a sterile syringe for administration.
-
It is recommended to use freshly prepared solutions for animal injections.
Visualizations
MOTS-c Signaling Pathway
MOTS-c is known to exert its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it influences gene expression. A key mechanism of MOTS-c action involves the inhibition of the folate cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn activates AMPK.[5][6]
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOTS-c repairs myocardial damage by inhibiting the CCN1/ERK1/2/EGR1 pathway in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. biocat.com [biocat.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. MOTS-c regulates pancreatic alpha and beta cell functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Endogenous MOTS-c
Welcome to the technical support center for the quantification of endogenous MOTS-c. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate measurement of this mitochondrial-derived peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying endogenous MOTS-c?
The two main analytical methods used for the quantification of endogenous MOTS-c are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC/MS). While ELISA is a more common and accessible method, LC/MS offers higher specificity. It's important to note that discrepancies have been observed between the two methods, with ELISA sometimes reporting higher endogenous levels, which may be due to antibody cross-reactivity or matrix effects.[1]
Q2: What are the critical challenges in accurately quantifying endogenous MOTS-c?
Researchers face several key challenges in the accurate quantification of endogenous MOTS-c:
-
Peptide Instability: MOTS-c is highly unstable. Studies have shown significant degradation at room temperature within a few hours and a considerable decrease even when stored at 4°C for 24 hours.[2] This necessitates strict and rapid sample handling protocols.
-
Antibody Specificity: For immunoassay-based methods like ELISA, the specificity of the antibody is crucial. Cross-reactivity with other molecules can lead to inaccurate results. It is essential to validate the antibody's reactivity and specificity for the species being studied.[3]
-
Low Endogenous Concentrations: MOTS-c circulates at low physiological concentrations, requiring highly sensitive assays for accurate detection.
-
Matrix Effects: Components in biological samples (e.g., plasma, serum, tissue lysates) can interfere with the assay, leading to either an overestimation or underestimation of MOTS-c levels. Sample dilution is often necessary to mitigate these effects.[4]
-
Biological Variability: Endogenous MOTS-c levels are influenced by physiological conditions such as exercise, age, and metabolic status.[5][6][7][8][9] This variability must be considered when designing experiments and interpreting results.
Q3: How does exercise affect endogenous MOTS-c levels?
Exercise has been shown to significantly increase endogenous MOTS-c levels in both skeletal muscle and circulation. In humans, circulating MOTS-c levels can increase by approximately 1.5 to 1.6-fold during and immediately after exercise, returning to baseline after a few hours of rest.[5][6] In skeletal muscle, the increase can be even more pronounced.[5][6]
Q4: How do age and metabolic diseases influence MOTS-c levels?
Endogenous MOTS-c levels have been observed to decline with age.[6][10] Lower plasma MOTS-c levels have also been associated with insulin resistance and obesity in some studies.[8][9] However, there can be conflicting reports, and the relationship may be complex, potentially indicating that MOTS-c levels might initially rise as a compensatory mechanism in early stages of metabolic disease before declining.[7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the quantification of endogenous MOTS-c using ELISA, a widely used method.
Problem 1: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Insufficient washing | Ensure thorough and consistent washing of all wells between steps. Use an automated plate washer if available for better consistency.[11] |
| Antibody concentration too high | Optimize the concentration of the primary and/or secondary antibody by performing a titration experiment.[11][12] |
| Inadequate blocking | Use an appropriate blocking buffer and ensure sufficient incubation time to block non-specific binding sites.[11] |
| Cross-reactivity of antibodies | Verify the specificity of the antibodies used. Run controls to check for cross-reactivity. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure proper storage and handling to prevent contamination.[11][12] |
Problem 2: No or Weak Signal
| Possible Cause | Recommended Solution |
| Inactive reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. Test the activity of the enzyme conjugate and substrate.[11] |
| Incorrect reagent preparation or addition | Double-check all calculations and pipetting techniques. Ensure reagents are added in the correct order as per the protocol. |
| MOTS-c degradation in the sample | Due to the instability of MOTS-c, it is crucial to process and store samples correctly. Collect samples on ice, add protease inhibitors, and store at -80°C for long-term storage. Minimize freeze-thaw cycles.[2][4] |
| Insufficient incubation time or incorrect temperature | Follow the recommended incubation times and temperatures in the protocol. Ensure all reagents are brought to room temperature before use. |
| Low MOTS-c concentration in the sample | The sample may have MOTS-c levels below the detection limit of the assay. Consider concentrating the sample if possible or using a more sensitive assay. |
Problem 3: Poor Precision (High Coefficient of Variation - CV%)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique for all wells. Visually check for uniform volumes.[11][12] |
| Improper mixing of reagents | Ensure all reagents are thoroughly mixed before use. |
| Incomplete washing | Ensure all wells are washed uniformly and completely aspirated between steps. |
| Edge effects | Avoid "edge effects" by ensuring uniform temperature across the plate during incubation. Using a plate shaker can help. |
| Presence of particulates in samples | Centrifuge samples to remove any precipitates or particulates before adding them to the wells.[11] |
Quantitative Data Summary
The following tables summarize the reported changes in endogenous MOTS-c levels under different physiological conditions.
Table 1: Effect of Exercise on Human Endogenous MOTS-c Levels
| Sample Type | Condition | Fold Change (Relative to Pre-Exercise) | Reference |
| Plasma | During Exercise | ~1.6-fold increase | [6] |
| Plasma | Immediately After Exercise | ~1.5-fold increase | [5][6] |
| Skeletal Muscle | After Exercise | ~11.9-fold increase | [5] |
Table 2: Effect of Age on Human Endogenous MOTS-c Levels
| Comparison Group | Relative MOTS-c Level | Reference |
| Young vs. Middle-Aged | Young have ~11% higher levels | [6] |
| Young vs. Old-Aged | Young have ~21% higher levels | [6] |
Experimental Protocols
General Protocol for Sample Preparation for MOTS-c ELISA
This is a general guideline; always refer to your specific ELISA kit manual for detailed instructions.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge at 1,000 x g for 15 minutes at 2-8°C.[4]
-
Carefully collect the supernatant (plasma).
-
Aliquot the plasma into clean tubes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Serum:
-
Collect whole blood into a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000 x g for 20 minutes at 2-8°C.
-
Collect the supernatant (serum).
-
Aliquot and store at -80°C.
Cell Culture Supernatant:
-
Centrifuge the cell culture media at 1,000 x g for 20 minutes to remove cells and debris.
-
Collect the supernatant.
-
Aliquot and store at -80°C.
Tissue Lysate:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Keep the sample on ice for 30-60 minutes to allow for complete lysis.
-
Centrifuge at 10,000 x g for 10 minutes at 2-8°C.[4]
-
Collect the supernatant.
-
Aliquot and store at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
MOTS-c Signaling Pathway
Under conditions of cellular stress, such as exercise or metabolic challenge, MOTS-c can translocate from the mitochondria to the nucleus.[13][14] In the cytoplasm, a key mechanism of MOTS-c action is the activation of AMP-activated protein kinase (AMPK).[2][6][13] This activation is thought to occur through the inhibition of the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an AMPK activator.[10][13] Activated AMPK then orchestrates a range of metabolic responses, including enhanced glucose uptake and fatty acid oxidation.[10][15] In the nucleus, MOTS-c can regulate the expression of adaptive genes.[5][8]
Caption: MOTS-c signaling pathway in response to cellular stress.
Experimental Workflow for MOTS-c Quantification
The following diagram outlines a typical workflow for quantifying endogenous MOTS-c, from sample collection to data analysis.
References
- 1. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide MOTS-c in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. muscleandbrawn.com [muscleandbrawn.com]
- 9. researchgate.net [researchgate.net]
- 10. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. mybiosource.com [mybiosource.com]
- 13. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases [mdpi.com]
- 15. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of MOTS-c Quantification: A Technical Support Guide to ELISA Kit Variability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the variability observed between different MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) ELISA kits. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data to facilitate more reliable and reproducible experimental outcomes.
Understanding the Challenge: Sources of Variability
The quantification of MOTS-c, a mitochondrial-derived peptide with significant roles in metabolic regulation and cellular stress responses, is increasingly critical in various research fields. However, the use of different commercial ELISA kits can introduce significant variability in measured MOTS-c levels, making it challenging to compare data across studies. Key factors contributing to this variability include:
-
Antibody Specificity and Affinity: The antibodies used in different kits may target different epitopes of the MOTS-c peptide or have varying binding affinities, leading to discrepancies in detection.
-
Assay Principle: Most commercially available MOTS-c ELISA kits employ a competitive ELISA format.[1][2] However, subtle differences in the assay design, such as the nature of the coated antigen and the detection antibody, can influence results.
-
Protocol Differences: Incubation times, temperatures, and the composition of buffers can vary significantly between kits, impacting the kinetics of the antigen-antibody reaction.[3][4]
-
Standard Curve Calibration: The purity and calibration of the MOTS-c standard provided in each kit can differ, leading to systematic variations in quantification.
-
Matrix Effects: The composition of the sample (e.g., serum, plasma, cell culture supernatant) can interfere with the assay, and the effectiveness of the sample diluents provided in different kits to mitigate these effects can vary.[3]
Comparative Overview of Commercial MOTS-c ELISA Kits
To assist researchers in selecting the most appropriate kit for their studies, the following tables summarize the key specifications of several commercially available MOTS-c ELISA kits. It is important to note that this information is based on manufacturer-provided data and may not reflect the results of independent, head-to-head comparisons.
Table 1: Human MOTS-c ELISA Kit Specifications
| Manufacturer | Catalog Number | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| FineTest | EH4594 | Competitive | 31.25 - 2000 | < 18.75 | Serum, Plasma, Cell Culture Supernates |
| Assay Genie | AEFI00422 | Competitive | 31.25 - 2000 | < 18.75 | Serum, Plasma, Tissue Homogenates |
| Antibodies.com | A326739 | Competitive | 31.25 - 2000 | < 18.75 | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate |
| Cloud-Clone Corp. | CEX132Hu | Competitive | 2470 - 200000 | < 930 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
| BT LAB | E6880Hu | Sandwich | 7 - 1500 (ng/L) | 4.08 (ng/L) | Not Specified |
| XpressBio | Not Specified | Competitive | 31.25 - 2000 | 18.75 | Serum, Plasma, Cell Culture Supernatant |
Table 2: Mouse MOTS-c ELISA Kit Specifications
| Manufacturer | Catalog Number | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Cloud-Clone Corp. | CEX132Mu | Competitive | 2470 - 200000 | < 880 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
| Biomatik | Not Specified | Competitive | 246.9 - 20000 | 98.7 | Not Specified |
| OriGene | S-1518 | Not Specified | 0 - 100,000 | IC50: 1250 | Not Specified |
Table 3: Rat MOTS-c ELISA Kit Specifications
| Manufacturer | Catalog Number | Assay Type | Detection Range (ng/mL) | Sensitivity (ng/mL) | Sample Types |
| ARP | E02M0373 | Competitive | 2.47 - 200 | 0.94 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
| Biomatik | Not Specified | Competitive | 0.2469 - 20 | 0.0991 | Not Specified |
Troubleshooting Guide: Addressing Common Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during MOTS-c ELISA experiments, with a focus on issues that may arise from kit-to-kit variability.
FAQs and Troubleshooting
Q1: Why are my measured MOTS-c concentrations significantly different when using kits from two different manufacturers?
A1: This is a common issue stemming from the inherent variability between kits. The primary reasons include:
-
Different Antibody Pairs: The capture and detection antibodies may recognize different epitopes on the MOTS-c peptide, leading to variations in signal intensity.
-
Standard Curve Discrepancies: The standards provided in the kits may have different purities or concentrations, resulting in different standard curves and, consequently, different calculated sample concentrations.
-
Protocol Variations: Differences in incubation times, temperatures, and buffer compositions can all affect the assay's performance.
Troubleshooting Steps:
-
Thoroughly review the protocols of both kits to identify any major differences.
-
Perform a spike-and-recovery experiment in your sample matrix with both kits to assess their accuracy.
-
If possible, run a dilution linearity test to see if the kits behave similarly across a range of sample dilutions.
-
Contact the technical support of both manufacturers to inquire about the specific antibodies and standards used in their kits.
-
For future studies, be consistent and use the same kit from the same manufacturer to ensure comparability of your results.
Q2: I am observing high background in my assay. What could be the cause and how can I fix it?
A2: High background can obscure your signal and reduce the dynamic range of your assay. Potential causes related to kit variability include:
-
Ineffective Blocking: The blocking buffer provided in the kit may not be optimal for your sample type, leading to non-specific binding of antibodies to the plate.
-
Sub-optimal Antibody Concentrations: The concentrations of the detection antibody or enzyme conjugate may be too high.
-
Insufficient Washing: The wash buffer or the washing procedure may not be effective at removing unbound reagents.
Troubleshooting Steps:
-
Ensure proper washing technique: Make sure to completely aspirate the wells after each wash and that the wash buffer is prepared correctly.[5] Consider increasing the number of washes.
-
Check for expired or improperly stored reagents.
-
If the problem persists, consider optimizing the blocking step. While most kits provide a ready-to-use blocking buffer, you could try an alternative blocking agent if you suspect non-specific binding is an issue.
-
Dilute the detection antibody or enzyme conjugate further than recommended in the protocol, performing a titration to find the optimal concentration.
Q3: My standard curve has a poor fit (low R-squared value). How can I improve it?
A3: A poor standard curve is a critical issue that invalidates your results. Reasons for this can include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting when preparing the standard dilutions is a common cause.
-
Degraded Standard: The lyophilized standard may have degraded due to improper storage or handling.
-
Incorrect Reconstitution: The standard may not have been reconstituted correctly.
Troubleshooting Steps:
-
Use calibrated pipettes and fresh tips for each dilution. Be meticulous when preparing your standard curve.
-
Ensure the standard is completely dissolved before making your dilutions.
-
Prepare a fresh set of standards and rerun the assay.
-
If the issue continues, contact the manufacturer's technical support as there might be a problem with the standard provided in that specific lot of the kit.
Q4: My sample readings are inconsistent between replicates (high coefficient of variation - CV). What should I do?
A4: High CVs between replicates can be caused by several factors:
-
Inconsistent Pipetting: Small variations in the volume of sample, antibody, or substrate added to the wells can lead to large differences in the final reading.
-
"Edge Effects": Wells on the outer edges of the plate may experience different temperature and evaporation conditions than the inner wells, leading to variability.
-
Incomplete Mixing: If reagents are not mixed properly in the wells, the reaction may not proceed uniformly.
Troubleshooting Steps:
-
Improve your pipetting technique. Ensure you are dispensing the same volume accurately and consistently into each well.
-
To minimize edge effects, avoid using the outermost wells of the plate for your samples and standards. You can fill these wells with buffer or water.
-
Gently tap the plate after adding reagents to ensure proper mixing.
-
Ensure the plate is sealed properly during incubations to prevent evaporation.
Experimental Protocols: Key Methodologies
To ensure robust and reproducible results, it is crucial to follow a well-defined experimental protocol. Below are generalized methodologies for sample preparation and a competitive ELISA procedure, which should be adapted based on the specific instructions of the chosen kit.
Sample Preparation
The proper preparation of your samples is a critical first step.[6]
-
Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 10 minutes.[6] Collect the serum and assay immediately or aliquot and store at -80°C.[6]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[6] Collect the plasma and assay immediately or aliquot and store at -80°C.[6]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove any cells or debris.[6] Collect the supernatant and assay immediately or store at -80°C.
-
Tissue Homogenates: The protocol for tissue homogenization will vary depending on the tissue type. Generally, tissues are rinsed with ice-cold PBS, weighed, and then homogenized in a suitable lysis buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for the assay.
General Competitive ELISA Protocol
This is a generalized workflow for a competitive MOTS-c ELISA. Always refer to the specific manufacturer's protocol for your kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[3] Prepare wash buffers, standards, and any other required solutions according to the kit's instructions.
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microplate.[1]
-
Add Detection Antibody: Immediately add 50 µL of the biotin-labeled anti-MOTS-c antibody to each well.[1] Gently tap the plate to mix.
-
Incubation: Cover the plate with a sealer and incubate at 37°C for 45-60 minutes.[1][4]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[3][4] After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.
-
Add Enzyme Conjugate: Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Second Incubation: Cover the plate and incubate at 37°C for 30 minutes.[3]
-
Second Washing: Repeat the washing step as described in step 5.
-
Add Substrate: Add 90 µL of TMB substrate to each well.
-
Third Incubation: Cover the plate and incubate at 37°C in the dark for 10-20 minutes.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of MOTS-c in your samples. The concentration of MOTS-c is inversely proportional to the measured absorbance.[2]
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the MOTS-c signaling pathway and a typical experimental workflow.
Caption: MOTS-c signaling cascade from mitochondria to nucleus.
Caption: A typical competitive ELISA experimental workflow.
By understanding the potential sources of variability and implementing rigorous experimental techniques and controls, researchers can improve the accuracy and consistency of their MOTS-c quantification, leading to more reliable and impactful scientific discoveries.
References
- 1. Human MOTS-c ELISA Kit (A326739) [antibodies.com]
- 2. Human MOTS-c(Mitochondrial-derived peptide MOTS-c)Elisa kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing MOTS-c Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing MOTS-c dosage for in vivo experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for MOTS-c in mice?
A starting point for MOTS-c dosage in mice, based on published preclinical studies, ranges from 0.5 mg/kg/day to 15 mg/kg/day.[1][2][3] The optimal dose will depend on the specific research question, the mouse model (age, strain, and disease state), and the intended duration of the study. It is recommended to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.
Q2: What is the most common route of administration for MOTS-c in vivo?
The most frequently reported route of administration in preclinical mouse studies is intraperitoneal (i.p.) injection.[1][2][4] Intracerebroventricular and intranasal routes have been used for CNS-related studies, though the latter may require a cell-penetrating carrier as MOTS-c does not readily cross the blood-brain barrier.[1]
Q3: How should I prepare and store MOTS-c for in vivo use?
For in vivo experiments, MOTS-c is typically reconstituted in a sterile, physiologically compatible buffer such as sterile saline or phosphate-buffered saline (PBS). To ensure stability, reconstituted MOTS-c solutions should be stored at 4°C for short-term use (up to 30 days) or frozen for long-term storage.[5] It is crucial to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for reconstitution and storage.
Q4: I am not observing the expected metabolic effects. What are the potential reasons?
Several factors could contribute to a lack of observed effects:
-
Suboptimal Dosage: The dosage may be too low for the specific animal model or condition being studied. A dose-response experiment is highly recommended.
-
Administration Route: The route of administration may not be optimal for targeting the desired tissue. For instance, while i.p. injection allows for systemic distribution, some tissues might require more targeted delivery.
-
MOTS-c Stability: Improper storage or handling of the MOTS-c peptide could lead to degradation and loss of activity. Ensure that the peptide is stored correctly and that the solution is freshly prepared or properly stored.[5]
-
Animal Model: The age, genetic background, and metabolic state of the animals can significantly influence their response to MOTS-c. For example, the effects of MOTS-c can be more pronounced in older mice or in models of diet-induced obesity.[2][6]
-
Experimental Readouts: The chosen endpoints may not be sensitive enough or may be measured at an inappropriate time point to detect the effects of MOTS-c.
Q5: Are there any known sex differences in the response to MOTS-c?
Some research suggests that the effects of MOTS-c may be more pronounced in males.[1] Therefore, it is important to include both male and female animals in your study design to investigate potential sex-specific effects.
Quantitative Data Summary
The following tables summarize MOTS-c dosages and their effects as reported in various in vivo studies.
Table 1: MOTS-c Dosage and Metabolic Outcomes in Mice
| Dosage | Mouse Model | Duration | Administration Route | Key Metabolic Outcomes |
| 0.5 mg/kg/day | High-fat diet-fed male mice | 3 weeks | i.p. | Prevented weight gain, improved glucose homeostasis, reduced liver lipid accumulation.[1] |
| 5 mg/kg/day | Male C57BL/6 mice | 7 days | i.p. | Improved whole-body insulin sensitivity.[1][4] |
| 5 mg/kg | Ovariectomized female mice | 5 weeks | i.p. | Reduced fat accumulation, increased brown fat activation, improved insulin sensitivity.[1] |
| 5 mg/kg/day & 15 mg/kg/day | Young, high-fat diet-fed CD-1 mice | Not specified | i.p. | Enhanced running capacity, with the higher dose showing more significant improvement.[2] |
| 15 mg/kg/day | Young (2 mo.), middle-aged (12 mo.), and old (22 mo.) mice | 2 weeks | i.p. | Improved physical performance across all age groups.[3] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of MOTS-c in Mice
-
Reconstitution: Reconstitute lyophilized MOTS-c powder in sterile, pyrogen-free saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Dosage Calculation: Calculate the volume of the MOTS-c solution to be injected based on the animal's body weight and the target dosage (e.g., in mg/kg).
-
Injection Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (typically 25-27 gauge) at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the MOTS-c solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Visualizations
Signaling Pathways and Experimental Workflow
The primary mechanism of MOTS-c involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[7][8][9] Under metabolic stress, MOTS-c can also translocate to the nucleus to regulate gene expression.[6][8]
Caption: MOTS-c signaling pathway in response to metabolic stress.
Caption: Experimental workflow for optimizing MOTS-c dosage in vivo.
Caption: Troubleshooting guide for MOTS-c in vivo experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. biorxiv.org [biorxiv.org]
- 3. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uk-peptides.com [uk-peptides.com]
- 6. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOTS-c Peptide: Mitochondrial Signaling, Metabolic Health, and Longevity — Apex Health & Wellness [apex-healthwellness.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. peptideinitiative.com [peptideinitiative.com]
Technical Support Center: MOTS-c Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during MOTS-c immunoprecipitation (IP).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoprecipitation?
A1: Non-specific binding in immunoprecipitation refers to the interaction of proteins other than the target antigen (MOTS-c) with the IP antibody, the solid support beads (e.g., agarose or magnetic beads), or even the reaction tube.[1][2] This can lead to high background signals and the appearance of multiple unwanted bands in downstream analyses like Western blotting, making it difficult to interpret the results.[3]
Q2: Why is reducing non-specific binding important in MOTS-c IP?
A2: MOTS-c is a small mitochondrial-derived peptide involved in regulating metabolic homeostasis.[4][5] Accurately studying its interactions with other proteins is crucial for understanding its biological function. High non-specific binding can mask true protein-protein interactions or lead to false-positive results, hindering research and drug development efforts.[6]
Q3: What are the common sources of non-specific binding in an IP experiment?
A3: Common sources of non-specific binding include:
-
Binding to the solid support beads: Proteins can non-specifically adhere to the agarose or magnetic beads.[2]
-
Binding to the IP antibody: The antibody itself can non-specifically bind to other proteins in the lysate.[7]
-
Binding to plastic consumables: Proteins can adhere to the surface of microcentrifuge tubes.[1]
-
Hydrophobic and electrostatic interactions: Unfolded proteins in the cell lysate can expose hydrophobic regions that bind non-specifically.[1]
Q4: Should I use a polyclonal or monoclonal antibody for MOTS-c immunoprecipitation?
A4: For immunoprecipitation, polyclonal antibodies are often recommended for capturing the target protein.[8] This is because polyclonal antibodies can bind to multiple epitopes on the target protein, which can increase the efficiency of the immunoprecipitation.[8] However, for subsequent detection in a Western blot, a monoclonal antibody can provide higher specificity.[9] Several polyclonal rabbit anti-MOTS-c antibodies have been validated for use in IP.[4][10][11][12][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MOTS-c immunoprecipitation experiments.
Problem 1: High background or multiple bands are observed on the Western blot after MOTS-c IP.
-
Possible Cause: Insufficient washing of the beads.
-
Possible Cause: Non-specific binding of proteins to the beads or antibody.
-
Solution 1: Pre-clearing the lysate. Incubate the cell lysate with beads (without the antibody) for 30-60 minutes at 4°C before adding the specific MOTS-c antibody.[7][8][15] This will help remove proteins that non-specifically bind to the beads.
-
Solution 2: Blocking the beads. Before adding the antibody, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk to block non-specific binding sites.[6][16]
-
Solution 3: Use an isotype control. Include a negative control where the specific MOTS-c antibody is replaced with a non-specific antibody of the same isotype to determine if the background is due to non-specific binding to the antibody.[6][7]
-
-
Possible Cause: The antibody concentration is too high.
-
Solution: Optimize the antibody concentration by performing a titration experiment to find the lowest concentration that still efficiently immunoprecipitates MOTS-c.
-
-
Possible Cause: The total protein concentration in the lysate is too high.
Problem 2: The MOTS-c protein is not detected or the signal is very weak in the IP fraction.
-
Possible Cause: The MOTS-c protein is not being efficiently captured by the antibody.
-
Possible Cause: The lysis buffer is disrupting the antibody-antigen interaction.
-
Possible Cause: The washes are too stringent.
-
Solution: Decrease the salt or detergent concentration in your wash buffer.[17] While stringent washes reduce background, they can also elute your target protein if the antibody-antigen interaction is not strong enough.
-
-
Possible Cause: The elution of MOTS-c from the beads is inefficient.
-
Solution: Ensure your elution buffer is effective. A common method for elution for SDS-PAGE analysis is to boil the beads in SDS-PAGE sample buffer.[14][18] Alternatively, a milder elution can be achieved with a low pH buffer like 0.1 M glycine (pH 2.5), which may help preserve protein complexes if you are studying protein-protein interactions.[18]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for MOTS-c Immunoprecipitation
| Reagent | Recommended Concentration/Amount | Source(s) |
| Total Protein Lysate | 1 - 4 mg | [15] |
| Anti-MOTS-c Antibody | Titrate for optimal results (e.g., 1:50 - 1:200 dilution) | [11][13] |
| Protein A/G Beads | 20 - 50 µl of 50% slurry | [15] |
| Detergent in Wash Buffer (Triton X-100 or NP-40) | 0.1% - 1.0% | [3][18] |
| Salt in Wash Buffer (NaCl) | 150 mM - 1 M | [6][14] |
| Blocking Agent (BSA) | 1% - 5% | [6] |
Experimental Protocols
Protocol 1: Cell Lysis for MOTS-c Immunoprecipitation
-
Harvest cells by centrifugation.[14]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing IP lysis buffer) containing freshly added protease and phosphatase inhibitors.[8][14][16] A common ratio is 100 µl of buffer for every 10^6 cells.[15]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[15]
-
(Optional but recommended) Sonicate the lysate to ensure complete lysis, especially for nuclear or mitochondrial proteins.[14][15]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[14][15]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.[15]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).[15]
Protocol 2: Pre-clearing and Immunoprecipitation
-
(Optional but recommended) To pre-clear the lysate, add 20-50 µl of a 50% slurry of Protein A/G beads to 1-4 mg of total protein lysate.[15]
-
Centrifuge to pellet the beads and carefully transfer the supernatant to a new tube.[15]
-
Add the appropriate amount of anti-MOTS-c antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C.[14]
-
Add 20-50 µl of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[16]
Protocol 3: Washing and Elution
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.[14]
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer (e.g., IP lysis buffer or PBS with 0.1% Tween-20).[14]
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.[16][19]
-
After the final wash, carefully remove all of the supernatant.
-
To elute the protein for Western blot analysis, add 20-50 µl of 2x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes.[14][20]
-
Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.
Visualizations
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MOTS-c Polyclonal Antibody (MOTSC-101AP) [thermofisher.com]
- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 9. ptglab.com [ptglab.com]
- 10. Anti-MOTS-c Antibody (A54572) | Antibodies.com [antibodies.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Anti-MOTS-c Antibodies | Invitrogen [thermofisher.com]
- 13. MOTS-c Antibody | FabGennix [fabgennix.com]
- 14. assaygenie.com [assaygenie.com]
- 15. IP Sample Preparation | Proteintech Group [ptglab.com]
- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 17. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 18. Tips for Immunoprecipitation | Rockland [rockland.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. bio-rad.com [bio-rad.com]
Technical Support Center: Interpreting Conflicting Data on MOTS-c Levels
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting data on Mitochondrial-derived peptide c (MOTS-c) levels in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MOTS-c and why is it important?
A1: MOTS-c is a 16-amino-acid peptide encoded by the mitochondrial genome.[1] It plays a significant role in regulating metabolism, insulin sensitivity, and cellular stress responses.[2][3] Under metabolic stress, MOTS-c can move from the mitochondria to the nucleus to influence the expression of genes related to energy metabolism and antioxidant defense.[3] Its involvement in key metabolic pathways makes it a peptide of interest in research on aging, obesity, and diabetes.[1][4]
Q2: I am seeing conflicting data in the literature regarding MOTS-c levels in obesity. Why is this?
A2: The conflicting data on MOTS-c levels in obesity is a known issue and can be attributed to several factors:
-
Subject Demographics: Studies have shown differences in MOTS-c levels based on age, sex, and ethnicity. For instance, one study reported lower circulating MOTS-c levels in obese male children and adolescents but not in their female counterparts.[5] Another study found no significant difference in plasma MOTS-c levels between obese and non-obese adults in a specific age group (31 to 38 years old).[6]
-
Insulin Resistance Status: The relationship between MOTS-c and obesity may be influenced by the degree of insulin resistance. Some research suggests a positive association between MOTS-c levels and insulin resistance in lean individuals, while this correlation may be absent in obese individuals.[7]
-
Tissue Specificity: MOTS-c levels can vary significantly between different tissues (e.g., skeletal muscle, plasma).[1] The source of the sample (plasma, serum, or tissue lysate) will impact the measured concentration.
-
Metabolic State of Subjects: Factors like fasting status can alter endogenous MOTS-c expression.[8] Studies on pregnant women with metabolic disorders have also shown changes in MOTS-c levels.[9]
Q3: My ELISA results for MOTS-c are not consistent. What are some potential reasons?
A3: Inconsistent ELISA results can arise from several sources. Refer to the Troubleshooting Guide below for detailed solutions. Common issues include:
-
Sample Handling and Preparation: Improper sample collection, storage (repeated freeze-thaw cycles), or preparation can degrade the peptide.[10][11]
-
Kit Specificity and Cross-Reactivity: The specificity of the antibodies used in the ELISA kit is crucial. There may be cross-reactivity with other molecules, or the antibody may not recognize the native form of the peptide effectively.[10][12]
-
Assay Protocol Deviations: Strict adherence to the manufacturer's protocol, including incubation times and temperatures, is essential for reproducible results.[13]
-
Operator Variability: To minimize variability, it is recommended that the entire assay be performed by the same operator.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during MOTS-c quantification.
Guide 1: Inconsistent or Unexpected ELISA Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between duplicate/triplicate wells | Pipetting errors or improper mixing. | Ensure proper pipetting technique. Gently tap the plate after adding reagents to ensure thorough mixing.[10] |
| Incomplete washing. | Ensure all wells are completely filled and aspirated during each wash step. Soaking the wells with wash buffer for 1-2 minutes can improve washing efficiency.[14] | |
| Low or no signal | Incorrect primary antibody dilution. | Follow the manufacturer's recommended dilution for the primary antibody. Incubating the primary antibody overnight at 4°C can enhance the signal.[15] |
| Insufficient incubation time. | Adhere strictly to the recommended incubation times in the protocol. Some protocols suggest a 2-hour incubation at room temperature, which may result in a weaker signal.[15] | |
| Reagent degradation. | Ensure all reagents are stored at the recommended temperatures and are within their expiration dates.[12] | |
| High background | Insufficient blocking. | Incubate the membrane with blocking buffer for at least 1 hour at room temperature.[15] |
| Cross-reactivity of antibodies. | Check the ELISA kit's technical manual for information on antibody specificity and potential cross-reactivity with other molecules.[10] | |
| Data contradicts published findings | Differences in subject populations. | Carefully compare the demographics (age, sex, health status) of your study population with those in the cited literature.[6][16] |
| Variations in sample type and processing. | Ensure your sample type (e.g., serum, plasma with a specific anticoagulant, tissue homogenate) and preparation methods match those of the studies you are comparing against.[11] |
Data Presentation: Summary of Conflicting MOTS-c Levels in Obesity
The following table summarizes findings from various studies, highlighting the conflicting nature of MOTS-c data in the context of obesity.
| Study Population | Sample Type | Finding on MOTS-c Levels in Obesity | Correlation with Metabolic Markers | Citation |
| Obese male children and adolescents (5-14 years) | Serum | Significantly lower (20.3%) compared to controls. | Negatively correlated with BMI, HOMA-IR, and fasting insulin. | [6][17] |
| Obese female children and adolescents (5-14 years) | Serum | No significant difference compared to controls. | No significant correlation. | [18] |
| Obese and non-obese adults (31-38 years) | Plasma | No significant difference between groups. | No correlation with BMI. | [6] |
| Obese pregnant women | Maternal Blood Serum | Significantly increased compared to healthy pregnant women. | - | [9][18] |
| Adults without type 2 diabetes | Plasma | Positively associated with liver fat. | - | [5] |
| Meta-analysis of multiple studies | Blood | Significantly increased in obesity. | Positively correlated with Total Cholesterol and LDL-c. | [19] |
| Obese children (8.1 ± 2.6 years) | Serum | Significantly lower compared to healthy children. | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for common MOTS-c measurement techniques. Always refer to your specific kit manufacturer's instructions for precise details.
Protocol 1: MOTS-c Quantification by Competitive ELISA
-
Sample Preparation:
-
Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.[10]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[11]
-
Tissue Homogenates: Rinse tissue with PBS and homogenize. Lyse the tissue and centrifuge to remove debris.[11]
-
Cell Culture Supernatants: Centrifuge the cell culture media to pellet cells and collect the supernatant.[11]
-
-
Assay Procedure (Example):
-
Wash the pre-coated microplate twice with Wash Buffer.[10]
-
Add 50 µL of Standard or Sample to each well.[10]
-
Immediately add 50 µL of Biotin-labeled Antibody to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[10]
-
Wash the plate three times with Wash Buffer.[10]
-
Add 100 µL of HRP-Streptavidin (SABC) working solution to each well and incubate for 30 minutes at 37°C.[10]
-
Wash the plate five times with Wash Buffer.[10]
-
Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[10]
-
Add 50 µL of Stop Solution to each well.[10]
-
Read the absorbance at 450 nm immediately. The concentration of MOTS-c is inversely proportional to the color intensity.[14]
-
Protocol 2: MOTS-c Detection by Western Blot
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer.[20]
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against MOTS-c, diluted in the recommended buffer, overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Wash the membrane again three times with TBST.[15]
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.[15]
-
Mandatory Visualizations
MOTS-c Signaling Pathway
Caption: MOTS-c signaling pathway in response to metabolic stress.
Experimental Workflow for MOTS-c Quantification
Caption: General workflow for MOTS-c quantification experiments.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Peptide: Mitochondrial Signaling, Metabolic Health, and Longevity — Apex Health & Wellness [apex-healthwellness.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mybiosource.com [mybiosource.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Human MOTS-c ELISA Kit (A326739) [antibodies.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Serum MOTS-C Levels are Decreased in Obese Children and Associated with Vascular Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 18. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The correlation between mitochondrial derived peptide (MDP) and metabolic states: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thepeptidereport.com [thepeptidereport.com]
issues with recombinant MOTS-c folding and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is MOTS-c and why is it a focus of research?
A1: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome. It has emerged as a significant signaling molecule in cellular metabolism, stress responses, and aging.[1][2] Its ability to regulate metabolic homeostasis, improve insulin sensitivity, and mimic some effects of exercise makes it a promising therapeutic target for age-related diseases, metabolic disorders, and cardiovascular conditions.[3]
Q2: What are the main challenges in producing bioactive recombinant MOTS-c?
A2: The primary challenges in producing bioactive recombinant MOTS-c include:
-
Low expression levels: As a small peptide, MOTS-c can be susceptible to proteolytic degradation in the host expression system.
-
Inclusion body formation: Overexpression in bacterial systems like E. coli can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies.
-
Improper folding: Correctly folding the peptide after purification from inclusion bodies is crucial for its biological activity.
-
Verification of activity: Ensuring that the purified and refolded MOTS-c is biologically active requires a reliable bioassay.
Q3: Which expression system is recommended for MOTS-c production?
A3: E. coli is a commonly used host for recombinant peptide production due to its rapid growth, high yield, and low cost.[4] To overcome challenges like degradation and solubility, expressing MOTS-c as a fusion protein with a larger, more stable partner like Small Ubiquitin-like Modifier (SUMO) or Maltose-Binding Protein (MBP) is recommended.[4][5] These fusion tags can enhance solubility, protect the peptide from proteases, and facilitate purification.[5]
Q4: How can I confirm the identity and purity of my recombinant MOTS-c?
A4: The identity and purity of recombinant MOTS-c can be confirmed using a combination of techniques:
-
SDS-PAGE: To visualize the protein and estimate its molecular weight and purity.
-
Mass Spectrometry (MS): To confirm the precise molecular weight of the peptide, verifying its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide preparation.
Q5: What is the primary signaling pathway activated by MOTS-c?
A5: MOTS-c primarily exerts its effects by activating the AMP-activated protein kinase (AMPK) pathway.[1][2] This activation is a key mechanism through which MOTS-c regulates cellular energy homeostasis.[6]
Troubleshooting Guides
Issue 1: Low Yield of Recombinant MOTS-c
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Codon Usage Bias: The MOTS-c gene sequence may contain codons that are rare in E. coli, leading to inefficient translation. | Optimize the DNA sequence of MOTS-c for E. coli expression using commercially available gene synthesis services. |
| Proteolytic Degradation: The small MOTS-c peptide is susceptible to degradation by host cell proteases. | Express MOTS-c as a fusion protein with a protective tag (e.g., SUMO, MBP).[4][5] Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS). Add protease inhibitors during cell lysis and purification. |
| Suboptimal Expression Conditions: Induction time, temperature, and inducer concentration may not be optimal. | Optimize expression conditions by testing a range of IPTG concentrations (0.1-1 mM), induction temperatures (18-37°C), and induction times (4-16 hours). Lower temperatures (18-25°C) often favor proper protein folding and reduce degradation. |
| Plasmid Instability: The expression plasmid may be lost during cell division. | Ensure consistent antibiotic selection throughout the culture. Prepare fresh starter cultures for each expression experiment. |
Issue 2: Recombinant MOTS-c is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation. | Lower the induction temperature (e.g., 18-25°C) to slow down protein expression and allow more time for proper folding. Reduce the concentration of the inducer (e.g., IPTG). |
| Hydrophobic Nature of the Peptide: The intrinsic properties of MOTS-c may promote aggregation. | Express MOTS-c with a highly soluble fusion partner, such as SUMO or MBP, to increase the overall solubility of the fusion protein.[4][5] |
| Incorrect Disulfide Bond Formation: Although MOTS-c itself does not contain cysteine residues, fusion partners might, and improper disulfide bonding in the cellular environment can lead to misfolding and aggregation. | Perform refolding in a buffer with a controlled redox environment (e.g., using a glutathione redox pair). |
| Suboptimal Lysis Conditions: Harsh lysis methods can promote protein aggregation. | Use gentle lysis methods (e.g., enzymatic lysis with lysozyme followed by sonication on ice). |
Issue 3: Purified Recombinant MOTS-c Shows Low or No Biological Activity
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Improper Folding: The peptide is not in its native, active conformation. | Develop a robust refolding protocol. This typically involves solubilizing the purified inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) and then gradually removing the denaturant by dialysis or rapid dilution into a refolding buffer. The refolding buffer may require optimization of pH, ionic strength, and the addition of stabilizing agents. |
| Presence of Fusion Tag: The fusion tag might sterically hinder the active site of MOTS-c. | Cleave the fusion tag using a specific protease (e.g., SUMO protease for a SUMO tag) after purification. Follow up with a second purification step to remove the cleaved tag and the protease. |
| Peptide Degradation or Modification: The peptide may have been degraded or undergone modifications during purification or storage. | Perform mass spectrometry to check the integrity of the purified peptide. Store the purified MOTS-c at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Inaccurate Quantification: The concentration of the active peptide may be lower than estimated. | Use a reliable method for protein quantification, such as a BCA assay or amino acid analysis. |
Experimental Protocols
Protocol 1: Recombinant His-SUMO-MOTS-c Expression and Purification
This protocol describes the expression of a His-tagged SUMO-MOTS-c fusion protein in E. coli and its purification using Nickel-NTA affinity chromatography.
1. Expression:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET-SUMO vector containing the codon-optimized MOTS-c gene.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Lysis and Inclusion Body Isolation:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).
- Incubate on ice for 30 minutes.
- Sonicate the lysate on ice to disrupt the cells and shear DNA.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea, 1% Triton X-100) to remove contaminants.
3. Solubilization and Refolding:
- Solubilize the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea, 10 mM imidazole).
- Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
- Refold the protein by rapid dilution: quickly add the solubilized protein to a 20-fold excess of refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM L-arginine, 10 mM imidazole) with gentle stirring at 4°C.
- Allow the protein to refold for 12-24 hours at 4°C.
- Clarify the refolded protein solution by centrifugation or filtration.
4. Purification:
- Equilibrate a Ni-NTA chromatography column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified, refolded protein solution onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-SUMO-MOTS-c fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the eluted fractions by SDS-PAGE.
5. SUMO Tag Cleavage and Final Purification:
- Dialyze the purified fusion protein against a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
- Add SUMO protease to the dialyzed protein and incubate at 4°C for 12-16 hours.
- To remove the cleaved His-SUMO tag and the His-tagged SUMO protease, pass the cleavage reaction mixture through a fresh Ni-NTA column. The untagged, native MOTS-c will be in the flow-through.
- Collect the flow-through containing the purified MOTS-c.
- Confirm the purity and identity by SDS-PAGE and mass spectrometry.
Protocol 2: In-Vitro MOTS-c Activity Assay - AMPK Phosphorylation
This protocol describes how to assess the biological activity of recombinant MOTS-c by measuring the phosphorylation of AMPK in C2C12 myotubes via Western blot.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
- Once the cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
- Allow the cells to differentiate for 4-6 days, replacing the medium every 2 days.
2. MOTS-c Treatment and Cell Lysis:
- Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
- Treat the cells with varying concentrations of purified recombinant MOTS-c (e.g., 0, 1, 5, 10 µM) for 1-2 hours. A positive control, such as AICAR (an AMPK activator), can be included.
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
3. Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated AMPK (p-AMPK, Thr172) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK or a housekeeping protein like GAPDH.
Signaling Pathway and Workflow Diagrams
Caption: MOTS-c Signaling Pathway.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c Peptide: Mitochondrial Signaling, Metabolic Health, and Longevity — Apex Health & Wellness [apex-healthwellness.com]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Cell Lysis for MOTS-c Western Blot
Welcome to the technical support center for MOTS-c Western blotting. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals optimize their cell lysis procedures for the successful detection of the mitochondrial-derived peptide, MOTS-c.
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for MOTS-c Western blotting?
A1: The optimal lysis buffer depends on the subcellular location of MOTS-c you intend to study. Since MOTS-c is a mitochondrial-derived peptide that can also be found in the cytoplasm and nucleus, a strong lysis buffer is often recommended.[1][2]
-
For Mitochondrial or Whole-Cell Lysates: Radioimmunoprecipitation assay (RIPA) buffer is the preferred choice. Its strong detergents are effective at solubilizing mitochondrial and hard-to-extract proteins.[3][4][5]
-
For Cytoplasmic Fractions: A milder buffer, such as one containing NP-40 or a Tris-HCl based buffer, can be used if you are specifically targeting cytoplasmic MOTS-c.[3][4]
-
For Low Abundance: If you are struggling with a weak signal, consider using a mitochondrial fractionation kit to enrich the concentration of MOTS-c before lysis.[4][6]
Q2: Why is my MOTS-c signal weak or absent on the Western blot?
A2: A weak or non-existent signal for MOTS-c can stem from several factors during the lysis stage:
-
Inefficient Protein Extraction: MOTS-c's association with mitochondria may require a robust lysis procedure. If using a mild buffer, you may not be efficiently extracting the protein. Consider switching to a stronger buffer like RIPA.[3][6]
-
Protein Degradation: MOTS-c, like any protein, is susceptible to degradation by proteases released during cell lysis. It is critical to perform all lysis steps on ice and to add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[4][6][7]
-
Low Protein Abundance: MOTS-c may be expressed at low levels in your specific cells or tissues. To overcome this, you can increase the amount of total protein loaded per lane (30-100 µg) or perform a subcellular fractionation to enrich for the mitochondrial fraction.[6][7]
-
Incomplete Cell Lysis: Ensure thorough disruption of cells or tissues. Mechanical methods like sonication or homogenization after adding lysis buffer are often necessary to break open mitochondrial membranes and shear DNA.[3][8]
Q3: What are the essential inhibitors to add to my lysis buffer for MOTS-c?
A3: To prevent protein degradation and dephosphorylation, always add a freshly prepared inhibitor cocktail to your lysis buffer just before starting the experiment. Key components include:
-
Protease Inhibitors: A broad-spectrum cocktail containing inhibitors like PMSF, aprotinin, and leupeptin is crucial to prevent proteolysis.[7][9]
-
Phosphatase Inhibitors: If you are studying the phosphorylation status of proteins in the MOTS-c signaling pathway (like AMPK), phosphatase inhibitors such as sodium orthovanadate are essential.[10]
Q4: How should I prepare tissue samples for MOTS-c detection?
A4: Tissue samples require more rigorous disruption than cultured cells.
-
Rapid Harvest: Dissect the tissue of interest quickly on ice to minimize degradation.
-
Snap-Freeze: Immediately snap-freeze the tissue in liquid nitrogen. This preserves protein integrity. Samples can be stored at -80°C for long-term use.
-
Homogenization: For lysis, add ice-cold RIPA buffer (with fresh inhibitors) to the frozen tissue and use an electric homogenizer to thoroughly disrupt the tissue structure.[3]
-
Clarification: After homogenization, agitate the lysate on ice and then centrifuge at high speed (e.g., 16,000 x g) to pellet the debris. The resulting supernatant contains your protein extract.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No MOTS-c Band | Inefficient Protein Extraction | Switch to a stronger lysis buffer, such as RIPA, which is ideal for mitochondrial proteins.[3] Ensure adequate mechanical disruption (sonication or homogenization) to break open all membranes.[8] |
| Protein Degradation | Perform all lysis steps at 4°C or on ice. Add a fresh, comprehensive protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use.[4][7] | |
| Low MOTS-c Abundance | Increase the total protein loaded onto the gel (try 50-100 µg).[7] Perform a mitochondrial fractionation to enrich the sample for MOTS-c.[6] | |
| Inconsistent Band Intensity | Variable Lysis Efficiency | Standardize the entire lysis protocol. Use the same volume of lysis buffer relative to cell number or tissue weight for every sample.[3] Apply the same sonication or homogenization parameters consistently. |
| Inaccurate Protein Quantification | Ensure your lysis buffer is compatible with your protein assay. High concentrations of detergents like SDS in RIPA buffer can interfere with the Bradford assay; the BCA assay is a more compatible alternative.[5] | |
| High Background on Blot | DNA Contamination | High sample viscosity due to genomic DNA can cause streaking. Shear DNA by sonicating the lysate on ice after adding lysis buffer.[3][10] |
| Incomplete Debris Removal | After lysis, ensure you are centrifuging the lysate at a sufficient speed and for enough time (e.g., >12,000 x g for 15-20 minutes at 4°C) to effectively pellet all insoluble debris. |
Experimental Protocols
Protocol 1: Whole-Cell Lysis Using RIPA Buffer
This protocol is suitable for extracting total cellular proteins, including mitochondrial MOTS-c, from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Buffer (see recipe in Table 2)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA buffer with inhibitors (e.g., 1 mL for a 10 cm dish).[4]
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
(Optional but recommended) Sonicate the lysate on ice (e.g., 2-3 cycles of 10 seconds on, 10 seconds off) to shear DNA.[3]
-
Centrifuge the lysate at ≥12,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate. Proceed to protein quantification or store at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS, re-pelleting after each wash.
-
Add ice-cold RIPA buffer with inhibitors to the cell pellet and resuspend by pipetting.[5]
-
Proceed with steps 5-8 from the adherent cell protocol.
Protocol 2: Mitochondrial Fractionation by Differential Centrifugation
This protocol enriches for mitochondria, increasing the relative concentration of MOTS-c.
Materials:
-
Homogenization Buffer (see recipe below)
-
Mitochondrial Suspension Buffer (see recipe below)
-
Dounce homogenizer
-
Pre-chilled microcentrifuge tubes and centrifuge
Buffer Recipes:
-
Homogenization Buffer: 10 mM Tris-HCl (pH 6.7), 10 mM KCl, 0.15 mM MgCl₂, 1 mM PMSF, 1 mM DTT (add PMSF and DTT fresh).
-
Mitochondrial Suspension Buffer: 10 mM Tris HCl (pH 6.7), 0.15 mM MgCl₂, 0.25 mM sucrose, 1 mM PMSF, 1 mM DTT (add PMSF and DTT fresh).
Procedure:
-
Harvest and wash cells as described in Protocol 1, but resuspend the final cell pellet in 6 packed cell volumes of ice-cold Homogenization Buffer.
-
Incubate on ice for 10 minutes.
-
Transfer cells to a glass Dounce homogenizer and disrupt the cells with ~30 strokes of a tight pestle.
-
Transfer the homogenate to a centrifuge tube. Centrifuge at 1,200 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube. Repeat the centrifugation step twice more to ensure removal of nuclear contamination, each time keeping the supernatant.
-
Centrifuge the final supernatant at 7,000 x g for 10 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in Mitochondrial Suspension Buffer or directly in RIPA buffer for lysis.[9]
Data & Reagents
Table 1: Lysis Buffer Recommendations
| Target Location | Recommended Buffer | Rationale |
| Mitochondria | RIPA Buffer | Strong detergents effectively solubilize mitochondrial membranes.[3][4] |
| Whole Cell | RIPA Buffer | Ensures extraction of proteins from all compartments, including nucleus and mitochondria.[5] |
| Cytoplasm | NP-40 or Tris-HCl Buffer | Milder detergents preserve protein complexes and are sufficient for soluble cytoplasmic proteins.[4] |
Table 2: Common Lysis Buffer Recipes
| Buffer | Component | Final Concentration |
| RIPA Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 or Triton X-100 | 1% | |
| Sodium deoxycholate | 0.5% | |
| SDS | 0.1% | |
| NP-40 Buffer | Tris, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 or Triton X-100 | 1% |
Reference for recipes:[4] Note: Always add fresh protease and phosphatase inhibitors to the required volume of buffer immediately before use.
Table 3: Recommended Lysis Buffer Volumes
| Sample Type | Amount | Recommended Buffer Volume |
| Adherent Cells | 10⁷ cells (~100 mm dish) | 1.0 mL[4] |
| Suspension Cells | 10⁷ cells | 1.0 mL[8] |
| Tissue | 10 mg | 500 µL[3] |
Visual Guides
Caption: Experimental workflow for cell lysis to extract MOTS-c.
References
- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
cross-reactivity issues with MOTS-c antibodies
Welcome to the technical support center for MOTS-c antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of MOTS-c antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for MOTS-c antibodies?
A1: MOTS-c antibodies are predominantly used in several key immunoassays, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blot (WB)
-
Immunohistochemistry (IHC)
-
Immunoprecipitation (IP)
Most commercially available polyclonal MOTS-c antibodies are raised in rabbits against the full-length 16-amino acid human MOTS-c peptide.[1] They are typically reactive with human and rat MOTS-c.[1]
Q2: My MOTS-c antibody is not detecting the protein in my samples. What are the possible reasons?
A2: A lack of signal can be due to several factors. Firstly, confirm that the MOTS-c protein is present and expressed in your specific cells or tissues of interest. If you are confident that the protein is present, consider the following troubleshooting steps:
-
Antibody Validation: Ensure the antibody has been validated for your specific application. An antibody that works in Western Blot may not necessarily be suitable for IHC.
-
Protocol Optimization: Review your experimental protocol, paying close attention to antibody concentrations, incubation times and temperatures, and the buffers used.
-
Positive Control: Always include a positive control (e.g., a cell line or tissue known to express MOTS-c) to verify that the antibody and the detection system are working correctly.
Q3: I am observing high background staining in my Western Blot/IHC experiment. How can I reduce it?
A3: High background can obscure your specific signal. Here are some common causes and solutions:
-
Blocking: Insufficient blocking is a frequent cause. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for a sufficient amount of time (typically 1 hour at room temperature).
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.
-
Membrane Drying: Allowing the membrane to dry out during the procedure can lead to high background. Ensure the membrane remains moist at all times.
Q4: Are there known cross-reactivity issues with MOTS-c antibodies?
A4: While many manufacturers of MOTS-c ELISA kits state that their antibodies have high sensitivity and specificity with no significant cross-reactivity or interference with MOTS-c analogues, they often do not provide a comprehensive list of the specific analogues tested.[2] Given that MOTS-c is part of a family of mitochondrial-derived peptides (MDPs), which includes Humanin and Small Humanin-like Peptides (SHLPs), the potential for cross-reactivity exists.
Therefore, it is crucial for researchers to perform in-house validation of their MOTS-c antibodies to ensure specificity for their particular experimental setup. A peptide blocking or peptide competition assay is a highly recommended method for this purpose.[3] In this assay, the antibody is pre-incubated with the immunizing peptide (MOTS-c), which should block the antibody from binding to the MOTS-c protein in the sample, resulting in a significantly reduced or absent signal.
Troubleshooting Guides
ELISA (Competitive)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient antigen in the sample. | Concentrate the sample or use a larger sample volume. |
| Inactive antibody or conjugate. | Use a fresh aliquot of the antibody and ensure proper storage. Verify the activity of the enzyme conjugate. | |
| Incorrect assay procedure. | Carefully review and follow the kit protocol, paying attention to incubation times and temperatures. | |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. |
| High concentration of detection antibody. | Optimize the concentration of the biotinylated detection antibody. | |
| Non-specific binding. | Ensure adequate blocking and consider adding a detergent like Tween-20 to the wash buffer. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Temperature variations. | Ensure all incubations are carried out at the specified temperature and that all reagents are at room temperature before use. | |
| Edge effects. | Avoid using the outermost wells of the plate or ensure even temperature distribution during incubation. |
Western Blot
| Problem | Possible Cause | Recommended Solution |
| No Band or Weak Signal | Low abundance of MOTS-c in the sample. | Increase the amount of protein loaded onto the gel. |
| Poor antibody-antigen binding. | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Adjust transfer time or voltage as needed. | |
| Multiple Bands / Non-specific Bands | Antibody concentration is too high. | Decrease the concentration of the primary antibody. |
| Non-specific binding of the secondary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Protein degradation. | Prepare fresh samples and add protease inhibitors to the lysis buffer. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Membrane was allowed to dry. | Keep the membrane wet throughout the entire procedure. | |
| Contaminated buffers. | Use fresh, filtered buffers. |
Experimental Protocols
Peptide Competition Assay for Western Blot Validation
This protocol is used to confirm the specificity of a MOTS-c antibody. The principle is that pre-incubation of the antibody with the MOTS-c peptide (the immunogen) will block the antibody's binding sites, preventing it from binding to the MOTS-c protein on the Western blot membrane.
Materials:
-
MOTS-c antibody
-
MOTS-c blocking peptide[4]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Your protein lysate samples
-
Standard Western blot reagents and equipment
Procedure:
-
Prepare two identical Western blots: Run your protein samples on two separate gels and transfer them to membranes.
-
Blocking: Block both membranes in blocking buffer for 1 hour at room temperature.
-
Prepare Antibody Solutions:
-
Blocked Antibody: In a tube, dilute the MOTS-c antibody to its optimal working concentration in blocking buffer. Add the MOTS-c blocking peptide at a 5-10 fold molar excess compared to the antibody. Incubate this mixture for 1-2 hours at room temperature with gentle agitation.
-
Control Antibody: In a separate tube, prepare the same dilution of the MOTS-c antibody in blocking buffer without the blocking peptide.
-
-
Incubation: Incubate one membrane with the "Blocked Antibody" solution and the other with the "Control Antibody" solution overnight at 4°C.
-
Washing: Wash both membranes extensively with wash buffer (e.g., 3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Develop both blots using an ECL substrate and image them.
Expected Results:
-
Control Blot: A specific band at the expected molecular weight for MOTS-c should be visible.
-
Blocked Blot: The specific band for MOTS-c should be significantly reduced or completely absent. The presence of other bands would indicate non-specific binding of the primary antibody.
Competitive ELISA for MOTS-c Quantification
This is a common format for MOTS-c ELISA kits. In this assay, MOTS-c in the sample competes with a fixed amount of labeled MOTS-c for binding to a limited amount of anti-MOTS-c antibody.
Principle: The microplate wells are coated with a known amount of MOTS-c. The sample containing an unknown amount of MOTS-c is added along with a biotin-labeled anti-MOTS-c antibody. The MOTS-c in the sample competes with the coated MOTS-c for binding to the antibody. The amount of bound biotinylated antibody is inversely proportional to the concentration of MOTS-c in the sample.
Abbreviated Protocol (based on a typical kit): [2]
-
Prepare Standards and Samples: Prepare a serial dilution of the MOTS-c standard to create a standard curve. Dilute your samples as necessary.
-
Add Reagents to Plate: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. Immediately add 50 µL of Biotin-labeled anti-MOTS-c antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.
-
Washing: Aspirate and wash the wells 3 times with wash buffer.
-
Add SABC: Add 100 µL of Streptavidin-HRP conjugate (SABC) working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells 5 times with wash buffer.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm.
-
Calculate Results: Plot the standard curve and determine the MOTS-c concentration in your samples.
Visualizations
MOTS-c Signaling Pathway
Caption: MOTS-c signaling pathway leading to AMPK activation.
Experimental Workflow for Antibody Specificity Validation
Caption: Workflow for MOTS-c antibody specificity validation.
References
Validation & Comparative
A Researcher's Guide to Validating MOTS-c Antibody Specificity
For researchers, scientists, and drug development professionals, the accuracy of experimental results hinges on the specificity of the antibodies used. This guide provides a comparative overview of commercially available antibodies for the mitochondrial-derived peptide MOTS-c, supported by experimental data and detailed protocols for validation. Given the challenges in detecting this small peptide, rigorous validation is paramount to ensure reliable findings.
The mitochondrial open-reading-frame of the 12S rRNA-c (MOTS-c) is a 16-amino acid peptide that plays a significant role in metabolic homeostasis, insulin sensitivity, and cellular stress responses. Accurate detection and quantification of MOTS-c are crucial for advancing research into its therapeutic potential for conditions like diabetes, obesity, and age-related diseases.[1] However, detecting the MOTS-c microprotein presents challenges; its calculated molecular weight is approximately 2.2 kDa, but it can appear at a higher weight (around 6 kDa) in Western Blots, potentially due to oligomerization or post-translational modifications. This makes robust antibody validation not just best practice, but a necessity.[2]
Comparison of Commercial MOTS-c Antibodies
This section summarizes the specifications and manufacturer-provided validation data for several commercially available MOTS-c antibodies. Researchers should note that direct comparative data using identical samples and conditions is often unavailable, highlighting the need for in-house validation.
| Manufacturer | Catalog Number | Host/Clonality | Immunogen | Validated Applications (per manufacturer) | Recommended Dilutions (per manufacturer) |
| Thermo Fisher Scientific (Fabgennix) | MOTSC-101AP | Rabbit / Polyclonal | Full-length peptide (amino acids 1-16) | WB, IHC, ELISA, IP | WB: 1:500-1:1,000; IHC: 1:50-1:250; ELISA: 1:10,000; IP: 1:50-1:250[3] |
| Thermo Fisher Scientific (Fabgennix) | MOTSC-FITC | Rabbit / Polyclonal | Full-length peptide (amino acids 1-16) | WB, IHC, ELISA, IP | WB: 1:500-1:1,000; IHC: 1:50-1:250; ELISA: 1:10,000; IP: 1:50-1:250[4] |
| MyBioSource | MBS542112 | Rabbit / Polyclonal | Full-length peptide (amino acids 1-16) | WB, IHC, IP, ELISA | WB: Image provided with HepG2 cells; IHC: 1:50 dilution reported[5] |
| MyBioSource | MBS2116485 | Rabbit / Polyclonal | Synthetic Peptide conjugated to OVA | WB, IHC, ICC, IF | WB: 0.5-2 µg/mL; IHC: 5-20 µg/mL; ICC: 5-20 µg/mL[6] |
| Abcepta | AP93622 | Rabbit / Polyclonal | N/A | IHC | IHC: 1:200 dilution reported on human tonsil[7] |
Key Experimental Validation Protocols
Independent validation is critical. Below are detailed methodologies for essential experiments to confirm MOTS-c antibody specificity.
Western Blotting (WB)
Western blotting is the most common initial validation step. The goal is to detect a band at the expected molecular weight in positive control samples and its absence in negative controls.
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from cells with known MOTS-c expression (e.g., HepG2, C2C12 myotubes) and a negative control cell line if available.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 12-15% Tris-Glycine or a 4-12% Bis-Tris gel suitable for resolving low molecular weight proteins. Include a molecular weight marker.
-
Transfer: Transfer proteins to a PVDF or low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the MOTS-c primary antibody at the manufacturer's recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Confirm a band at the expected molecular weight (~2-6 kDa). Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Peptide Competition Assay
This assay confirms that the antibody binds specifically to its target epitope. The antibody is pre-incubated with the immunizing peptide, which should block it from binding to the target protein on the blot or tissue, resulting in signal loss.
Methodology:
-
Antibody Dilution: Prepare two tubes with the primary antibody diluted in blocking buffer at the optimal concentration for your application (WB or IHC).[8]
-
Blocking Peptide Addition: To one tube ("Blocked"), add the immunizing peptide at a 5:1 to 10:1 molar excess compared to the antibody.[8] To the second tube ("Unblocked"), add an equal volume of buffer.[8]
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[8][9]
-
Centrifugation (Optional): Centrifuge the tubes at >10,000 x g for 15 minutes to pellet any immune complexes. Use the supernatant for incubation.[10]
-
Staining: Proceed with your standard WB or IHC protocol, using the "Blocked" antibody solution on one sample and the "Unblocked" antibody solution on an identical parallel sample.
-
Analysis: A specific antibody will show a strong signal in the "Unblocked" condition and a significantly reduced or absent signal in the "Blocked" condition.[11]
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC validate antibody performance by localizing the target protein within tissues and cells, respectively.
Methodology:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections known to express MOTS-c (e.g., skeletal muscle, heart) or cultured cells.
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize with xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization: For ICC, permeabilize cells with 0.1-0.25% Triton X-100 in PBS.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate with the MOTS-c primary antibody at the recommended dilution (e.g., 1:50 - 1:250) overnight at 4°C.
-
Detection: Use a labeled secondary antibody system (e.g., HRP-polymer) followed by a chromogen like DAB. Counterstain with hematoxylin.
-
Mounting and Imaging: Dehydrate, clear, and mount the slides. Image using a brightfield microscope.
-
Analysis: Evaluate the specificity of the staining pattern. MOTS-c is expected to show cytoplasmic and mitochondrial localization. Compare with negative controls (e.g., tissue with no primary antibody).
Visualizing Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes related to MOTS-c antibody validation and its biological context.
Caption: A workflow for systematic validation of MOTS-c antibody specificity.
Caption: Simplified signaling pathway showing MOTS-c activation of AMPK.[12]
Caption: The logical principle of a peptide competition assay for specificity.
References
- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c Polyclonal Antibody (MOTSC-101AP) [thermofisher.com]
- 4. MOTS-c Polyclonal Antibody, FITC (MOTSC-FITC) [thermofisher.com]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. MOTS-C Rabbit Polyclonal Antibody - MOTS-C Rabbit Polyclonal Antibody IHC - Buy Now! |Abcepta [abcepta.com]
- 8. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MOTS-c Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that the mitochondrial-derived peptide MOTS-c is engaging its intended targets within the cell is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comparative overview of key experimental methods to validate MOTS-c target engagement, complete with detailed protocols and supporting data.
The mitochondrial open reading frame of the 12S rRNA-c (MOTS-c) is a 16-amino acid peptide that plays a significant role in metabolic homeostasis and insulin sensitivity.[1] It primarily acts by targeting skeletal muscle, where it inhibits the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and subsequent activation of AMP-activated protein kinase (AMPK).[1][2] Under metabolic stress, MOTS-c can also translocate to the nucleus to regulate gene expression.[3][4] This guide will explore various techniques to probe these interactions and downstream effects.
Methods for Confirming Direct Target Engagement
Identifying the direct molecular partners of MOTS-c is fundamental to understanding its function. Several biophysical and biochemical techniques can be employed for this purpose.
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein, along with any interacting partners, from a cell lysate. | Identifies endogenous protein-protein interactions in a cellular context. | Dependent on the availability of a high-quality antibody against the target. May miss transient or weak interactions. |
| Pull-Down Assay | An in vitro method where a tagged "bait" protein (e.g., tagged MOTS-c) is used to capture "prey" proteins from a cell lysate. | Useful for screening for novel interactions and confirming suspected interactions. Does not require an antibody against the target. | In vitro nature may lead to non-physiological interactions. Tagging the bait protein could interfere with its function. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature. | Confirms direct binding in a cellular environment without the need for protein modification.[5] | Requires a method to specifically detect the target protein (e.g., Western blot or mass spectrometry). Not suitable for all proteins. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte (e.g., MOTS-c) to a ligand immobilized on a sensor surface in real-time. | Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[6] | Requires purified proteins and immobilization of one binding partner, which may affect its conformation. |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules in a microscopic temperature gradient, which changes upon binding to a ligand. | Requires very small sample amounts and can be performed in complex biological liquids like cell lysates.[7][8] | Requires fluorescent labeling of one of the binding partners, which could potentially alter its binding characteristics. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Endogenous MOTS-c Interactors
This protocol outlines the general steps for performing a Co-IP experiment to identify proteins that interact with endogenous MOTS-c.
Materials:
-
Cells expressing endogenous MOTS-c
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-MOTS-c antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the anti-MOTS-c antibody or isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot or by mass spectrometry for identification of interacting partners.
Pull-Down Assay with Tagged MOTS-c
This protocol describes how to perform a pull-down assay using a tagged version of MOTS-c to identify interacting proteins.
Materials:
-
Tagged MOTS-c (e.g., His-tagged or GST-tagged)
-
Affinity resin (e.g., Ni-NTA agarose for His-tag, Glutathione agarose for GST-tag)
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution Buffer (e.g., for His-tag: high concentration of imidazole; for GST-tag: reduced glutathione)
Procedure:
-
Immobilize Bait Protein: Incubate the tagged MOTS-c with the affinity resin for 1-2 hours at 4°C.
-
Washing: Wash the resin with bound bait protein 3 times with Binding/Wash Buffer to remove unbound protein.
-
Binding: Add the cell lysate to the resin and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes using the appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot or mass spectrometry.
Methods for Assessing Downstream Signaling and Cellular Responses
Confirming that MOTS-c elicits its known downstream effects provides strong evidence of target engagement.
| Method | Principle | What it Measures |
| Western Blot | Separates proteins by size via gel electrophoresis and detects specific proteins using antibodies. | Activation (phosphorylation) of downstream signaling proteins like AMPK and its substrates.[9] |
| GLUT4 Translocation Assay | Measures the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. | A key functional outcome of insulin signaling and MOTS-c action in muscle and adipose cells.[10] |
| Extracellular Flux Analysis | Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. | Changes in mitochondrial respiration and glycolysis, which are regulated by MOTS-c. |
| Quantitative PCR (qPCR) | Measures the expression levels of specific genes. | Changes in the transcription of MOTS-c target genes.[11] |
| ELISA | A plate-based assay to quantify the amount of a specific substance (e.g., MOTS-c or a downstream cytokine). | Can be used to measure endogenous or exogenous MOTS-c levels in various samples.[12][13][14][15] |
Experimental Protocols (Downstream Effects)
Western Blot for AMPK Activation
Materials:
-
Cell lysate from MOTS-c treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
GLUT4 Translocation Assay
Materials:
-
Adipocytes or muscle cells
-
MOTS-c and insulin (positive control)
-
Primary antibody against an external epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with MOTS-c or insulin for the desired time.
-
Antibody Incubation: Incubate the live cells with the primary anti-GLUT4 antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Fixation: Fix the cells with paraformaldehyde.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or visualize the localization of GLUT4 by fluorescence microscopy. An increase in cell surface fluorescence indicates GLUT4 translocation.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MOTS-c.
Table 1: Effect of MOTS-c on C2C12 Myoblast Survival under Metabolic Stress [16]
| Treatment | Duration of Stress | Cell Survival (% of Control) | P-value |
| 10 µM MOTS-c | 48 hours | Increased | 2.57E-25 |
| 10 µM MOTS-c | 7 days | Increased | 8.95E-22 |
| 10 µM MOTS-c | 48 hours (complete glucose restriction) | Increased | 1.17E-09 |
Table 2: Effect of MOTS-c on Glucose Uptake in D12 Adipocytes [10]
| Treatment | Glucose Uptake | P-value |
| 100 µM MOTS-c | Significantly increased | < 0.001 |
| 100 µM MOTS-c + TNFα | Abrogated | - |
Table 3: Effect of MOTS-c on Plasma Metabolites in Diet-Induced Obese Mice [17]
| Metabolic Pathway | Effect of MOTS-c |
| Sphingolipid metabolism | Decreased |
| Monoacylglycerol metabolism | Decreased |
| Dicarboxylate metabolism | Decreased |
Visualizing MOTS-c Signaling and Experimental Workflows
MOTS-c Signaling Pathway
Caption: MOTS-c signaling pathway.
Experimental Workflow for Confirming MOTS-c Target Engagement
Caption: Workflow for MOTS-c target validation.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitofusion is required for MOTS‐c induced GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Kit for Mitochondrial Open Reading Frame Of The 12S rRNA-c (MOTS-c) | CEX132Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Human MOTS-c(Mitochondrial Open Reading Frame Of The 12S rRNA-c) ELISA Kit [elkbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unraveling Specificity: A Comparative Guide to MOTS-c and Other Mitochondrial Peptides
For researchers, scientists, and drug development professionals, understanding the specificity of action for therapeutic candidates is paramount. This guide provides a detailed comparison of the mitochondrial-derived peptide (MDP) MOTS-c with other notable MDPs, such as Humanin and its analogues, focusing on cross-reactivity, functional distinctions, and the experimental methodologies used to assess them.
Mitochondrial-derived peptides are a novel class of bioactive molecules encoded by the mitochondrial genome that play crucial roles in cellular metabolism, stress responses, and aging. Among these, MOTS-c has garnered significant attention for its metabolic regulatory functions. A key question for researchers is whether MOTS-c exhibits cross-reactivity with other MDPs, which could have implications for its therapeutic development and the interpretation of experimental results.
Immunological Specificity: Gauging Cross-Reactivity
The primary method for quantifying MOTS-c and other MDPs in biological samples is the enzyme-linked immunosorbent assay (ELISA). Commercially available ELISA kits for MOTS-c consistently report high specificity. Manufacturers' data sheets assert that there is no significant cross-reactivity with "analogues," a term presumed to include other endogenous peptides with structural similarities.[1][2][3]
Similarly, ELISA kits designed for Humanin also claim high specificity with no observable cross-reaction with its own analogues.[3] While direct head-to-head cross-reactivity studies between MOTS-c and Humanin antibodies are not extensively published in peer-reviewed literature, the distinct immunogenic sequences of these peptides make significant antibody cross-reactivity unlikely.
Table 1: Specificity of Commercially Available MOTS-c and Humanin ELISA Kits
| Peptide | Assay Principle | Reported Specificity | Cross-Reactivity with Analogues | Source |
| MOTS-c | Competitive ELISA | High | No significant cross-reactivity observed | [1][2] |
| Humanin | Competitive ELISA | High | No cross-reactions with Humanin MT-RNR2 analogs were observed | [3] |
Functional Divergence: Distinct Signaling Pathways
A compelling line of evidence against significant in vivo cross-reactivity lies in the distinct signaling pathways activated by MOTS-c and Humanin. This functional divergence suggests that even if there were minor antibody cross-reactivity in immunoassays, their biological actions are mediated through separate mechanisms.
MOTS-c primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) pathway .[4][5] AMPK is a master regulator of cellular energy homeostasis. MOTS-c's activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, contributing to its insulin-sensitizing and anti-obesity effects.[6]
Humanin , in contrast, signals through a different set of receptors. It has been shown to interact with the formyl-peptide receptor-like-1 (FPRL1) and a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130.[7] These interactions mediate Humanin's cytoprotective effects, particularly its anti-apoptotic functions.
This fundamental difference in their mechanisms of action provides a strong basis for their distinct biological roles and argues against functional cross-reactivity.
Experimental Protocols
To aid researchers in assessing the specificity and function of MOTS-c, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Quantification of MOTS-c by Competitive ELISA
Objective: To measure the concentration of MOTS-c in biological samples (e.g., serum, plasma, cell culture supernatants).
Principle: This assay is based on the competitive binding between MOTS-c in the sample and a fixed amount of biotinylated MOTS-c for a limited number of anti-MOTS-c antibodies coated on a microplate. The amount of bound biotinylated MOTS-c is inversely proportional to the concentration of MOTS-c in the sample.
Materials:
-
MOTS-c ELISA Kit (e.g., from Assay Genie, MyBioSource, or Cloud-Clone Corp.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Sample dilution buffer
-
Standard MOTS-c solutions
-
Biotin-labeled anti-MOTS-c antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
Procedure:
-
Sample Preparation: Collect blood samples and prepare serum or plasma according to standard protocols. For cell culture experiments, collect supernatant. Dilute samples as necessary with the provided sample dilution buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the MOTS-c standard to create a standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of biotin-labeled anti-MOTS-c antibody to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark for color development.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis: Measure the optical density (OD) at 450 nm. Plot the OD values of the standards against their known concentrations to generate a standard curve. Determine the concentration of MOTS-c in the samples by interpolating their OD values on the standard curve.
Experimental Protocol 2: Assessment of AMPK Activation by Western Blot
Objective: To determine if MOTS-c treatment leads to the activation of the AMPK pathway in cells or tissues.
Principle: AMPK is activated by phosphorylation at Threonine 172 of its α-subunit. Western blotting using an antibody specific to this phosphorylated form (p-AMPK) allows for the detection and quantification of activated AMPK.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells or animals with MOTS-c for the desired time and dose. Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensity for p-AMPK. To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK, or run a parallel gel. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.
Visualizing the Pathways and Workflows
To further clarify the distinct mechanisms of MOTS-c and the experimental approaches used to study it, the following diagrams are provided.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Human MOTS-c ELISA Kit (A326739) [antibodies.com]
- 3. Evolution of Mitochondrially Derived Peptides Humanin and MOTSc, and Changes in Insulin Sensitivity during Early Gestation in Women with and without Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intraperitoneal administration of MOTS-c produces antinociceptive and anti-inflammatory effects through the activation of AMPK pathway in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of MOTS-c Across Diverse Species: From Mammals to Avians
A comprehensive examination of the mitochondrial-derived peptide MOTS-c reveals both conserved functional roles and intriguing evolutionary divergences across different animal species. While its metabolic regulatory functions are well-documented in mammals, recent studies in avian species have unveiled unique sequence characteristics alongside preserved signaling pathways. This guide provides a comparative overview of MOTS-c, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes for researchers, scientists, and drug development professionals.
Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by short open reading frames within the mitochondrial genome. Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has emerged as a critical regulator of metabolic homeostasis, insulin sensitivity, and cellular stress responses. This comparison guide delves into the similarities and differences of MOTS-c across various species, with a primary focus on mammals and birds, due to the current availability of research data.
Sequence and Structural Comparison
MOTS-c is a 16-amino-acid peptide in humans, with the sequence MRWQEMGYIFYPRKLR.[1] Sequence alignment studies have revealed a high degree of conservation for the first 11 amino acids among various mammalian species, suggesting a strong evolutionary pressure to maintain its core functional domain.[2]
However, a recent study characterizing MOTS-c in several avian species, including chicken, duck, and goose, identified a significant sequence divergence compared to their mammalian counterparts. A key finding was a single nucleotide deletion in the avian MOTS-c coding sequence, leading to a frameshift and a different downstream amino acid sequence.[3][4][5] Despite this variation, some amino acid residues remain conserved, hinting at the preservation of essential functional sites.[3][4][5]
So far, research has not identified clear MOTS-c orthologs in invertebrate species like Caenorhabditis elegans and Drosophila melanogaster, suggesting that this particular mitochondrial-derived peptide may have evolved more recently in the vertebrate lineage.[6]
| Species Group | Representative Species | MOTS-c Sequence | Key Features |
| Mammals | Human (Homo sapiens) | MRWQEMGYIFYPRKLR | Highly conserved N-terminal region. |
| Mouse (Mus musculus) | MRWQEMGYIFYPRKLR | Identical to human sequence. | |
| Avians | Chicken (Gallus gallus) | MRLWLG | Single nucleotide deletion causing a frameshift. Asterisk denotes a premature stop codon. Sequence differs significantly from mammals after the first few amino acids. |
| Duck (Anas platyrhynchos) | MRLWLG | Similar frameshift mutation as seen in chickens. |
Table 1: Comparative MOTS-c Amino Acid Sequences in Representative Species.
Functional Comparison and Signaling Pathways
In mammals, MOTS-c primarily functions as a metabolic regulator. It enhances insulin sensitivity, promotes glucose uptake in skeletal muscle, and protects against diet-induced and age-related insulin resistance.[7][8] The primary signaling pathway implicated in these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] MOTS-c treatment in mice has been shown to increase the phosphorylation of AMPK and its downstream targets.[9]
Interestingly, despite the sequence differences, avian MOTS-c appears to retain a conserved role in cellular signaling. Studies in chicken primary hepatocytes demonstrated that treatment with chicken MOTS-c peptide activated the AKT signaling pathway, which is another crucial pathway in metabolic regulation and cell survival.[3][4][5] While the canonical AMPK activation seen in mammals was also observed, the prominent role of AKT signaling in the avian context suggests potential species-specific nuances in its mechanism of action.[3][4][5]
The functional role of MOTS-c in other vertebrate groups such as fish, amphibians, and reptiles remains largely unexplored. Further research is needed to understand the evolutionary trajectory of MOTS-c's function and signaling mechanisms across the full spectrum of vertebrate evolution.
Tissue Expression
In mammals, MOTS-c is expressed in various tissues, with notable levels detected in skeletal muscle, heart, liver, and brain.[10] Its presence in circulation also suggests a potential endocrine-like function, allowing it to act on distant tissues.[11]
Similarly, studies in chickens have shown widespread expression of MOTS-c across multiple tissues, including muscle, brain, heart, liver, and kidney.[3][4] The highest expression was observed in the heart, and its levels were significantly influenced by the energy state of the animal, with fasting leading to a decrease in MOTS-c expression in this organ.[3][4] This further supports its role in energy metabolism regulation in avian species.
| Tissue | Mammals (Human/Mouse) | Avians (Chicken) |
| Skeletal Muscle | High | High |
| Heart | High | Very High |
| Liver | Moderate | High |
| Brain | Moderate | High |
| Kidney | Moderate | High |
| Plasma/Circulation | Detected | Not yet reported |
Table 2: Comparative Tissue Expression of MOTS-c.
Experimental Protocols
To facilitate further comparative research, this section provides an overview of key experimental methodologies used to study MOTS-c.
MOTS-c Peptide Synthesis and Purification
Synthetic MOTS-c peptide is essential for in vitro and in vivo functional studies. A standard method for its production is solid-phase peptide synthesis (SPPS).
Protocol:
-
Synthesis: The peptide is synthesized on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
In Vitro Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the surrounding medium, a key indicator of insulin sensitivity.
Protocol:
-
Cell Culture: Culture cells (e.g., C2C12 myotubes or primary hepatocytes) in appropriate growth medium.
-
Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal glucose uptake.
-
MOTS-c Treatment: Treat the cells with the desired concentration of MOTS-c for a specified duration.
-
Glucose Uptake: Add a glucose analog, such as 2-deoxy-D-[³H]glucose, to the medium and incubate.
-
Cell Lysis and Measurement: Wash the cells to remove extracellular glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
In Vivo Insulin Tolerance Test (ITT)
The ITT is a standard procedure to assess an animal's response to insulin, providing a measure of whole-body insulin sensitivity.
Protocol:
-
Fasting: Fast the animals (e.g., mice) for a short period (typically 4-6 hours) to establish a baseline blood glucose level.
-
Baseline Glucose Measurement: Measure blood glucose from a tail snip using a glucometer.
-
Insulin Injection: Administer an intraperitoneal injection of insulin.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Data Analysis: Plot blood glucose levels over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
AMPK Activation Assay (Western Blot)
This assay determines the activation state of AMPK by measuring its phosphorylation at a specific site (Threonine 172).
Protocol:
-
Sample Preparation: Lyse cells or tissues treated with or without MOTS-c to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
Conclusion and Future Directions
The comparative analysis of MOTS-c highlights its conserved role as a key metabolic regulator, particularly in vertebrates. While the fundamental signaling pathways involving AMPK and AKT appear to be utilized across different species, the sequence divergence observed in avians suggests a fascinating area for future evolutionary and functional studies. The lack of information on MOTS-c in invertebrates and lower vertebrates presents a significant knowledge gap. Future research should focus on:
-
Expanding the taxonomic scope: Investigating the presence and function of MOTS-c or analogous peptides in fish, amphibians, reptiles, and various invertebrate phyla.
-
Detailed mechanistic studies: Elucidating the precise molecular interactions and downstream targets of MOTS-c in non-mammalian species.
-
In vivo functional analyses: Conducting studies in non-mammalian model organisms to understand the physiological relevance of MOTS-c in a broader evolutionary context.
A deeper understanding of the comparative biology of MOTS-c will not only provide valuable insights into the evolution of metabolic regulation but also potentially uncover novel therapeutic targets for metabolic diseases in a wider range of species.
References
- 1. MOTS-c - Wikipedia [en.wikipedia.org]
- 2. Two neuronal peptides encoded from a single transcript regulate mitochondrial complex III in Drosophila | eLife [elifescienceshtbprolorg-s.evpn.library.nenu.edu.cn]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 4. Evolution of Mitochondrially Derived Peptides Humanin and MOTSc, and Changes in Insulin Sensitivity during Early Gestation in Women with and without Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wildlife-biodiversity.com [wildlife-biodiversity.com]
- 10. Open reading frame - Wikipedia [en.wikipedia.org]
- 11. Two neuronal peptides encoded from a single transcript regulate mitochondrial complex III in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The quest to mitigate the functional decline associated with aging is a cornerstone of modern biomedical research. Among the novel therapeutic candidates, the mitochondrially-derived peptide MOTS-c has emerged as a promising agent for reversing age-related metabolic and physical deterioration. This guide provides an objective comparison of MOTS-c's performance with other alternatives, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
MOTS-c: A Mitochondrial Regulator of Aging
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome.[1] Its expression has been shown to decline with age in both humans and rodents.[2] Emerging evidence suggests that restoring MOTS-c levels can counteract age-related decline, particularly in metabolic function and physical performance.[3]
Quantitative Performance Data: Preclinical Evidence
Preclinical studies in mice have demonstrated the significant impact of MOTS-c treatment on various age-related parameters. The following tables summarize key quantitative data from these experiments.
Table 1: Effects of MOTS-c on Physical Performance in Aged Mice
| Parameter | Age of Mice | Treatment Group | Control Group | Percentage Improvement | p-value | Citation(s) |
| Running Capacity | Old (22 months) | Doubled | Baseline | ~100% | Not specified | [4][5] |
| Grip Strength | Old (23.5 months) | Mean value higher | Mean value lower | Not specified | 0.000078 | [6] |
| Stride Length | Old (23.5 months) | Mean value higher | Mean value lower | Not specified | 0.0038 | [6] |
| 60-s Walking Test | Old (23.5 months) | Mean value higher | Mean value lower | Not specified | 0.0428 | [6] |
| Treadmill Time | Young (12 weeks) | Increased | Baseline | ~12% | 0.0069 (vs. 0mg/kg), 0.0081 (vs. 5mg/kg) | [7][8] |
| Treadmill Distance | Young (12 weeks) | Increased | Baseline | ~15% | 0.0418 (vs. 0mg/kg), 0.0081 (vs. 5mg/kg) | [7][8] |
Table 2: Effects of MOTS-c on Metabolic Parameters in Aged Mice
| Parameter | Age of Mice | Treatment Group | Control Group | Outcome | p-value | Citation(s) |
| Blood Glucose | Old (23.5 months) | Lower | Higher | Statistically significant reduction | 0.0397 | [6] |
| Insulin Sensitivity | Old | Improved | Age-related decline | Reversal of age-dependent insulin resistance | Not specified | [9] |
Mechanism of Action: The MOTS-c Signaling Pathway
MOTS-c primarily exerts its effects by modulating cellular metabolism through the AMP-activated protein kinase (AMPK) pathway.[10][11][12] Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it influences the expression of genes involved in metabolic regulation and stress responses.[13][14]
Caption: MOTS-c signaling pathway.
Experimental Protocols
The following outlines a general experimental workflow for evaluating the in vivo effects of MOTS-c on age-related physical decline in mice, based on published studies.[4][5][6][7][8]
Caption: General experimental workflow for MOTS-c studies.
Comparison with Alternatives
While MOTS-c shows significant promise, it is important to consider it within the broader landscape of potential anti-aging interventions.
Humanin: Another Mitochondrial-Derived Peptide
Humanin is another well-studied mitochondrially-derived peptide with demonstrated cytoprotective and anti-apoptotic effects.[1] Like MOTS-c, Humanin levels also decline with age.[9]
Table 3: Comparison of MOTS-c and Humanin
| Feature | MOTS-c | Humanin |
| Primary Mechanism | Activates AMPK pathway, regulates nuclear gene expression.[10][12] | Interacts with various receptors and intracellular proteins to exert anti-apoptotic effects.[9] |
| Key Effects | Improves insulin sensitivity, enhances physical performance, reduces diet-induced obesity.[9] | Protects against cell death in various models of age-related diseases (e.g., Alzheimer's), improves cognitive function.[2][15] |
| Age-Related Decline | Levels decrease with age in plasma and various tissues.[16][2] | Levels decrease with age.[9] |
| Clinical Development | Early stages of investigation.[16] | Analogs have been tested in preclinical models for cognitive decline.[15] |
Exercise Mimetics
MOTS-c is often referred to as an "exercise mimetic" because its administration can replicate some of the physiological benefits of physical exercise.[3] Other compounds are also being investigated for their exercise-mimetic properties, including:
-
AICAR: An activator of AMPK, the same pathway targeted by MOTS-c.
-
Resveratrol: A polyphenol found in red wine that can activate sirtuins, another class of proteins involved in aging and metabolism.
While these compounds share some mechanistic overlap with MOTS-c, MOTS-c's unique origin from the mitochondrial genome and its dual role in both cytoplasmic and nuclear signaling provide a distinct therapeutic profile.
Conclusion and Future Directions
The available preclinical data strongly support the potential of MOTS-c as a therapeutic agent for reversing age-related decline in metabolic and physical function. Its ability to improve insulin sensitivity and enhance physical capacity in aged animal models is particularly compelling.
However, further research is needed to fully elucidate its long-term safety and efficacy in humans. Head-to-head comparative studies with other mitochondrially-derived peptides like Humanin and other exercise mimetics will be crucial for defining the precise therapeutic niche for MOTS-c. The ongoing exploration of MOTS-c and its signaling pathways represents a promising frontier in the development of interventions to promote healthy aging.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial-derived peptides in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS‐c increases in skeletal muscle following long‐term physical activity and improves acute exercise performance after a single dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This Exercise-Induced Peptide May Offset Age-Related Decline | Psychology Today [psychologytoday.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. polarispeptides.com [polarispeptides.com]
- 12. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. muscleandbrawn.com [muscleandbrawn.com]
- 15. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan | Aging [aging-us.com]
- 16. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of MOTS-c
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported in vitro and in vivo effects of the mitochondrial-derived peptide, MOTS-c. The information is compiled from peer-reviewed scientific literature to support further research and development.
At a Glance: In Vitro vs. In Vivo Effects of MOTS-c
| Feature | In Vitro (Cell-based Assays) | In Vivo (Animal Models, primarily mice) |
| Primary Focus | Cellular and molecular mechanisms | Systemic physiological effects |
| Key Effects | Increased glucose uptake, AMPK activation, enhanced mitochondrial respiration, promotion of cell survival and differentiation. | Improved insulin sensitivity, prevention of diet-induced obesity, enhanced physical performance, reduced inflammation, and improved cardiovascular function. |
| Typical Dosing | Nanomolar (nM) to micromolar (µM) concentrations in cell culture media. | Milligrams per kilogram (mg/kg) of body weight, administered via injection (intraperitoneal or subcutaneous). |
| Major Signaling Pathways Studied | AMPK, Akt, ERK | AMPK, Akt, ERK |
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on MOTS-c.
Table 1: In Vitro Effects of MOTS-c
| Parameter | Cell Type | MOTS-c Concentration | Result | Citation(s) |
| Cell Viability | C2C12 myoblasts | 10 and 100 nM | Increased cell survival. | |
| ERK Phosphorylation | C2C12 myoblasts | Not specified | Stimulated within 5 minutes of incubation. | |
| Glucose Uptake | Overexpressing muscle cells | Not applicable | Improved glucose uptake. | |
| AMPK Activation | HEK293 cells | Dose- and time-dependent | Promoted AMPK (Thr172) phosphorylation. | |
| Akt Phosphorylation | HEK293 cells | Dose- and time-dependent | Promoted Akt (Ser473) phosphorylation. | |
| Apoptosis | H9C2 cardiac cells | Not specified | Protected against H2O2-induced apoptosis. |
Table 2: In Vivo Effects of MOTS-c in Mice
| Parameter | Mouse Model | MOTS-c Dosage | Result | Citation(s) |
| Physical Performance | Untrained mice | 15 mg/kg (single dose) | 12% increase in running time, 15% increase in running distance. | |
| Physical Performance | Old mice | Not specified | Doubled running capacity on a treadmill. | |
| Insulin Sensitivity | High-fat diet-fed | 2.5 mg/kg (twice daily for 3 days) | Lowered glucose and insulin levels. | |
| Weight Gain | High-fat diet-fed | 0.5 mg/kg/day | Prevented diet-induced obesity. | |
| Muscle MOTS-c Levels | Exercising rodents | 4-8 weeks of voluntary running | ~1.5-5-fold increase in protein expression. | |
| Human Muscle MOTS-c | Healthy young men | Acute exercise | ~11.9-fold increase post-exercise. | |
| Human Plasma MOTS-c | Healthy young men | Acute exercise | ~1.6-fold increase during and after exercise. | |
| Myostatin Levels | Diet-induced obese mice | Not specified | Decreased plasma myostatin levels. |
Key Signaling Pathways
MOTS-c exerts its effects through the modulation of several key signaling pathways, primarily revolving around cellular energy metabolism and stress responses.
MOTS-c and the AMPK Signaling Pathway
A primary mechanism of MOTS-c action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
MOTS-c and Crosstalk with Akt and ERK Signaling
MOTS-c also interacts with other important signaling pathways, such as the Akt and ERK pathways, to regulate cellular processes like cell survival, growth, and differentiation.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of MOTS-c.
In Vitro Experimental Workflow
A typical workflow for studying the effects of MOTS-c on cultured cells, such as C2C12 myoblasts, is outlined below.
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach high confluence.
2. MOTS-c Treatment:
-
MOTS-c is typically dissolved in a suitable vehicle (e.g., sterile water or PBS) and added to the cell culture medium at final concentrations ranging from nanomolar (nM) to micromolar (µM).
3. Glucose Uptake Assay:
-
Cells are often serum-starved before the assay.
-
A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the medium.
-
The uptake of 2-NBDG is measured using a fluorescence plate reader or flow cytometry.
4. Western Blotting for Signaling Proteins:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of key signaling proteins (e.g., AMPK, Akt, ERK).
5. Quantitative PCR (qPCR) for Gene Expression:
-
Total RNA is extracted from cells, and cDNA is synthesized.
-
qPCR is performed using primers specific for target genes like GLUT4 and PGC-1α to quantify changes in their mRNA expression levels.
6. Immunofluorescence for Protein Translocation:
-
Cells are fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., GLUT4).
-
A fluorescently labeled secondary antibody is used for detection.
-
The subcellular localization of the protein is visualized by fluorescence microscopy.
In Vivo Experimental Workflow
The following diagram illustrates a common experimental design for assessing the effects of MOTS-c in mice.
1. Animal Models and Acclimatization:
-
Commonly used mouse strains include C57BL/6J and CD-1.
-
Mice are acclimatized to the housing conditions and handling for a period before the experiment begins.
2. MOTS-c Administration:
-
MOTS-c is dissolved in a sterile vehicle (e.g., saline).
-
Administration is typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Dosages can range widely from 0.5 mg/kg to 50 mg/kg, and the frequency can be from a single dose to daily injections for several weeks.
3. Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After a fasting period (typically 6-16 hours), a bolus of glucose is administered (orally or IP), and blood glucose levels are measured at various time points to assess glucose clearance.
-
ITT: After a shorter fasting period, a bolus of insulin is injected, and blood glucose is monitored to assess insulin sensitivity.
4. Exercise Performance Testing:
-
Mice are often acclimatized to the treadmill for several days.
-
The test protocol usually involves a warm-up period followed by a gradual increase in speed and/or incline until the mouse reaches exhaustion.
-
Parameters measured include running time, distance, and work performed.
5. Tissue and Blood Collection:
-
At the end of the study, blood samples are collected for analysis of plasma markers (e.g., insulin, glucose, lipids).
-
Tissues such as skeletal muscle, adipose tissue, and liver are harvested for further analysis.
6. Ex Vivo Analysis:
-
Western Blotting: To assess protein expression and signaling pathway activation in tissues.
-
Histology: To examine tissue morphology and lipid accumulation.
-
Gene Expression Analysis: To measure changes in mRNA levels of target genes in tissues.
This guide provides a foundational comparison of the in vitro and in vivo effects of MOTS-c. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
Unveiling the Potential of MOTS-c in Insulin Sensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of mitochondrial-derived peptides (MDPs) has introduced MOTS-c as a significant player in metabolic regulation. This guide provides a comprehensive comparison of MOTS-c's performance in enhancing insulin sensitivity, supported by experimental data. We delve into the molecular pathways it governs and present detailed experimental protocols for key assays, offering a valuable resource for researchers investigating novel therapeutics for metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of MOTS-c on insulin sensitivity.
Table 1: Effect of MOTS-c on Whole-Body Insulin Sensitivity in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD + Vehicle) | MOTS-c Treated (HFD + MOTS-c) | Percentage Change |
| Glucose Infusion Rate (GIR) during Euglycemic-Hyperinsulinemic Clamp (mg/kg/min) | ~15 | ~25 | ~67% increase |
| Insulin-Stimulated Glucose Disposal Rate (mg/kg/min) | ~18 | ~28 | ~56% increase |
| Hepatic Glucose Production (mg/kg/min) | ~8 | ~4 | ~50% decrease |
| Data derived from studies in mice on a high-fat diet for several weeks. MOTS-c was administered via daily intraperitoneal injections.[1] |
Table 2: Impact of MOTS-c on Cellular Glucose Uptake
| Cell Line | Treatment | Glucose Uptake (Fold Change vs. Control) |
| C2C12 Myotubes | MOTS-c (10 µM) | Significant Increase |
| In vitro data demonstrating the direct effect of MOTS-c on skeletal muscle cells. |
Comparative Analysis with Metformin
Metformin is a first-line therapeutic for type 2 diabetes, primarily acting by inhibiting hepatic gluconeogenesis and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[2]
Mechanism of Action:
Interestingly, MOTS-c and metformin appear to share a convergent mechanism of action by activating the AMPK pathway.[1][2][3] MOTS-c achieves this by inhibiting the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an endogenous AMPK activator.[1][4]
Efficacy:
While both MOTS-c and metformin enhance insulin sensitivity via AMPK activation, direct head-to-head preclinical or clinical studies providing quantitative comparisons of their efficacy are currently lacking in the published literature. One study in breast cancer patients indicated that metformin treatment did not significantly alter circulating MOTS-c levels, though this was not a direct assessment of their comparative effects on insulin resistance.[5][6] Future research is warranted to elucidate the relative potency and potential synergistic effects of these two compounds. A notable advantage of MOTS-c is its potential to avoid the hepatotoxicity sometimes associated with metformin.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the impact of MOTS-c on insulin sensitization.
High-Fat Diet (HFD)-Induced Insulin Resistance Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
MOTS-c Administration: MOTS-c is dissolved in sterile saline and administered daily via intraperitoneal (IP) injection at a dosage of 0.5 mg/kg body weight.[1] The control group receives vehicle (saline) injections.
-
Monitoring: Body weight, food intake, and blood glucose levels are monitored regularly throughout the study.
-
Assessment of Insulin Sensitivity: At the end of the treatment period, insulin sensitivity is assessed using techniques such as the euglycemic-hyperinsulinemic clamp.
Euglycemic-Hyperinsulinemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.[7]
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp study to allow for recovery.[7][8][9]
-
Fasting: Mice are fasted for 5-6 hours before the clamp.
-
Basal Period: A continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.
-
Clamp Period: A primed-continuous infusion of human insulin is administered to achieve a state of hyperinsulinemia. Simultaneously, a variable infusion of 20% glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).[8][10]
-
Blood Sampling: Arterial blood samples are collected at regular intervals to monitor blood glucose levels and for subsequent analysis of plasma insulin and tracer concentrations.[8][10]
-
Calculations: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. Rates of insulin-stimulated glucose disposal and hepatic glucose production can also be calculated using tracer data.[7][8]
2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This in vitro assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured muscle cells.
-
Cell Culture: C2C12 myoblasts are seeded in 96-well plates and differentiated into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved in glucose-free DMEM for 2 hours to increase insulin sensitivity.
-
Treatment: Cells are then treated with MOTS-c at a desired concentration (e.g., 10 µM) or vehicle control for a specified period. For insulin-stimulated glucose uptake, cells are stimulated with insulin (e.g., 100 nM) for the final 20-30 minutes of the treatment period.
-
2-NBDG Incubation: The treatment medium is replaced with a solution containing 50-100 µM 2-NBDG in glucose-free DMEM, and cells are incubated for 30-60 minutes at 37°C.[11][12][13][14]
-
Washing: The 2-NBDG solution is removed, and the cells are washed with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorescence plate reader (excitation/emission ~485/535 nm). The intensity is proportional to the amount of glucose taken up by the cells.[14]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: MOTS-c Signaling Pathway for Insulin Sensitization.
Caption: Experimental Workflow for the High-Fat Diet Mouse Model.
Caption: Workflow for the 2-NBDG Glucose Uptake Assay.
References
- 1. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating levels of MOTS-c in patients with breast cancer treated with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating levels of MOTS-c in patients with breast cancer treated with metformin | Aging [aging-us.com]
- 7. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
